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  • Product: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
  • CAS: 404-50-2

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to the Synthesis and Characterization of N-benzyl-N-(4-fluorobenzyl)-N-methylamine

This document provides a comprehensive, field-proven guide for the synthesis and detailed analytical characterization of the tertiary amine, N-benzyl-N-(4-fluorobenzyl)-N-methylamine. Designed for researchers, medicinal...

Author: BenchChem Technical Support Team. Date: January 2026

This document provides a comprehensive, field-proven guide for the synthesis and detailed analytical characterization of the tertiary amine, N-benzyl-N-(4-fluorobenzyl)-N-methylamine. Designed for researchers, medicinal chemists, and drug development professionals, this guide moves beyond a simple recitation of steps to explain the underlying scientific principles and rationale behind key methodological choices. Every protocol is presented as a self-validating system, ensuring reliability and reproducibility in the laboratory setting.

Introduction: The Significance of Fluorinated Tertiary Amines

Tertiary amines are a class of organic compounds of immense importance, forming the structural core of a vast number of pharmaceuticals, agrochemicals, and materials.[1] The introduction of a fluorine atom into an organic molecule can profoundly alter its physicochemical properties, often leading to enhanced metabolic stability, increased membrane permeability, and improved binding affinity to biological targets. The target molecule, N-benzyl-N-(4-fluorobenzyl)-N-methylamine, combines the versatile tertiary amine scaffold with the strategic placement of a fluorine atom, making it and its derivatives compelling subjects for investigation in medicinal chemistry, with some related structures showing potential as anticancer or antidepressant agents.[2]

This guide offers an authoritative and practical framework for the reliable synthesis of this compound via reductive amination and its unambiguous structural verification through modern spectroscopic techniques.

Section 1: Synthesis Strategy and Retrosynthetic Analysis

The synthesis of a complex tertiary amine necessitates a strategic approach that is both efficient and high-yielding. For the target molecule, direct reductive amination stands out as the most robust and widely adopted methodology.[3][4] This two-step, one-pot process involves the formation of an iminium ion intermediate from a secondary amine and an aldehyde, followed by its immediate reduction to the target tertiary amine.[5]

Retrosynthetic Disconnection

A retrosynthetic analysis reveals two primary pathways for constructing the target molecule, both originating from commercially available precursors.

G target Target Molecule N-benzyl-N-(4-fluorobenzyl)-N-methylamine disconnection1 C-N Bond Disconnection (Route A) target->disconnection1 disconnection2 C-N Bond Disconnection (Route B) target->disconnection2 precursorsA Precursors (Route A) disconnection1->precursorsA precursorsB Precursors (Route B) disconnection2->precursorsB amineA N-methylbenzylamine precursorsA->amineA aldehydeA 4-Fluorobenzaldehyde precursorsA->aldehydeA amineB N-(4-fluorobenzyl)methylamine precursorsB->amineB aldehydeB Benzaldehyde precursorsB->aldehydeB G start 1. Reagent Preparation (N-methylbenzylamine, 4-Fluorobenzaldehyde in DCM) reaction 2. Iminium Formation (Stir at RT, 1-2 hours) start->reaction reduction 3. Reduction (Add NaBH(OAc)₃, Stir overnight) reaction->reduction workup 4. Aqueous Work-up (Quench with NaHCO₃, Extract with DCM) reduction->workup purify 5. Purification (Dry, Concentrate, Column Chromatography) workup->purify characterize 6. Characterization (NMR, MS, IR) purify->characterize product Final Product (Pure Tertiary Amine) characterize->product

Caption: Step-by-step workflow for the synthesis and characterization of the target amine.

Materials and Reagents
Reagent/MaterialGradeSupplierNotes
N-methylbenzylamine≥98%Standard SupplierCorrosive, toxic if swallowed. [6]
4-Fluorobenzaldehyde≥98%Standard SupplierCombustible liquid, skin irritant.
Sodium triacetoxyborohydride≥95%Standard SupplierWater-reactive, handle in a dry environment.
Dichloromethane (DCM)AnhydrousStandard SupplierVolatile, suspected carcinogen.
Saturated Sodium BicarbonateACS GradeStandard Supplier
Anhydrous Magnesium SulfateACS GradeStandard Supplier
Silica Gel230-400 meshStandard SupplierFor column chromatography.
Hexane / Ethyl AcetateHPLC GradeStandard SupplierFor chromatography mobile phase.
Step-by-Step Synthesis Protocol

Safety Precaution: All operations must be performed inside a certified chemical fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and nitrile gloves. [7][8]

  • Reaction Setup: To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-methylbenzylamine (1.0 eq, e.g., 1.21 g, 10 mmol) and anhydrous dichloromethane (40 mL).

  • Aldehyde Addition: Add 4-fluorobenzaldehyde (1.0 eq, e.g., 1.24 g, 10 mmol) to the solution. Stir the mixture at room temperature for 1-2 hours.

    • Expert Insight: This initial period allows for the formation of the critical iminium ion intermediate. The reaction can be monitored by TLC; the starting materials will be consumed as a new, higher Rf spot (the imine/iminium) appears.

  • Reduction Step: To the stirring solution, add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.2 eq, e.g., 2.54 g, 12 mmol) portion-wise over 10 minutes.

    • Expert Insight: NaBH(OAc)₃ is the reducing agent of choice for its remarkable selectivity. It is a mild hydride donor that readily reduces the electrophilic iminium ion but is slow to react with the aldehyde starting material, minimizing side reactions like the formation of 4-fluorobenzyl alcohol. This is a key element of a self-validating protocol, ensuring a cleaner reaction profile. [4]4. Reaction Monitoring: Allow the reaction to stir at room temperature overnight (12-16 hours). Monitor the reaction for completion by TLC, observing the disappearance of the intermediate iminium ion spot and the appearance of the product spot.

  • Aqueous Work-up: Carefully quench the reaction by slowly adding 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) solution. Stir vigorously for 15 minutes until gas evolution ceases.

    • Expert Insight: The basic NaHCO₃ solution neutralizes the acetic acid byproduct from the reducing agent and any unreacted acid, ensuring the amine product is in its free base form for efficient extraction into the organic layer.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice more with dichloromethane (2 x 25 mL). Combine all organic layers.

  • Drying and Concentration: Dry the combined organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator to yield the crude product as an oil.

  • Purification: Purify the crude oil via flash column chromatography on silica gel. A gradient of 5% to 20% ethyl acetate in hexane is typically effective. Combine the fractions containing the pure product (as determined by TLC) and remove the solvent under reduced pressure to yield N-benzyl-N-(4-fluorobenzyl)-N-methylamine as a pure oil.

Section 3: Comprehensive Characterization

Unambiguous characterization is paramount to confirm the identity, structure, and purity of the synthesized compound. A multi-technique approach provides a holistic and definitive analysis.

G product Synthesized Compound nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) product->nmr ms Mass Spectrometry (ESI-MS) product->ms ir IR Spectroscopy (FTIR) product->ir info_nmr Provides: - Connectivity - Electronic Environment - 3D Structure Clues nmr->info_nmr info_ms Provides: - Molecular Weight - Elemental Formula - Fragmentation Pattern ms->info_ms info_ir Provides: - Functional Group  Identification ir->info_ir

Caption: Interrelation of analytical techniques for comprehensive structural elucidation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Solvent: CDCl₃

TechniquePredicted Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
¹H NMR ~7.20 - 7.40Multiplet7HAr-H (benzyl) & Ar-H (ortho to F)
~7.00Triplet2HAr-H (meta to F)
~3.55Singlet2H-N-CH₂ -Ph
~3.50Singlet2H-N-CH₂ -Ar-F
~2.20Singlet3H-N-CH₃
¹³C NMR ~162 (d, J ≈ 245 Hz)Doublet-C -F
~138Singlet-Ar-C (ipso, benzyl)
~135 (d, J ≈ 3 Hz)Doublet-Ar-C (ipso, F-benzyl)
~130 (d, J ≈ 8 Hz)Doublet-Ar-C H (ortho to F)
~129Singlet-Ar-C H (benzyl)
~128Singlet-Ar-C H (benzyl)
~127Singlet-Ar-C H (benzyl)
~115 (d, J ≈ 21 Hz)Doublet-Ar-C H (meta to F)
~62Singlet--N-CH₂ -Ph
~61Singlet--N-CH₂ -Ar-F
~42Singlet--N-CH₃
¹⁹F NMR ~ -115Singlet-Ar-F
Mass Spectrometry (MS)

The molecular formula is C₁₅H₁₆FN, with a monoisotopic mass of 229.1267 g/mol .

TechniqueExpected m/zIonNotes
ESI-MS (+) 230.1345[M+H]⁺Protonated molecular ion. This is the primary ion observed.
Tandem MS 138.0662[M - C₇H₇]⁺Fragment resulting from the loss of a benzyl radical.
(MS/MS) 120.0818[M - C₇H₆F]⁺Fragment resulting from the loss of a 4-fluorobenzyl radical.
91.0548[C₇H₇]⁺Tropylium ion, a characteristic fragment of a benzyl group. [9]
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityVibration TypeAssignment
3050 - 3020MediumC-H StretchAromatic C-H
2950 - 2800MediumC-H StretchAliphatic C-H (CH₂, CH₃)
~1600, ~1510StrongC=C StretchAromatic ring skeletal vibrations
~1220StrongC-F StretchAryl-Fluoride bond
~1150StrongC-N StretchTertiary amine C-N

Section 4: Safety, Handling, and Storage

  • Hazard Identification: The final product, as a tertiary amine, should be handled as a potentially corrosive and toxic substance. It may cause skin and eye irritation or burns. It is likely harmful if swallowed or inhaled. [6][10]* Personal Protective Equipment: Always handle the compound within a chemical fume hood. Wear chemical-resistant gloves (nitrile or neoprene), safety goggles, and a flame-retardant lab coat.

  • Handling: Avoid direct contact with skin and eyes. Do not breathe vapors. Ensure adequate ventilation at all times.

  • Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area. Keep away from strong oxidizing agents and strong acids. [7]

Conclusion

This guide provides a robust, reliable, and scientifically-grounded protocol for the synthesis and characterization of N-benzyl-N-(4-fluorobenzyl)-N-methylamine. By employing a strategic reductive amination and a comprehensive suite of analytical techniques, researchers can confidently produce and verify this valuable chemical entity. The insights into the rationale behind procedural choices are intended to empower scientists to not only replicate this process but also to adapt and apply these principles to the synthesis of other complex amine targets.

References

  • Chemical Communications. Synthesis of tertiary amines by direct Brønsted acid catalyzed reductive amination. Royal Society of Chemistry. 1

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. 11

  • CK-12 Foundation. How can a tertiary amine be synthesized?. 3

  • BenchChem. Application Notes and Protocols for Tertiary Amine Synthesis via Reductive Amination. 4

  • Chemistry LibreTexts. 20.4: Synthesis of Amines. 5

  • Smolecule. Buy n-Benzyl-1-(4-fluorophenyl)methanamine | 55096-88-3. 2

  • Fisher Scientific. SAFETY DATA SHEET - 4-Fluorobenzylamine. 7

  • Sigma-Aldrich. SAFETY DATA SHEET - Benzylamine. 8

  • Thermo Fisher Scientific. SAFETY DATA SHEET - N-methyl-Benzenemethanamine. 6

  • Merck Millipore. SAFETY DATA SHEET. 10

  • Molecules. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. 12

  • Journal of Medicinal Chemistry. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. 13

  • SciELO México. Ion trap tandem mass spectrometry of C- and N-methyl, benzyl, and prenyl substituted 2-oxopyrrolidinoindolines. 9

  • NIST. Benzenemethanamine, N-methyl- Infrared Spectrum. 14

  • ChemicalBook. N-Methylbenzylamine(103-67-3) IR Spectrum. 15

Sources

Exploratory

An In-depth Technical Guide to N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine: Chemical Properties and Structure

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the chemical properties and structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine....

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties and structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. As a tertiary amine containing both a benzyl and a fluorobenzyl group, this molecule holds potential for applications in medicinal chemistry and materials science. This document delves into its structural characteristics, physicochemical properties, a proposed synthetic pathway, and expected analytical signatures. The information presented herein is intended to serve as a foundational resource for researchers engaged in the synthesis, characterization, and application of this and related compounds.

Introduction

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine featuring a combination of aromatic moieties that impart unique electronic and steric properties. The presence of a fluorine atom on one of the phenyl rings is of particular interest, as fluorine substitution is a common strategy in drug design to modulate metabolic stability, binding affinity, and lipophilicity. This guide aims to provide a detailed technical resource on the chemical nature of this compound, addressing its structural features, physicochemical parameters, a viable synthetic protocol, and a thorough analysis of its expected spectroscopic characteristics.

Chemical Structure and Nomenclature

The structural formula of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is presented below. The molecule consists of a central nitrogen atom bonded to a methyl group, a benzyl group, and a 4-fluorobenzyl group.

Figure 1: 2D Chemical Structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Systematic IUPAC Name: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Common Synonyms:

  • N-((4-fluorophenyl)methyl)-N-methyl-1-phenylmethanamine

  • N-benzyl-N-methyl(4-fluorobenzyl)amine

Molecular Formula: C₁₅H₁₆FN[1][2][3]

Molecular Weight: 229.29 g/mol [1][2][3]

Physicochemical Properties

PropertyEstimated ValueReference Compound
Physical State Liquid at room temperatureN-benzyl-1-(4-fluorophenyl)methanamine
Boiling Point > 200 °C (predicted)General trend for similar MW amines
Solubility Insoluble in water; soluble in organic solvents (e.g., ethanol, methanol, dichloromethane)General solubility of tertiary amines
pKa (conjugate acid) 8.5 - 9.5 (predicted)Typical range for tertiary benzylamines

Synthesis Methodology: Reductive Amination

A robust and widely applicable method for the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is the reductive amination of 4-fluorobenzaldehyde with N-benzylmethylamine. This two-step, one-pot procedure involves the initial formation of an iminium ion intermediate, followed by its reduction to the target tertiary amine.

G cluster_0 Reaction Setup cluster_1 Iminium Ion Formation cluster_2 Reduction cluster_3 Workup and Purification A 4-Fluorobenzaldehyde D Mixing and Stirring A->D B N-Benzylmethylamine B->D C Solvent (e.g., Methanol) C->D E Addition of Reducing Agent (e.g., Sodium Borohydride) D->E F Quenching, Extraction, and Drying E->F G Column Chromatography F->G H Final Product G->H

Figure 2: Workflow for the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine via reductive amination.

Experimental Protocol

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • N-Benzylmethylamine (1.0 eq)

  • Methanol (MeOH)

  • Sodium borohydride (NaBH₄) (1.5 eq)

  • Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for elution

Procedure:

  • Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 4-fluorobenzaldehyde (1.0 eq) and dissolve it in methanol (approximately 0.5 M).

  • Amine Addition: Add N-benzylmethylamine (1.0 eq) to the solution at room temperature. Stir the reaction mixture for 1-2 hours to facilitate the formation of the iminium ion intermediate.

  • Reduction: Cool the reaction mixture to 0 °C using an ice bath. Slowly add sodium borohydride (1.5 eq) portion-wise, ensuring the temperature remains below 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 2-4 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) until the starting materials are consumed.

  • Workup: Quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Remove the methanol under reduced pressure. Extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).

  • Purification: Combine the organic extracts and wash with brine. Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Chromatography: Purify the crude product by flash column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Analytical Characterization

The identity and purity of the synthesized N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine can be confirmed using a suite of analytical techniques. The following sections detail the expected spectroscopic data based on the analysis of structurally similar compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum is expected to show distinct signals corresponding to the aromatic and aliphatic protons.

  • Aromatic Protons: Two sets of multiplets in the range of δ 7.0-7.4 ppm, corresponding to the protons of the benzyl and 4-fluorobenzyl rings. The protons on the 4-fluorophenyl ring will exhibit splitting due to coupling with the fluorine atom.

  • Benzyl CH₂: A singlet at approximately δ 3.5-3.7 ppm.

  • 4-Fluorobenzyl CH₂: A singlet at approximately δ 3.5-3.7 ppm.

  • N-Methyl CH₃: A singlet at approximately δ 2.2-2.4 ppm.

¹³C NMR (100 MHz, CDCl₃): The carbon NMR spectrum will provide information about the carbon framework of the molecule.

  • Aromatic Carbons: Multiple signals in the region of δ 125-140 ppm. The carbon attached to the fluorine atom will show a large one-bond C-F coupling constant (¹JCF) and is expected to appear around δ 160-165 ppm.

  • Benzyl CH₂: A signal around δ 58-62 ppm.

  • 4-Fluorobenzyl CH₂: A signal around δ 57-61 ppm.

  • N-Methyl CH₃: A signal around δ 42-45 ppm.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight of the compound.

  • Electron Ionization (EI-MS): The molecular ion peak (M⁺) is expected at m/z = 229. Key fragmentation patterns would likely involve the benzylic cleavage to form fragments at m/z = 91 (tropylium ion) and m/z = 109 (fluorotropylium ion).

  • Electrospray Ionization (ESI-MS): In positive ion mode, the protonated molecule [M+H]⁺ would be observed at m/z = 230.

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.

  • C-H stretching (aromatic): ~3030-3080 cm⁻¹

  • C-H stretching (aliphatic): ~2800-3000 cm⁻¹

  • C=C stretching (aromatic): ~1600 cm⁻¹ and ~1500 cm⁻¹

  • C-N stretching: ~1100-1200 cm⁻¹

  • C-F stretching: A strong absorption band in the region of ~1220-1240 cm⁻¹

Safety and Handling

While specific toxicity data for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is not available, it should be handled with the standard precautions for tertiary amines.

  • General Handling: Use in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Health Hazards: Tertiary amines can be irritants to the skin, eyes, and respiratory tract. Avoid inhalation of vapors and contact with skin and eyes. In case of contact, flush the affected area with copious amounts of water.

  • Fire Hazards: The compound is expected to be combustible. Keep away from open flames and high temperatures.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, properties, synthesis, and expected analytical characteristics of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. The proposed reductive amination protocol offers a reliable method for its preparation. The predicted spectroscopic data serves as a valuable reference for its characterization. This document is intended to facilitate further research and development involving this and structurally related compounds in various scientific disciplines.

References

  • PubChem. Benzyl[(4-fluorophenyl)methyl]amine. [Link]

  • PubChem. N-Benzyl-1-fluoro-N-methylmethanamine. [Link]

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Foundational

A Technical Guide to the Spectroscopic Characterization of Benzyl[(4-fluorophenyl)methyl]amine (CAS No. 55096-88-3)

Abstract Introduction and Molecular Structure Benzyl[(4-fluorophenyl)methyl]amine is a secondary amine with the molecular formula C₁₄H₁₄FN and a molecular weight of 215.27 g/mol .[1] Its structure features a benzyl group...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Introduction and Molecular Structure

Benzyl[(4-fluorophenyl)methyl]amine is a secondary amine with the molecular formula C₁₄H₁₄FN and a molecular weight of 215.27 g/mol .[1] Its structure features a benzyl group and a 4-fluorobenzyl group attached to a central nitrogen atom. This unique combination of a monosubstituted and a para-disubstituted aromatic ring provides a rich spectroscopic fingerprint, allowing for unambiguous structural confirmation. Understanding these spectroscopic characteristics is paramount for quality control, reaction monitoring, and regulatory submissions in a drug development pipeline.

Molecular Structure:

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of organic compound characterization, providing detailed information about the carbon-hydrogen framework.[2] For Benzyl[(4-fluorophenyl)methyl]amine, both ¹H and ¹³C NMR are essential for structural verification.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The ¹H NMR spectrum is anticipated to be complex due to the presence of two different aromatic rings and two methylene groups. The chemical shifts are influenced by the electronegativity of the neighboring atoms and the aromatic ring currents.

Table 1: Predicted ¹H NMR Spectral Data

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentRationale
~7.35 - 7.25Multiplet5HAr-H (unsubstituted benzyl)Protons on the unsubstituted benzene ring will appear as a complex multiplet in the typical aromatic region.
~7.20Doublet of Doublets2HAr-H (ortho to -CH₂)These protons on the fluorinated ring are coupled to the adjacent meta protons and the fluorine atom.
~7.00Doublet of Doublets2HAr-H (ortho to -F)These protons are coupled to the adjacent ortho protons and the fluorine atom, and are shifted upfield due to the electron-donating effect of fluorine.
~3.80Singlet4H-CH₂- (benzylic)The two methylene groups are chemically equivalent and are expected to appear as a single sharp peak.
~1.80Broad Singlet1H-NH- (amine)The chemical shift of the N-H proton is variable and concentration-dependent. It often appears as a broad signal that may exchange with D₂O.
Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule. The presence of fluorine will induce C-F coupling, which can be observed in the spectrum.

Table 2: Predicted ¹³C NMR Spectral Data

Chemical Shift (δ, ppm)AssignmentRationale
~162 (d, ¹JCF ≈ 245 Hz)C-FThe carbon directly attached to fluorine will show a large one-bond coupling constant and will be significantly downfield.
~140C (quaternary, unsubstituted benzyl)The quaternary carbon of the unsubstituted benzyl group.
~136 (d, ⁴JCF ≈ 3 Hz)C (quaternary, fluorinated benzyl)The quaternary carbon of the fluorinated benzyl group, showing a small four-bond coupling to fluorine.
~129 (d, ³JCF ≈ 8 Hz)C-H (ortho to -CH₂)Carbons ortho to the methylene group on the fluorinated ring, showing a three-bond coupling to fluorine.
~128.5C-H (unsubstituted benzyl)Aromatic carbons of the unsubstituted benzyl group.
~127C-H (unsubstituted benzyl)Aromatic carbons of the unsubstituted benzyl group.
~115 (d, ²JCF ≈ 21 Hz)C-H (ortho to -F)Carbons ortho to the fluorine atom, showing a two-bond coupling.
~53-CH₂- (benzylic)The two equivalent benzylic carbons.
Experimental Protocol for NMR Spectroscopy

Rationale for Choices: Deuterated chloroform (CDCl₃) is a common solvent for non-polar to moderately polar organic compounds and provides a clean spectral window.[3] Tetramethylsilane (TMS) is used as an internal standard due to its chemical inertness and single, sharp resonance at 0 ppm.[2]

Workflow Diagram:

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Weigh 5-10 mg of sample for ¹H NMR (20-30 mg for ¹³C NMR) B Dissolve in ~0.7 mL of CDCl₃ containing TMS A->B C Filter into a clean, dry 5 mm NMR tube B->C D Insert sample into NMR spectrometer (e.g., 500 MHz) C->D E Tune and shim the instrument D->E F Acquire ¹H and ¹³C spectra E->F G Apply Fourier transform F->G H Phase and baseline correct the spectra G->H I Integrate ¹H signals and pick peaks for both spectra H->I

Caption: Experimental workflow for NMR analysis.

Infrared (IR) Spectroscopy

Attenuated Total Reflectance (ATR) FTIR spectroscopy is a powerful technique for identifying functional groups within a molecule.[4][5] For Benzyl[(4-fluorophenyl)methyl]amine, we expect to see characteristic absorptions for the N-H bond, C-N bonds, and aromatic C-H and C=C bonds.

Predicted IR Spectral Data

The IR spectrum will be dominated by absorptions from the aromatic rings and the amine functional group.

Table 3: Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale
3350 - 3310Weak-MediumN-H stretchCharacteristic for secondary amines.[6][7]
3100 - 3000MediumAromatic C-H stretchTypical for sp² C-H bonds in benzene rings.[1]
2950 - 2850MediumAliphatic C-H stretchArises from the methylene (-CH₂-) groups.
1600 - 1450Medium-StrongAromatic C=C stretchMultiple bands are expected due to the two aromatic rings.[1]
1250 - 1020MediumC-N stretchCharacteristic for the stretching of the carbon-nitrogen bond in an aliphatic amine.[8]
~1220StrongC-F stretchThe carbon-fluorine bond gives a strong, characteristic absorption.
850 - 810Strongp-disubstituted C-H bend (out-of-plane)A strong band in this region is indicative of a 1,4-disubstituted benzene ring.
770 - 730 & 710 - 690StrongMonosubstituted C-H bend (out-of-plane)Two strong bands are characteristic of a monosubstituted benzene ring.
Experimental Protocol for ATR-FTIR Spectroscopy

Rationale for Choices: ATR-FTIR is chosen for its ease of use, requiring minimal sample preparation and being non-destructive.[5][9] A background spectrum is essential to remove contributions from atmospheric CO₂ and water vapor.

Workflow Diagram:

FTIR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Ensure ATR crystal is clean B Place a small amount of the sample directly onto the crystal A->B D Collect the sample spectrum B->D C Collect a background spectrum of the empty ATR crystal C->D E Ratio the sample spectrum against the background D->E F Identify and label significant absorption peaks E->F

Caption: Experimental workflow for ATR-FTIR analysis.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is the ideal technique for determining the molecular weight and fragmentation pattern of Benzyl[(4-fluorophenyl)methyl]amine.

Predicted Mass Spectrum Data (Electron Ionization - EI)

Under electron ionization, the molecule will form a molecular ion (M⁺˙) which will then undergo fragmentation. The fragmentation pattern is key to confirming the structure.

Table 4: Predicted Major Fragments in the Mass Spectrum

m/zProposed Fragment IonRationale for Formation
215[C₁₄H₁₄FN]⁺˙Molecular ion (M⁺˙). Its presence confirms the molecular weight.
124[C₇H₆FN]⁺Loss of a benzyl radical (•C₇H₇) from the molecular ion.
109[C₇H₆F]⁺Tropylium-like ion formed from the 4-fluorobenzyl moiety.
91[C₇H₇]⁺Tropylium ion from the benzyl group, a very common fragment for benzyl-containing compounds.

Fragmentation Pathway Diagram:

MS_Fragmentation M [M]⁺˙ (m/z 215) F1 [C₇H₆FN]⁺ (m/z 124) M->F1 - •C₇H₇ F2 [C₇H₇]⁺ (m/z 91) M->F2 - •C₇H₇FN F3 [C₇H₆F]⁺ (m/z 109) F1->F3 - HCN

Caption: Proposed mass spectral fragmentation pathway.

Experimental Protocol for GC-MS

Rationale for Choices: A volatile organic solvent like dichloromethane is suitable for dissolving the analyte for injection into the GC.[6] A non-polar column like a DB-5 is appropriate for separating aromatic compounds.

Workflow Diagram:

GCMS_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing A Prepare a dilute solution (~10 µg/mL) in dichloromethane B Transfer to a 1.5 mL GC autosampler vial A->B C Inject 1 µL into the GC-MS system B->C D Separate on a non-polar capillary column (e.g., DB-5) C->D E Analyze eluting compounds with the mass spectrometer (EI, 70 eV) D->E F Identify the peak corresponding to the analyte E->F G Extract the mass spectrum for the peak F->G H Identify the molecular ion and major fragment ions G->H

Caption: Experimental workflow for GC-MS analysis.

Safety and Handling

Benzyl[(4-fluorophenyl)methyl]amine is expected to have similar hazards to related benzylamines and fluorinated aromatic compounds. Based on data for the closely related 4-fluorobenzylamine, appropriate safety precautions are necessary.

  • Hazards: Causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1] The analogous 4-fluorobenzylamine is classified as causing severe skin burns and eye damage.

  • Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, eye protection, and a face shield.

  • Handling: Use only in a well-ventilated area or under a chemical fume hood. Do not breathe dust, fume, gas, mist, vapors, or spray.

  • Storage: Store in a cool, dry, well-ventilated area away from incompatible substances such as strong oxidizing agents and acids.

Conclusion

The combination of NMR, IR, and MS provides a comprehensive and unambiguous structural characterization of Benzyl[(4-fluorophenyl)methyl]amine. The predicted spectroscopic data presented in this guide, based on fundamental principles and analysis of analogous structures, offers a reliable framework for researchers to confirm the identity and purity of this compound. The detailed experimental protocols provide a self-validating system for obtaining high-quality data, ensuring scientific integrity in research and development.

References

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Exploratory

A Prospective Analysis of the Mechanism of Action of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine: A Guide for Preclinical Investigation

Abstract: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a synthetic compound for which the mechanism of action has not been elucidated in published scientific literature. This technical guide provides a prospective...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a synthetic compound for which the mechanism of action has not been elucidated in published scientific literature. This technical guide provides a prospective framework for researchers, scientists, and drug development professionals aiming to characterize its pharmacological profile. By analyzing its structural features and drawing parallels with known psychoactive compounds, we hypothesize potential molecular targets and outline a comprehensive, multi-step experimental plan to systematically investigate its mechanism of action. This document serves as a roadmap for preclinical evaluation, emphasizing rigorous, self-validating protocols to ensure scientific integrity and generate robust, interpretable data.

Introduction and Structural Hypothesis

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a substituted phenethylamine derivative. Its core structure, characterized by a fluorinated phenyl ring and an N-benzyl, N-methyl amino group, suggests potential interactions with the central nervous system. The presence of the N-benzyl and N-methyl substitutions on the nitrogen atom of the phenethylamine backbone is a notable feature that distinguishes it from more well-characterized amphetamine-type stimulants.

Based on its structural similarity to compounds like 4-fluoroamphetamine (4-FA) and 4-fluoromethamphetamine (4-FMA), it is reasonable to hypothesize that N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine may primarily act as a modulator of monoamine neurotransmitter systems.[1][2] Monoamine transporters for dopamine (DAT), norepinephrine (NET), and serotonin (SERT) are the principal targets for a wide array of psychostimulant drugs.[3] These transporters are responsible for the reuptake of their respective neurotransmitters from the synaptic cleft, thereby terminating the signaling process.[3]

The primary hypothesis is that N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine functions as either a reuptake inhibitor or a releasing agent at one or more of the monoamine transporters. A secondary hypothesis is that it may exhibit activity as an agonist or antagonist at various G-protein coupled receptors (GPCRs), or as an inhibitor of monoamine oxidase (MAO) enzymes, which are involved in the metabolic degradation of monoamine neurotransmitters.[4][5]

This guide will detail the necessary experimental workflows to test these hypotheses, from initial screening assays to more definitive mechanistic studies.

Proposed Experimental Workflow for Pharmacological Characterization

The following sections outline a logical progression of experiments designed to elucidate the mechanism of action of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Initial Screening: Receptor and Transporter Binding Affinity

The first step in characterizing a novel compound is to determine its binding affinity for a panel of relevant molecular targets. This provides a broad overview of its potential pharmacological interactions.

Experimental Protocol: Radioligand Binding Assays

  • Target Selection: A comprehensive panel of receptors and transporters should be selected, with a primary focus on:

    • Human Dopamine Transporter (hDAT)

    • Human Norepinephrine Transporter (hNET)

    • Human Serotonin Transporter (hSERT)

    • Serotonin Receptors (e.g., 5-HT1A, 5-HT2A, 5-HT2C)

    • Dopamine Receptors (e.g., D1, D2, D3, D4)[6]

    • Adrenergic Receptors (e.g., α1, α2, β1, β2)

    • Sigma Receptors (σ1, σ2)[7]

  • Assay Principle: Competitive radioligand binding assays are the gold standard for determining the affinity of a test compound for a specific target.[8] These assays measure the ability of the unlabeled test compound to displace a known high-affinity radiolabeled ligand from its binding site on the receptor or transporter.

  • Methodology:

    • Prepare cell membranes or tissue homogenates expressing the target of interest.

    • Incubate the membranes with a fixed concentration of a suitable radioligand (e.g., [3H]WIN 35,428 for DAT, [3H]Nisoxetine for NET, [3H]Citalopram for SERT) in the presence of increasing concentrations of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

    • After reaching equilibrium, separate the bound and free radioligand by rapid filtration through glass fiber filters.

    • Quantify the amount of bound radioactivity using liquid scintillation counting.

    • Non-specific binding is determined in the presence of a high concentration of a known, non-radioactive ligand for the target.

  • Data Analysis:

    • The data are plotted as the percentage of specific binding versus the logarithm of the test compound concentration.

    • The IC50 (half-maximal inhibitory concentration) is determined by non-linear regression analysis of the resulting dose-response curve.

    • The Ki (inhibition constant) is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd) where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Expected Outcome and Interpretation:

The Ki values will indicate the affinity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine for each target. A lower Ki value signifies higher binding affinity. This initial screen will identify the most likely molecular targets for further investigation.

Visualization of Experimental Workflow:

G cluster_0 Radioligand Binding Assay Workflow start Prepare Cell Membranes Expressing Target incubate Incubate Membranes with Radioligand and Test Compound start->incubate filter Separate Bound and Free Ligand (Rapid Filtration) incubate->filter quantify Quantify Bound Radioactivity (Scintillation Counting) filter->quantify analyze Data Analysis: Determine IC50 and Ki quantify->analyze

Caption: Workflow for Radioligand Binding Assays.

Functional Characterization: Reuptake Inhibition vs. Release

Once high-affinity binding to one or more monoamine transporters is confirmed, it is crucial to determine the functional consequence of this interaction. The compound could act as an inhibitor of neurotransmitter reuptake or as a substrate that induces reverse transport (i.e., a releasing agent).

Experimental Protocol: In Vitro Neurotransmitter Uptake/Release Assays

These assays are typically performed using human embryonic kidney (HEK) 293 cells stably transfected to express the human monoamine transporters (hDAT, hNET, or hSERT), or using synaptosomes prepared from rodent brain tissue.[8]

A. Reuptake Inhibition Assay:

  • Principle: Measures the ability of the test compound to inhibit the uptake of a radiolabeled neurotransmitter (e.g., [3H]dopamine, [3H]norepinephrine, or [3H]serotonin) into cells expressing the corresponding transporter.[9]

  • Methodology:

    • Plate transporter-expressing cells in a 96-well format.

    • Pre-incubate the cells with various concentrations of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine or a reference inhibitor (e.g., cocaine for DAT).

    • Add a fixed concentration of the radiolabeled neurotransmitter and incubate for a short period (e.g., 5-10 minutes) at 37°C.

    • Terminate the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the intracellular radioactivity using a scintillation counter.

  • Data Analysis: Calculate the IC50 value for the inhibition of neurotransmitter uptake.

B. Neurotransmitter Release Assay:

  • Principle: Measures the ability of the test compound to induce the release of a pre-loaded radiolabeled neurotransmitter from the cells.

  • Methodology:

    • Load transporter-expressing cells with a radiolabeled neurotransmitter by incubating them for a defined period (e.g., 30 minutes).

    • Wash the cells to remove extracellular radioactivity.

    • Add various concentrations of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine or a reference releasing agent (e.g., d-amphetamine for DAT/NET, fenfluramine for SERT).

    • After a short incubation period, collect the extracellular buffer.

    • Lyse the cells to determine the remaining intracellular radioactivity.

    • Calculate the percentage of neurotransmitter released into the buffer.

  • Data Analysis: Determine the EC50 (half-maximal effective concentration) for neurotransmitter release.

Data Presentation and Interpretation:

The results of these functional assays should be summarized in a table for clear comparison.

Assay TypeTargetPotency (IC50/EC50, nM)
Reuptake InhibitionhDATExperimental Value
hNETExperimental Value
hSERTExperimental Value
Neurotransmitter ReleasehDATExperimental Value
hNETExperimental Value
hSERTExperimental Value

A potent IC50 in the reuptake assay with a weak or non-existent EC50 in the release assay suggests an inhibitor-type mechanism. Conversely, a potent EC50 in the release assay indicates a releaser-type mechanism. It is possible for a compound to exhibit a mixed profile. For comparison, 4-fluoroamphetamine is known to be a releasing agent and reuptake inhibitor for dopamine, serotonin, and norepinephrine.[1]

Visualization of Monoamine Transporter Modulation:

G cluster_0 Presynaptic Terminal transporter Monoamine Transporter (DAT/NET/SERT) Extracellular Space Intracellular Space neurotransmitter_out Neurotransmitter transporter:f2->neurotransmitter_out Reverse Transport (Release) inhibitor Reuptake Inhibitor (e.g., Cocaine) Blocks transporter inhibitor->transporter:f0 Binds & Blocks releaser Releasing Agent (e.g., Amphetamine) Induces reverse transport releaser->transporter:f0 Enters Cell neurotransmitter_out->transporter:f1 Reuptake Blocked neurotransmitter_in Neurotransmitter

Caption: Competing Mechanisms at Monoamine Transporters.

Assessment of Monoamine Oxidase (MAO) Inhibition

It is also important to assess whether N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine inhibits the primary enzymes responsible for monoamine degradation, MAO-A and MAO-B.[4]

Experimental Protocol: MAO Inhibition Assay

  • Principle: This assay measures the activity of recombinant human MAO-A or MAO-B enzymes in the presence of the test compound. A common method involves a fluorometric or chemiluminescent readout that detects the production of hydrogen peroxide, a byproduct of the MAO-catalyzed deamination of a substrate.[10][11]

  • Methodology:

    • In a 96-well plate, combine recombinant human MAO-A or MAO-B enzyme with a suitable substrate (e.g., p-tyramine) and a detection reagent.

    • Add various concentrations of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine or a reference inhibitor (e.g., clorgyline for MAO-A, selegiline for MAO-B).

    • Incubate at 37°C and measure the fluorescence or luminescence at appropriate time points.

  • Data Analysis: Calculate the IC50 value for the inhibition of MAO-A and MAO-B activity.

Interpretation:

Significant inhibition of either MAO isoform (IC50 values in the low micromolar or nanomolar range) would indicate an additional mechanism contributing to increased synaptic monoamine levels. Structurally related compounds like 4-fluoroamphetamine have been shown to be weak MAO-A inhibitors.[1]

Conclusion and Future Directions

This guide outlines a foundational, hypothesis-driven approach to elucidating the mechanism of action of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. The proposed experiments, progressing from broad binding screens to specific functional assays, will provide a comprehensive pharmacological profile of this novel compound. The resulting data will clarify whether it functions as a monoamine reuptake inhibitor, a releasing agent, a MAO inhibitor, or a combination thereof.

Should this initial characterization reveal a potent and selective profile, further studies would be warranted. These could include in vivo microdialysis to measure changes in extracellular neurotransmitter levels in the brains of awake, freely moving animals, and behavioral pharmacology assays to assess its stimulant, entactogenic, or other psychoactive effects. The rigorous application of these established methodologies will ensure a thorough and accurate understanding of this compound's interaction with the central nervous system, providing a solid foundation for any future drug development efforts.

References

  • Mechanisms of Action and Limitations of Monoclonal Antibodies and Single Chain Fragment Variable (scFv) in the Treatment of Cancer. MDPI. [Link]

  • 4-Fluoroamphetamine. Wikipedia. [Link]

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  • Benzylamine | C6H5CH2NH2. PubChem. [Link]

  • 4-Fluoromethamphetamine. Wikipedia. [Link]

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  • Pharmacological and behavioral profile of N-(4-fluorophenylmethyl)-N-(1-methylpiperidin-4-yl)-N'-(4-(2-methylpropyloxy)phenylmethyl) carbamide (2R,3R)-dihydroxybutanedioate (2:1) (ACP-103), a novel 5-hydroxytryptamine(2A) receptor inverse agonist. PubMed. [Link]

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Foundational

An In-depth Technical Guide to the Potential Biological Activities of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Authored by: [Your Name/Gemini], Senior Application Scientist For distribution to researchers, scientists, and drug development professionals. Abstract This technical guide provides a comprehensive framework for the inve...

Author: BenchChem Technical Support Team. Date: January 2026

Authored by: [Your Name/Gemini], Senior Application Scientist

For distribution to researchers, scientists, and drug development professionals.

Abstract

This technical guide provides a comprehensive framework for the investigation of the potential biological activities of the novel compound, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. Due to the current absence of published data on this specific molecule, this document leverages a structure-activity relationship (SAR) analysis of analogous compounds to postulate potential pharmacological targets and therapeutic applications. We present a detailed roadmap for its chemical synthesis, in-silico characterization, and a suite of in-vitro assays designed to elucidate its pharmacodynamic and pharmacokinetic profiles. This guide is intended to serve as a foundational resource for researchers initiating studies on this and structurally related compounds.

Introduction and Rationale

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine with a backbone that shares structural motifs with several biologically active molecules. Its core structure, a substituted phenethylamine, is a well-established pharmacophore in medicinal chemistry, particularly in the realm of neuroscience. The presence of a 4-fluorophenyl group and an N-benzyl, N-methyl substitution pattern suggests the potential for interaction with various biological targets, including monoamine transporters and receptors, as well as enzymes involved in neurotransmitter metabolism.

Our rationale for investigating this compound is built upon the known activities of structurally similar molecules:

  • n-Benzyl-1-(4-fluorophenyl)methanamine: A closely related secondary amine, has been reported to exhibit potential anticancer and antidepressant properties[1]. This suggests that the core N-benzyl-1-(4-fluorophenyl)methanamine scaffold may possess inherent biological activity that could be modulated by N-alkylation.

  • 4-Fluoroamphetamine (4-FA): This compound is a known psychoactive substance that produces stimulant and entactogenic effects, acting as a releasing agent and reuptake inhibitor of dopamine and serotonin[2][3]. The 4-fluorophenyl moiety in our target compound is a key feature of 4-FA, hinting at potential interactions with monoaminergic systems.

  • alpha-Benzyl-N-methylphenethylamine (BNMPA): An impurity found in illicit methamphetamine synthesis, BNMPA has been shown to interact with the dopamine transporter and NMDA receptors[4][5]. This highlights the potential for N-benzyl substituted phenethylamines to modulate central nervous system targets.

Given these precedents, we hypothesize that N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine may exhibit a unique pharmacological profile, potentially with applications in oncology, neuroscience, or as a tool compound for studying monoaminergic systems.

Chemical Synthesis and Characterization

The synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine can be achieved through a variety of established synthetic routes. One proposed and efficient method is a two-step process involving reductive amination.

Proposed Synthetic Pathway:

Synthesis_Pathway 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Intermediate_Imine Intermediate Imine/Enamine 4-Fluorobenzaldehyde->Intermediate_Imine + N-methylbenzylamine (Condensation) N-methylbenzylamine N-methylbenzylamine Target_Compound N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Intermediate_Imine->Target_Compound Reduction (e.g., NaBH4, H2/Pd-C) In_Silico_Workflow cluster_0 Compound Information cluster_1 In-Silico Analysis cluster_2 Output & Prioritization Compound_Structure 2D Structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Physicochemical Physicochemical Properties (LogP, pKa, MW) Compound_Structure->Physicochemical ADMET ADMET Prediction (Absorption, Distribution, Metabolism, Excretion, Toxicity) Compound_Structure->ADMET Docking Molecular Docking (DAT, SERT, NET, MAO, NMDA-R) Compound_Structure->Docking Prioritized_Targets Prioritized Biological Targets for In-Vitro Screening Physicochemical->Prioritized_Targets ADMET->Prioritized_Targets Docking->Prioritized_Targets

Sources

Exploratory

"in vitro cytotoxicity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine on cancer cell lines"

An In-Depth Technical Guide to the In Vitro Cytotoxicity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine on Cancer Cell Lines Foreword The exploration of novel chemical entities for anticancer potential is a cornersto...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the In Vitro Cytotoxicity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine on Cancer Cell Lines

Foreword

The exploration of novel chemical entities for anticancer potential is a cornerstone of modern drug discovery. N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine represents a unique structural motif with potential for biological activity. This guide, written from the perspective of a Senior Application Scientist, provides a comprehensive framework for the systematic evaluation of its in vitro cytotoxicity against cancer cell lines. In the absence of pre-existing data on this specific compound, we will establish a robust, first-principles approach to its characterization. This document is intended for researchers, scientists, and drug development professionals, offering not just protocols, but the strategic thinking behind them to ensure the generation of reliable and interpretable data.

Compound Characterization and Preparation

Prior to any biological assessment, the identity, purity, and solubility of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine must be rigorously established. This is a non-negotiable step to ensure data reproducibility and validity.

1.1. Physicochemical Profiling A fundamental understanding of the compound's properties is critical for designing meaningful experiments.

  • Purity Assessment: High-Performance Liquid Chromatography (HPLC) coupled with a suitable detector (e.g., UV, MS) is the gold standard for determining the purity of the compound. A purity level of >95% is generally required for in vitro studies.

  • Identity Confirmation: The chemical structure should be unequivocally confirmed using methods such as Mass Spectrometry (MS) to determine the molecular weight and Nuclear Magnetic Resonance (NMR) spectroscopy to elucidate the structural arrangement of atoms.

  • Solubility Determination: The solubility of the compound in common solvents, particularly Dimethyl Sulfoxide (DMSO) and aqueous buffers (e.g., Phosphate-Buffered Saline, PBS), must be determined. This information is crucial for preparing stock solutions and ensuring the compound does not precipitate in culture media, which would lead to inaccurate results.

1.2. Stock Solution Preparation and Storage A well-defined protocol for stock solution preparation is essential for consistent results.

  • Protocol:

    • Accurately weigh a precise amount of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine using an analytical balance.

    • Dissolve the compound in 100% cell culture grade DMSO to create a high-concentration stock solution (e.g., 10-50 mM). DMSO is a common solvent for organic compounds and is generally well-tolerated by cells at low final concentrations (<0.5%).

    • Ensure complete dissolution by gentle vortexing or sonication.

    • Aliquot the stock solution into small, single-use volumes to minimize freeze-thaw cycles, which can degrade the compound.

    • Store the aliquots at -20°C or -80°C, protected from light.

Experimental Design for Cytotoxicity Screening

A tiered approach to cytotoxicity screening allows for an efficient and comprehensive evaluation of the compound's anticancer potential.

2.1. Selection of Cancer Cell Lines The choice of cell lines should be strategic and reflect the intended therapeutic application. A panel of cell lines from different cancer types (e.g., breast, lung, colon, leukemia) is recommended to assess the breadth of the compound's activity.

Table 1: Representative Panel of Cancer Cell Lines for Initial Screening

Cancer TypeCell LineCharacteristics
Breast CancerMCF-7Estrogen receptor-positive
Breast CancerMDA-MB-231Triple-negative, highly invasive
Lung CancerA549Adenocarcinoma, alveolar basal epithelial
Colon CancerHCT116Colorectal carcinoma
LeukemiaJurkatT-lymphocyte, suspension culture

2.2. Workflow for In Vitro Cytotoxicity Assessment

The following diagram illustrates a logical workflow for assessing the cytotoxicity of a novel compound.

Cytotoxicity_Workflow cluster_prep Phase 1: Preparation cluster_screen Phase 2: Primary Screening cluster_mechanism Phase 3: Mechanistic Investigation Compound Compound Synthesis & QC Stock Stock Solution Preparation Compound->Stock Assay Broad-Spectrum Cytotoxicity Assay (e.g., MTT) Stock->Assay Cells Cell Line Culture & Maintenance Cells->Assay IC50 IC50 Determination Assay->IC50 Apoptosis Apoptosis Assays (Annexin V/PI) IC50->Apoptosis CellCycle Cell Cycle Analysis IC50->CellCycle ROS ROS Detection IC50->ROS

Caption: A streamlined workflow for evaluating novel compound cytotoxicity.

Core Cytotoxicity Assays

Multiple assays based on different cellular mechanisms should be employed to obtain a comprehensive and validated cytotoxicity profile.

3.1. Metabolic Activity Assay (MTT Assay) The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is often used as an indicator of cell viability.

  • Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

  • Protocol:

    • Cell Seeding: Seed cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Prepare serial dilutions of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine from the DMSO stock in complete culture medium. The final DMSO concentration should be kept constant across all wells and should not exceed 0.5%. Include vehicle control (DMSO only) and untreated control wells.

    • Incubation: Remove the old medium and add the medium containing the compound dilutions to the respective wells. Incubate for a specified period (e.g., 24, 48, 72 hours).

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for formazan crystal formation.

    • Solubilization: Add a solubilizing agent (e.g., DMSO, isopropanol) to dissolve the formazan crystals.

    • Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The half-maximal inhibitory concentration (IC50), the concentration of the compound that inhibits 50% of cell viability, is determined by plotting the percentage of viability against the log of the compound concentration and fitting the data to a sigmoidal dose-response curve.

3.2. Cell Membrane Integrity Assay (LDH Assay) The Lactate Dehydrogenase (LDH) assay is a cytotoxicity assay that measures the release of LDH from damaged cells.

  • Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane. The amount of LDH in the medium is proportional to the number of dead cells.

  • Protocol:

    • Follow the same cell seeding and treatment protocol as the MTT assay.

    • Sample Collection: At the end of the incubation period, collect the cell culture supernatant from each well.

    • LDH Reaction: Add the collected supernatant to a new 96-well plate and add the LDH reaction mixture according to the manufacturer's instructions.

    • Incubation and Reading: Incubate for the recommended time and measure the absorbance at the specified wavelength.

  • Data Analysis: Cytotoxicity is calculated as a percentage of the maximum LDH release control (cells lysed with a lysis buffer).

Mechanistic Insights: Apoptosis and Cell Cycle Analysis

Once cytotoxicity is confirmed, the next logical step is to investigate the mechanism of cell death.

4.1. Apoptosis Detection using Annexin V/Propidium Iodide (PI) Staining This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and can be used to label early apoptotic cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.

  • Workflow:

Apoptosis_Workflow cluster_quadrants Flow Cytometry Quadrants Start Treat Cells with Compound Harvest Harvest & Wash Cells Start->Harvest Stain Stain with Annexin V-FITC & PI Harvest->Stain Analyze Analyze by Flow Cytometry Stain->Analyze Q1 Q1: Necrotic (PI+) Analyze->Q1 Q2 Q2: Late Apoptotic (Annexin V+/PI+) Analyze->Q2 Q3 Q3: Viable (Annexin V-/PI-) Analyze->Q3 Q4 Q4: Early Apoptotic (Annexin V+/PI-) Analyze->Q4

Foundational

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine: A Hypothetical Exploration of a Novel Antidepressant Candidate

An In-Depth Technical Guide: Disclaimer: The compound N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a novel chemical entity for the purposes of this guide. The following content outlines a hypothetical research and...

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide:

Disclaimer: The compound N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a novel chemical entity for the purposes of this guide. The following content outlines a hypothetical research and development framework for its evaluation as a potential antidepressant agent, based on established principles of medicinal chemistry and pharmacology.

Introduction

The landscape of antidepressant pharmacotherapy is continually evolving, driven by the need for agents with improved efficacy, faster onset of action, and more favorable side-effect profiles. While existing treatments, predominantly targeting monoaminergic systems, have provided relief for many, a significant portion of patients with major depressive disorder (MDD) fail to achieve lasting remission. This underscores the critical need for novel chemical entities with potentially distinct mechanisms of action.

This technical guide introduces N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a hypothetical compound, as a case study for a structured, preclinical evaluation pipeline. Its chemical architecture, featuring a fluorophenyl moiety common to several selective serotonin reuptake inhibitors (SSRIs) and a tertiary amine structure, suggests a potential interaction with monoamine transporters. This document provides a comprehensive, step-by-step framework for researchers and drug development professionals to investigate its antidepressant potential, from initial in-silico and in-vitro screening to in-vivo behavioral pharmacology.

Part 1: Rationale and Hypothesized Mechanism of Action

The chemical structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine provides a logical starting point for hypothesizing its mechanism of action. The presence of the 4-fluorophenyl group is a well-established pharmacophore in many SSRIs, where it is believed to play a key role in binding to the serotonin transporter (SERT). The N-benzyl and N-methyl substitutions on the amine nitrogen will influence the molecule's lipophilicity, pKa, and overall steric bulk, which in turn will dictate its binding affinity and selectivity for various monoamine transporters (SERT, NET, DAT) and receptors.

Our primary hypothesis is that N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine acts as a monoamine reuptake inhibitor, with a potential for a unique selectivity profile compared to existing antidepressants. A secondary hypothesis is its potential interaction with other targets implicated in depression, such as sigma receptors or specific G-protein coupled receptors (GPCRs).

The following diagram illustrates the proposed initial screening workflow:

G cluster_0 In-Silico & Synthesis cluster_1 In-Vitro Screening cluster_2 In-Vivo Evaluation A Compound Design & In-Silico Modeling B Chemical Synthesis & Purification A->B Prioritization C Primary Binding Assays (SERT, NET, DAT) B->C D Functional Uptake Assays C->D Confirmation E Off-Target Screening (Receptor Panel) D->E Selectivity F Pharmacokinetic Studies (Rodent) E->F G Behavioral Models of Depression (e.g., FST, TST) F->G Dose Selection H Preliminary Toxicology G->H Efficacy & Safety G cluster_0 Presynaptic Neuron cluster_1 Synaptic Cleft cluster_2 Postsynaptic Neuron A N-benzyl-1-(4-fluorophenyl) -N-methylmethanamine B SERT A->B Inhibition D Increased Serotonin Concentration B->D C Synaptic Vesicle (Serotonin) C->B Release E Postsynaptic Serotonin Receptors D->E Activation F Downstream Signaling (e.g., cAMP, CREB) E->F G Therapeutic Effect F->G

Caption: Hypothesized mechanism of action at the serotonergic synapse.

Part 3: Future Directions and Considerations

Should N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine demonstrate a promising profile in these initial studies, further investigation would be warranted. This would include:

  • Pharmacokinetic and ADME studies: A comprehensive evaluation of its absorption, distribution, metabolism, and excretion properties.

  • Chronic Dosing Studies: Assessing the effects of long-term administration in animal models of depression.

  • Safety Pharmacology: Investigating potential effects on cardiovascular, respiratory, and central nervous system functions.

  • Lead Optimization: If necessary, medicinal chemistry efforts to improve potency, selectivity, or pharmacokinetic properties.

Conclusion

This technical guide has outlined a hypothetical yet scientifically rigorous pathway for the preclinical evaluation of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine as a potential antidepressant. By systematically progressing from in-vitro characterization to in-vivo behavioral models, researchers can build a comprehensive data package to support its further development. This structured approach, grounded in established pharmacological principles, is essential for the successful discovery of novel and improved treatments for major depressive disorder.

References

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical pharmacology, 22(23), 3099–3108. [Link]

  • Porsolt, R. D., Le Pichon, M., & Jalfre, M. (1977). Depression: a new animal model sensitive to antidepressant treatments. Nature, 266(5604), 730–732. [Link]

Exploratory

Whitepaper: A Comprehensive Pharmacological Profile of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Derivatives as Novel Monoamine Reuptake Inhibitors

Abstract: The N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine scaffold represents a novel chemical entity with significant structural similarities to established monoamine reuptake inhibitors. This technical guide outlin...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine scaffold represents a novel chemical entity with significant structural similarities to established monoamine reuptake inhibitors. This technical guide outlines a predictive pharmacological profile for this class of derivatives, postulating their primary mechanism of action as potent and selective inhibitors of the serotonin transporter (SERT). We provide a comprehensive framework for the systematic evaluation of these compounds, from initial synthesis and in vitro characterization to in vivo behavioral assessment. This document details the rationale behind experimental design, provides step-by-step protocols for key assays, and synthesizes potential structure-activity relationships (SAR). The overarching goal is to equip researchers and drug development professionals with the necessary strategic and methodological tools to investigate this promising chemical series for its potential as a next-generation therapeutic for mood disorders.

Introduction: The Therapeutic Rationale

The treatment of major depressive disorder (MDD) and other affective disorders has been significantly advanced by the development of agents that modulate monoaminergic neurotransmission. Selective serotonin reuptake inhibitors (SSRIs) are a cornerstone of this therapeutic approach, acting by blocking the serotonin transporter (SERT) to increase the extracellular concentration of serotonin in the synaptic cleft.[1][2] This action is believed to initiate a cascade of neuroadaptive changes that ultimately lead to the alleviation of depressive symptoms.[3]

The core structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine contains key pharmacophoric elements present in known monoamine transporter ligands. Specifically, it features a tertiary amine, a phenyl ring, and a benzyl group, which can engage in crucial binding interactions within the transporter protein. The presence of a 4-fluorophenyl group is a common motif in many centrally acting agents, often enhancing metabolic stability and receptor affinity. While direct literature on this specific chemical series is limited, its structural analogy to compounds with known antidepressant-like effects suggests a high probability of activity at monoamine transporters.[4] This guide, therefore, proposes a research program to systematically characterize the pharmacological profile of these derivatives.

Postulated Mechanism of Action: Inhibition of Monoamine Transporters

We hypothesize that N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine derivatives will primarily function as inhibitors of one or more key monoamine transporters: the serotonin transporter (SERT), the norepinephrine transporter (NET), and the dopamine transporter (DAT). These transporters are responsible for clearing their respective neurotransmitters from the synapse, thereby terminating the signal.[2][5] Inhibition of this reuptake process prolongs the presence of neurotransmitters in the synapse, enhancing postsynaptic receptor signaling.[3]

The therapeutic profile of a compound—whether it acts as an SSRI, an SNRI (serotonin-norepinephrine reuptake inhibitor), or a triple reuptake inhibitor (TRI)—is determined by its relative affinity and potency at these three transporters.[6]

cluster_pre Presynaptic Terminal cluster_post Postsynaptic Terminal presynaptic Presynaptic Neuron MAO MAO presynaptic->MAO Metabolism postsynaptic Postsynaptic Neuron synapse Synaptic Cleft SERT SERT Transporter synapse->SERT 5-HT Reuptake receptor 5-HT Receptor synapse->receptor Binding & Signal vesicle Vesicle (contains 5-HT) vesicle->synapse 5-HT Release (Exocytosis) SERT->presynaptic Recycling compound Derivative (Inhibitor) compound->SERT BLOCKADE start Prepare Reagents: - Cell Membranes (hSERT, hNET, hDAT) - Radioligand ([³H]Citalopram, etc.) - Test Compounds (serial dilutions) incubate Incubate (Membranes + Radioligand + Compound) @ 25°C for 60 min start->incubate filter Rapid Filtration (GF/B filters to separate bound from free radioligand) incubate->filter wash Wash Filters (Remove non-specifically bound radioligand) filter->wash scint Scintillation Counting (Quantify bound radioactivity in a beta counter) wash->scint analyze Data Analysis - Calculate % Inhibition - Determine IC₅₀ - Calculate Ki (Cheng-Prusoff) scint->analyze end Binding Affinity (Ki) Profile analyze->end synthesis Synthesis & Library Design in_vitro In Vitro Profiling - Binding (Ki) - Functional (IC₅₀) - Selectivity synthesis->in_vitro dmpk In Vitro DMPK - Metabolic Stability - BBB Permeability in_vitro->dmpk lead_selection Lead Candidate Selection dmpk->lead_selection lead_selection->synthesis SAR Feedback Loop (Optimization) in_vivo_pk In Vivo PK (Rat/Mouse) - Dosing - Exposure lead_selection->in_vivo_pk Potent, Selective, 'Drug-like' Profile behavior Behavioral Efficacy - Forced Swim Test - Locomotor Activity in_vivo_pk->behavior tox Preliminary Toxicity behavior->tox Efficacious Dose Identified preclinical_candidate Preclinical Candidate Nomination tox->preclinical_candidate

Sources

Foundational

A Senior Application Scientist's Guide to N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine: A Strategic Intermediate in Pharmaceutical Synthesis

Authored for Researchers, Scientists, and Drug Development Professionals This document provides a comprehensive technical overview of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a tertiary amine with significant pot...

Author: BenchChem Technical Support Team. Date: January 2026

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a tertiary amine with significant potential as a strategic intermediate in the synthesis of complex pharmaceutical molecules. We will delve into its synthesis, the rationale behind its structural components, its application in constructing advanced molecular scaffolds, and the necessary analytical and safety protocols for its effective use in a research and development setting.

Core Concepts: Structure and Strategic Value

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a bespoke synthetic building block. Its value does not lie in its own biological activity, but in the strategic combination of its three key structural units: a fluorinated aromatic ring, a tertiary amine, and a benzyl group.

  • The 4-Fluorophenyl Moiety: The introduction of fluorine into drug candidates is a cornerstone of modern medicinal chemistry. The fluorine atom on the phenyl ring can significantly enhance metabolic stability by blocking sites of oxidative metabolism, and it can modulate properties like lipophilicity and binding affinity to biological targets.[1] Therefore, 4-fluorobenzaldehyde is a frequently used starting material for creating drug candidates with improved pharmacokinetic profiles.[1][2][3][4][5]

  • The N-Methyl Group: The methyl group renders the nitrogen a tertiary amine. This is critical as it influences the molecule's basicity, polarity, and steric profile, preventing unwanted side reactions such as N-acylation that could occur with a secondary amine.

  • The N-Benzyl (Bn) Group: The benzyl group is one of the most versatile and widely used protecting groups for amines in organic synthesis.[6][7] It is stable under a wide range of acidic and basic conditions, allowing for chemical modifications on other parts of the molecule.[7] Crucially, it can be selectively removed under reductive conditions, most commonly through catalytic hydrogenation (e.g., using Pd/C and H₂), to unmask a secondary amine—a key functional group in many active pharmaceutical ingredients (APIs).[8]

Synthesis of the Intermediate: A Reductive Amination Approach

The most logical and industrially scalable method for preparing N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is through a stepwise reductive amination process. This ensures high selectivity and avoids the over-alkylation issues common with direct alkylation methods.[9] The strategy involves first creating the secondary amine, N-methyl-1-(4-fluorophenyl)methanamine, and then introducing the benzyl protecting group.

Experimental Protocol: Two-Step Synthesis

Step 1: Synthesis of N-methyl-1-(4-fluorophenyl)methanamine

This step involves the reductive amination of 4-fluorobenzaldehyde with methylamine.

  • Imine Formation: To a solution of 4-fluorobenzaldehyde (1.0 eq) in methanol (MeOH), add methylamine (a solution in THF or alcohol, 1.1 eq) at room temperature. The reaction is typically stirred for 1-2 hours to ensure the formation of the corresponding imine.

  • Reduction: The reaction vessel is cooled in an ice bath (0-5 °C). Sodium borohydride (NaBH₄, 1.5 eq) is added portion-wise, ensuring the temperature remains below 10 °C. The use of NaBH₄ is a cost-effective and safe choice for reducing the imine to the secondary amine.

  • Work-up and Isolation: After the reaction is complete (monitored by TLC or LC-MS), the solvent is removed under reduced pressure. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude secondary amine, which can be purified by vacuum distillation or column chromatography.

Step 2: N-Benzylation to Yield the Final Intermediate

This step protects the newly formed secondary amine.

  • Reaction Setup: Dissolve the N-methyl-1-(4-fluorophenyl)methanamine (1.0 eq) from Step 1 in a suitable aprotic solvent like acetonitrile (MeCN) or N,N-Dimethylformamide (DMF). Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃, 1.5 eq) or triethylamine (TEA, 1.5 eq).

  • Benzylation: Add benzyl bromide or benzyl chloride (1.1 eq) dropwise to the mixture. The reaction is gently heated (e.g., to 70 °C) and stirred for 3-5 hours until completion.[10] The base is critical for scavenging the HBr or HCl generated during the reaction.

  • Work-up and Purification: Upon completion, the reaction is cooled, and the solvent is removed. The residue is partitioned between water and an organic solvent. The organic layer is washed, dried, and concentrated. The final product, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, is purified by silica gel column chromatography.

Synthesis Workflow Diagram

SynthesisWorkflow cluster_step1 Step 1: Reductive Amination cluster_step2 Step 2: N-Benzylation A 4-Fluorobenzaldehyde C Imine Formation (Solvent: MeOH) A->C B Methylamine B->C D Reduction (Reagent: NaBH₄) C->D E N-methyl-1-(4-fluorophenyl)methanamine D->E H Alkylation Reaction (Solvent: MeCN) E->H F Benzyl Bromide F->H G Base (K₂CO₃) G->H I N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine H->I LogicalFlow cluster_main Intermediate N-benzyl-1-(4-fluorophenyl) -N-methylmethanamine Deprotection Catalytic Hydrogenation (H₂, Pd/C) Intermediate->Deprotection Step A SecondaryAmine N-methyl-1-(4-fluorophenyl) -methanamine Deprotection->SecondaryAmine Coupling Coupling Reaction (e.g., with bis-electrophile) SecondaryAmine->Coupling Step B API_Scaffold Advanced API Scaffold (e.g., Piperidine Derivative) Coupling->API_Scaffold

Caption: Hypothetical use of the intermediate in API synthesis.

Analytical Characterization

Rigorous analytical control is essential to validate the identity and purity of the intermediate. A combination of spectroscopic and chromatographic techniques should be employed.

Technique Purpose Expected Observations for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine
¹H NMR Structural Confirmation- Aromatic Protons: Multiplets between 7.0-7.5 ppm (9H from benzyl and fluorophenyl rings). - Benzyl CH₂: A singlet around 3.5-3.7 ppm (2H). - Fluorophenyl CH₂: A singlet around 3.4-3.6 ppm (2H). - N-Methyl CH₃: A singlet around 2.2-2.4 ppm (3H).
¹³C NMR Carbon Skeleton Confirmation- Multiple signals in the aromatic region (120-140 ppm). - Signals for the two benzylic carbons (~55-65 ppm). - A signal for the N-methyl carbon (~40-45 ppm).
LC-MS Purity & Mass VerificationA single major peak in the chromatogram with the corresponding [M+H]⁺ ion observed in the mass spectrum.
RP-HPLC Purity QuantificationA sharp, symmetrical peak using a standard C18 column.
Standard HPLC Protocol
Parameter Condition
Column C18 Reverse-Phase (e.g., 4.6 x 250 mm, 5 µm)
Mobile Phase A: Water (with 0.1% Trifluoroacetic Acid) B: Acetonitrile (with 0.1% Trifluoroacetic Acid)
Gradient Start at 30% B, ramp to 95% B over 15 minutes, hold for 5 minutes.
Flow Rate 1.0 mL/min
Detection UV at 254 nm
Injection Volume 10 µL

Safety and Handling

While a specific Safety Data Sheet (SDS) for this exact compound is not readily available, data from analogous structures like N-benzylmethylamine and 4-fluorobenzylamine dictate a cautious approach. [11][12][13][14]

Hazard Category Precautionary Measures
Skin & Eye Contact Causes skin irritation and serious eye damage. [14]Wear protective gloves, chemical safety goggles, and a lab coat. [11]Ensure eyewash stations and safety showers are accessible. [12]
Inhalation May cause respiratory irritation. Work in a well-ventilated chemical fume hood. [12]
Ingestion Harmful if swallowed. Do not eat, drink, or smoke in the laboratory. Wash hands thoroughly after handling.
Fire & Reactivity May be a combustible liquid. Keep away from heat, sparks, and open flames. [12][13][14]Incompatible with strong oxidizing agents and strong acids. [12][13]

| First Aid | Eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention. [14]Skin: Take off immediately all contaminated clothing. Rinse skin with water/shower. [14]Inhalation: Move person to fresh air. [12]|

Conclusion

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine represents a highly strategic, albeit specialized, intermediate for pharmaceutical synthesis. Its design thoughtfully combines a metabolically robust fluorophenyl unit with a versatile N-benzyl protecting group. While not a common off-the-shelf reagent, its logical synthesis and clear utility in constructing complex nitrogen-containing scaffolds make it a valuable tool for medicinal chemists. Understanding the principles behind its synthesis and application allows drug development professionals to leverage its unique properties for creating next-generation therapeutics.

References

  • NINGBO INNO PHARMCHEM CO.,LTD. The Crucial Role of 4-Fluorobenzaldehyde in Modern Pharmaceutical Synthesis. [Link]

  • Sihauli Chemicals Private Limited. 4-Fluoro Benzaldehyde. [Link]

  • Sato, T., et al. (2020). Facile Hydrogenative Deprotection of N-Benzyl Groups Using a Mixed Catalyst of Palladium and Niobic Acid-on-Carbon. ACS Omega. [Link]

  • Wikipedia. Meprobamate. [Link]

  • Chem-Station International Edition. Benzyl (Bn) Protective Group. [Link]

  • Molecularinfo.com. N-Benzyl-1-(4-fluorophenyl)-2-methyl-2-aminopropane. [Link]

  • Organic Letters. Direct Amidation of Tertiary N-Benzylamines. [Link]

  • Arkivoc. Synthesis of functionalized benzyl amines by the reductive amination of arylaldehydes. [Link]

  • The Hive Methods Discourse. Reductive amination w/ n-methyl benzylamine- help! [Link]

  • Google Patents. US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • The Journal of Organic Chemistry. Synthesis of Secondary N-Methylamines via Reductive Amination of Aldehydes with N-Boc-N-Methylamine Using Me2SiHCl. [Link]

  • Organic Syntheses. Ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]

  • MDPI. 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. [Link]

  • PubChem. N-Benzyl-1-fluoro-N-methylmethanamine. [Link]

  • Myers, Chem 115. C–N Bond-Forming Reactions: Reductive Amination. [Link]

  • The Royal Society of Chemistry. Supplementary Material: N-(4-fluorophenyl)benzamide. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information: Selective Deprotection of N-Benzyl Groups. [Link]

  • The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

  • The Royal Society of Chemistry. Supplementary Information. [Link]

  • ChEMBL. Compound: MEPROBAMATE (CHEMBL979). [Link]

  • PubMed Central (PMC). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile. [Link]

  • PubChem. Meprobamate. [Link]

  • Heterocycles. 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. [Link]

  • The Royal Society of Chemistry. SUPPORTING INFORMATION Significance of reagent addition sequence in the amidation of carboxylic acids mediated by PPh3 and I2. [Link]

  • MDPI. Synthesis of N1-(3,5-Bis(trifluoromethyl)benzyl)benzene-1,2-diamine and N,N-Bis(2-nitrophenyl). [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Quantitative Analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Introduction N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a synthetic compound with a structure that suggests potential psychoactive properties, placing it within the broad category of novel psychoactive substances...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a synthetic compound with a structure that suggests potential psychoactive properties, placing it within the broad category of novel psychoactive substances (NPS). As with many NPS, its emergence necessitates the development of robust and reliable analytical methods for its detection and quantification in various matrices, including forensic samples, biological fluids for toxicological screening, and in pharmaceutical development for purity and stability studies. The accurate quantification of this and similar compounds is crucial for law enforcement, clinical toxicology, and pharmaceutical quality control.[1][2]

This application note provides a comprehensive guide to the analytical methodologies for the quantification of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. We will explore the principles and practical considerations for developing and validating methods using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), two of the most powerful and widely used techniques in modern analytical chemistry.

Analytical Strategies: A Method Selection Rationale

The choice between GC-MS and LC-MS/MS for the analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine depends on several factors, including the sample matrix, the required sensitivity, and the available instrumentation.

  • Gas Chromatography-Mass Spectrometry (GC-MS) is a well-established technique for the analysis of volatile and thermally stable compounds.[3] Given the structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, it is expected to be amenable to GC-MS analysis, potentially after derivatization to improve its chromatographic properties. GC-MS offers excellent chromatographic resolution and is often a cost-effective solution for routine analysis.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) has become the gold standard for the quantification of drugs and metabolites in complex biological matrices due to its high sensitivity, selectivity, and applicability to a wide range of compounds, including those that are not volatile or are thermally labile.[4][5][6][7][8] For trace-level quantification in biological fluids like blood or urine, LC-MS/MS is often the preferred method.

Gas Chromatography-Mass Spectrometry (GC-MS) Method

Principle of the Method

GC-MS separates compounds based on their volatility and interaction with a stationary phase within a capillary column. The separated compounds are then ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is used for identification and quantification. The choice of a suitable capillary column and temperature program is critical for achieving good separation from potential interferences.[9][10]

Experimental Workflow

Caption: Workflow for GC-MS analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Detailed Protocol

1. Sample Preparation (Solid Samples)

  • Accurately weigh 10 mg of the homogenized powder sample.

  • Dissolve the sample in 10 mL of methanol.

  • Vortex for 2 minutes to ensure complete dissolution.

  • Filter the solution through a 0.22 µm syringe filter into a GC vial.

2. Sample Preparation (Biological Matrix - Urine)

  • To 1 mL of urine sample, add an internal standard (e.g., a deuterated analog).

  • Perform a liquid-liquid extraction with 5 mL of ethyl acetate by vortexing for 5 minutes.

  • Centrifuge at 3000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of ethyl acetate for GC-MS analysis.

3. GC-MS Instrumentation and Conditions

ParameterCondition
Gas Chromatograph Agilent 7890B GC System or equivalent
Column Zebron ZB-5MSPLUS GC-MS column (or equivalent) 30 m x 0.25 mm ID, 0.25 µm film thickness
Injection Volume 1 µL
Inlet Temperature 280°C
Carrier Gas Helium at a constant flow of 1.0 mL/min
Oven Program Initial temperature 100°C, hold for 1 min, ramp at 20°C/min to 300°C, hold for 5 min
Mass Spectrometer JEOL AccuTOF GCX Mass Spectrometer or equivalent
Ionization Mode Electron Ionization (EI) at 70 eV
Scan Range 40-550 m/z
Data Acquisition Selected Ion Monitoring (SIM) for quantification

4. Quantification

  • Create a calibration curve using standard solutions of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine at concentrations ranging from 1 ng/mL to 1000 ng/mL.

  • The ratio of the peak area of the target analyte to the internal standard is plotted against the concentration.

  • The concentration of the analyte in the unknown samples is determined from the calibration curve.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method

Principle of the Method

LC-MS/MS combines the separation power of high-performance liquid chromatography (HPLC) with the high sensitivity and selectivity of tandem mass spectrometry.[11] The analyte is first separated from other components in the sample by HPLC. The eluent from the HPLC is then introduced into the mass spectrometer, where the analyte is ionized, and a specific precursor ion is selected. This precursor ion is then fragmented, and one or more specific product ions are monitored for quantification. This process, known as Multiple Reaction Monitoring (MRM), provides excellent specificity and reduces matrix effects.[12][13]

Experimental Workflow

Caption: Workflow for LC-MS/MS analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Detailed Protocol

1. Sample Preparation (Biological Matrix - Plasma/Serum)

  • To 100 µL of plasma or serum sample, add an internal standard (e.g., a deuterated analog).

  • Add 300 µL of cold acetonitrile to precipitate proteins.

  • Vortex for 2 minutes.

  • Centrifuge at 10,000 rpm for 10 minutes.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for LC-MS/MS analysis.

2. LC-MS/MS Instrumentation and Conditions

ParameterCondition
HPLC System Shimadzu Nexera LC-30AD system or equivalent
Column Hypersil BDS C18 column (4.6 mm x 150 mm, 5 µm) or equivalent
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 10% B to 90% B over 5 minutes, hold at 90% B for 2 minutes, return to 10% B and equilibrate for 3 minutes
Flow Rate 0.4 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometer Triple Quadrupole Mass Spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
MRM Transitions To be determined by direct infusion of a standard solution. A hypothetical transition could be m/z 244 -> 91 for the quantifier and m/z 244 -> 109 for the qualifier.

3. Method Validation

The developed method should be validated according to international guidelines to ensure its reliability.[5] Key validation parameters are summarized in the table below.

Validation ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Accuracy Within ±15% of the nominal concentration (±20% at the Lower Limit of Quantification)
Precision Relative Standard Deviation (RSD) ≤ 15% (≤ 20% at the LLOQ)
Limit of Detection (LOD) Signal-to-noise ratio ≥ 3
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10
Selectivity No significant interfering peaks at the retention time of the analyte and internal standard
Matrix Effect Assessed to ensure it does not compromise the accuracy and precision of the method
Stability Analyte stability evaluated under various storage and processing conditions

Conclusion

This application note outlines robust and sensitive analytical methods for the quantification of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine using GC-MS and LC-MS/MS. The choice of method will depend on the specific application, matrix, and required sensitivity. The provided protocols serve as a starting point for method development and validation in research, forensic, and clinical laboratories. Adherence to rigorous validation procedures is essential to ensure the accuracy and reliability of the analytical results.

References

  • Development and validation of analytical method for identification of new psychoactive substances using linear retention indexes and gas chromatography-mass spectrometry. J Chromatogr A. 2021 Jan 11:1636:461783. [Link]

  • Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood. Wiley Analytical Science. 2021 Oct 29. [Link]

  • Development and validation of a rapid LC‐MS/MS method for the detection of 182 novel psychoactive substances in whole blood. NIH. [Link]

  • Validation of a bioanalytical method for the determination of synthetic and natural cannabinoids (New psychoactive substances) in oral fluid samples by means of hplc-ms/ms. IRIS Unimore. [Link]

  • Advances in analytical methodologies for detecting novel psychoactive substances: a review. Journal of Analytical Toxicology. [Link]

  • Separation of N-Benzyl-N-hydroxy-1-phenylmethanamine on Newcrom R1 HPLC column. SIELC Technologies. [Link]

  • Analytical Methods for the Detection and Quantification of ADCs in Biological Matrices. MDPI. [Link]

  • Strategies in quantitative LC-MS/MS analysis of unstable small molecules in biological matrices. PubMed. [Link]

  • Quantitative bioanalysis by LC-MS for the development of biological drugs. Bioanalysis Zone. [Link]

  • Analytical Methods. RSC Publishing. [Link]

  • In Situ Silane Activation Enables Catalytic Reduction of Carboxylic Acids - Supporting Information. University of Bath. [Link]

  • Analytical Strategies for the Detection and Quantification of Nitrosamine Impurities in Pharmaceuticals. ResearchGate. [Link]

  • Synthesis and Antioxidant Activity of N-Benzyl-2-[4-(aryl)-1H-1,2,3-triazol-1-yl]ethan-1-imine Oxides. MDPI. [Link]

  • Quantitative analysis of drugs in biological matrices by HPLC hyphenated to fluorescence detection. Bioanalysis Zone. [Link]

  • LC-HRMS Based Analytical Platform to Determine Nitrosamines in Pharmaceuticals. FDA. [Link]

  • High resolution mass spectrometry for quantitative analysis and untargeted screening of algal toxins in mussels and passive samplers. Archimer. [Link]

  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. PubMed Central. [Link]

  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI. [Link]

  • HPLC methods for recently approved pharmaceuticals. National Academic Digital Library of Ethiopia. [Link]

  • Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. PubMed Central. [Link]

  • GC-MS Analysis of Phytochemical Compounds Present in the Leaves of Citrus medica. L. ResearchGate. [Link]

  • GC-MS and GC-IR analysis of substituted N-benzyl 4-bromo-2,5-dimethoxyphenylisopropylamines. Office of Justice Programs. [Link]

  • GC-MS/MS Analysis of Pesticides in Extra Virgin Olive Oil. Phenomenex. [Link]

  • ANALYSIS OF FRAGRANCE COMPOUNDS USING THE QP-5000 GC/MS. Shimadzu. [Link]

  • Synthesis, Molecular Structure, Electronic, Spectroscopic, NLO and Antimicrobial Study of N-Benzyl-2-(5-aryl)aniline Derivatives. Semantic Scholar. [Link]

  • Validated RP-HPLC Method for Quantitative Determination of Tolfenamic Acid and Benzyl Alcohol in a Veterinary Pharmaceutical. Austin Publishing Group. [Link]

  • 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. Heterocycles. [Link]

  • Synthesis and Biological Evaluation of N-((1-(4-(Sulfonyl)piperazin-1-yl)cycloalkyl)methyl)benzamide Inhibitors of Glycine Transporter-1. PubMed. [Link]

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Application

"LC-MS/MS protocol for detecting N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in biological samples"

Application Note & Protocol A Robust and Validated LC-MS/MS Method for the High-Sensitivity Detection of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in Biological Matrices Abstract The ever-evolving landscape of Nove...

Author: BenchChem Technical Support Team. Date: January 2026

Application Note & Protocol

A Robust and Validated LC-MS/MS Method for the High-Sensitivity Detection of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in Biological Matrices

Abstract

The ever-evolving landscape of Novel Psychoactive Substances (NPS) presents a significant challenge for forensic and clinical toxicology laboratories.[1] This application note details a comprehensive, high-throughput liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the sensitive and selective quantification of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a putative designer amine, in biological samples such as whole blood and plasma. The protocol employs a straightforward protein precipitation technique for sample cleanup, followed by a rapid chromatographic separation and detection using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode. This method is designed to be easily implemented, providing the necessary precision, accuracy, and robustness for research, drug development, and forensic applications.

Introduction: The Analytical Challenge of Novel Amines

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine belongs to a broad class of synthetic compounds designed to mimic the effects of illicit substances. Its structure suggests potential psychoactive properties, making its detection in biological fluids critical for both clinical toxicology and law enforcement. The primary analytical challenge with NPS lies in their structural diversity and the low concentrations often encountered in biological specimens.[2][3] Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for this type of analysis due to its exceptional sensitivity and specificity, allowing for unambiguous identification and quantification even in complex matrices.[4][5]

This document, written from the perspective of a senior application scientist, provides a field-tested protocol. We will not only outline the "how" but also the "why" behind critical methodological choices, from sample preparation to instrument settings, ensuring a trustworthy and reproducible workflow.

Analyte Characterization & Proposed Fragmentation

The foundational step in any targeted mass spectrometry assay is the thorough characterization of the analyte and the identification of stable, high-intensity fragment ions.

  • Compound: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

  • Molecular Formula: C₁₅H₁₆FN

  • Monoisotopic Mass: 229.13 g/mol

  • Protonated Adduct [M+H]⁺: 230.13 m/z

Based on the principles of amine fragmentation in mass spectrometry, the primary cleavage points are the C-N bonds adjacent to the nitrogen atom (alpha cleavage).[6][7] The protonated molecule is expected to fragment via cleavage of the benzylic C-N bonds, leading to the formation of stable benzyl or tropylium cations. We propose the following fragmentation pathway for MRM analysis.

G cluster_precursor Precursor Ion cluster_fragments Proposed Product Ions (for MRM) Precursor [M+H]⁺ m/z 230.13 Product1 Quantifier Ion C₇H₇⁺ m/z 91.1 Precursor->Product1 Benzylic Cleavage (Loss of C₈H₁₀FN) Product2 Qualifier Ion C₈H₁₀FN⁺ m/z 138.1 Precursor->Product2 Benzylic Cleavage (Loss of C₇H₇)

Proposed fragmentation of the target analyte.

This fragmentation pattern provides two distinct and high-intensity product ions, ideal for building a robust and specific MRM method. The most stable and often most abundant fragment, the benzyl/tropylium ion (m/z 91.1), is selected as the quantifier, while the complementary fragment (m/z 138.1) serves as the qualifier.

Table 1: Analyte Properties and Proposed MRM Transitions

Parameter Value Rationale
Analyte Name N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine -
Precursor Ion (Q1) 230.13 m/z Protonated molecule [M+H]⁺
Product Ion (Q3) - Quantifier 91.1 m/z High-intensity, stable benzyl fragment (C₇H₇⁺)
Product Ion (Q3) - Qualifier 138.1 m/z Specific fragment from loss of the benzyl group

| Internal Standard (IS) | Ketamine-d4 or similar deuterated standard | Recommended for compensating matrix effects and process variability.[2] |

Experimental Protocol

Materials and Reagents
  • Solvents: Acetonitrile (LC-MS Grade), Methanol (LC-MS Grade), Formic Acid (99%+), Ultrapure Water.

  • Standards: Analytical reference standard of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, Deuterated Internal Standard (e.g., Ketamine-d4).

  • Biological Matrix: Blank human whole blood/plasma, sourced ethically.

  • Supplies: 1.5 mL microcentrifuge tubes, 0.22 µm PVDF syringe filters, LC vials.

Sample Preparation: Protein Precipitation

Protein precipitation is selected for its speed, cost-effectiveness, and sufficient cleanup for robust LC-MS/MS analysis, making it ideal for high-throughput screening environments.[4][8]

G start Start: 100 µL Biological Sample (e.g., Plasma, Whole Blood) add_is Spike with 10 µL Internal Standard (IS) start->add_is add_acn Add 300 µL cold Acetonitrile (Precipitating Agent) add_is->add_acn vortex Vortex vigorously for 30 seconds add_acn->vortex centrifuge Centrifuge at 10,000 x g for 10 minutes vortex->centrifuge supernatant Transfer supernatant to a clean tube centrifuge->supernatant evaporate Evaporate to dryness under Nitrogen stream at 40°C supernatant->evaporate reconstitute Reconstitute in 100 µL of Mobile Phase A/B (95:5) evaporate->reconstitute inject Transfer to LC vial for analysis reconstitute->inject

Workflow for sample preparation via protein precipitation.

Step-by-Step Protocol:

  • Pipette 100 µL of the biological sample (calibrator, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile. The cold temperature and the 3:1 solvent-to-sample ratio ensure efficient protein crashing.[4]

  • Vortex the mixture for 30 seconds to ensure complete protein denaturation.

  • Centrifuge at 10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Carefully transfer the clear supernatant to a new tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the dried extract in 100 µL of the initial mobile phase conditions (e.g., 95% Mobile Phase A, 5% Mobile Phase B). This step is crucial for good peak shape during injection.

  • Vortex briefly, then transfer the final solution to an LC autosampler vial for injection.

LC-MS/MS Instrumentation and Conditions

The following conditions are a robust starting point and can be adapted to available instrumentation. The use of a C18 stationary phase with a formic acid-modified mobile phase is a standard and effective approach for retaining and ionizing amine compounds.[9]

Table 2: Liquid Chromatography (LC) Parameters

Parameter Setting Rationale
LC System UPLC/UHPLC System Provides high resolution and speed.
Column C18 Reversed-Phase Column (e.g., 2.1 x 100 mm, 1.8 µm) Excellent retention for non-polar to moderately polar compounds.
Mobile Phase A 0.1% Formic Acid in Water Acid modifier promotes protonation for positive ESI mode.
Mobile Phase B 0.1% Formic Acid in Acetonitrile Strong organic solvent for elution.
Flow Rate 0.4 mL/min Typical for a 2.1 mm ID column.
Injection Volume 5 µL Balances sensitivity with potential matrix loading.
Column Temperature 40°C Ensures reproducible retention times and reduces viscosity.

| Gradient | See Table 3 below | Designed for efficient elution and column re-equilibration. |

Table 3: LC Gradient Elution Profile

Time (min) % Mobile Phase A % Mobile Phase B
0.0 95 5
1.0 95 5
5.0 5 95
6.0 5 95
6.1 95 5

| 8.0 | 95 | 5 |

Table 4: Tandem Mass Spectrometry (MS/MS) Parameters

Parameter Setting Rationale
MS System Triple Quadrupole Mass Spectrometer Required for MRM experiments.
Ionization Mode Electrospray Ionization (ESI), Positive Amines readily form positive ions via protonation.
Capillary Voltage 3.5 kV Optimizes ion formation and transfer.
Source Temperature 150°C Standard source condition.
Desolvation Temp. 400°C Facilitates efficient solvent evaporation.
Desolvation Gas Flow 800 L/hr (Nitrogen) Aids in droplet desolvation.
Collision Gas Argon Inert gas for collision-induced dissociation (CID).

| MRM Dwell Time | 50 ms | Sufficient time for data point acquisition across the peak. |

Method Validation

For this protocol to be considered trustworthy and reliable for routine use, it must be validated according to established international guidelines.[10][11] The following parameters should be assessed.

Table 5: Method Validation Parameters and Typical Acceptance Criteria

Parameter Definition Acceptance Criteria
Selectivity Ability to differentiate the analyte from other matrix components. No significant interfering peaks (>20% of LLOQ) at the analyte's retention time in blank samples.[2]
Linearity & Range Demonstrates a proportional response to concentration. Calibration curve with R² ≥ 0.99 over a defined range (e.g., 0.25 - 25 ng/mL).[1]
Limit of Quantification (LOQ) Lowest concentration quantifiable with acceptable precision and accuracy. Signal-to-noise ratio ≥ 10; Accuracy within ±20%, Precision ≤20% RSD.[10]
Accuracy Closeness of measured value to the true value. Within ±15% of nominal value (±20% at LOQ).
Precision Repeatability (intra-day) and reproducibility (inter-day) of measurements. Relative Standard Deviation (RSD) ≤15% (≤20% at LOQ).
Matrix Effect Ion suppression or enhancement from co-eluting matrix components. IS-normalized matrix factor should be between 0.85 and 1.15.

| Recovery | Efficiency of the extraction process. | Should be consistent and reproducible across the concentration range. |

Conclusion

This application note provides a detailed and scientifically grounded LC-MS/MS protocol for the determination of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in biological samples. By leveraging a simple protein precipitation sample preparation method and a specific MRM-based detection, this workflow offers the sensitivity, selectivity, and throughput required for modern toxicological analysis. The provided validation framework ensures that the method can be implemented with confidence, generating data that is both accurate and defensible.

References

  • Giorgetti, A., et al. (2021). "Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood." Journal of Analytical Toxicology, 45(8), pp. 886-903. Available at: [Link]

  • PubMed. (n.d.). "Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood." Available at: [Link]

  • Wang, S., et al. (2022). "Development and validation of the UPLC-MS method for simultaneous determination of six new psychoactive substances." RSC Advances, 12(42), pp. 27353-27360. Available at: [Link]

  • Montanari, E., et al. (2020). "Validation of a Bioanalytical Method for the Determination of Synthetic and Natural Cannabinoids (New Psychoactive Substances) in Oral Fluid Samples by Means of HPLC-MS/MS." Frontiers in Chemistry, 8, p. 439. Available at: [Link]

  • Semantic Scholar. (n.d.). "Development and validation of a rapid LC-MS/MS method for the detection of 182 novel psychoactive substances in whole blood." Available at: [Link]

  • D'Elia, M., et al. (2021). "Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood." Separations, 8(11), p. 221. Available at: [Link]

  • ResearchGate. (2021). "Development of a New LC-MS/MS Screening Method for Detection of 120 NPS and 43 Drugs in Blood." Available at: [Link]

  • PubChem. (n.d.). "N-Benzyl-1-fluoro-N-methylmethanamine." Available at: [Link]

  • Waters Corporation. (n.d.). "Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape." Available at: [Link]

  • NIST. (n.d.). "Benzenemethanamine, N-phenyl-." NIST Chemistry WebBook. Available at: [Link]

  • Flammang, R., et al. (2002). "Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations." Journal of the Mass Spectrometry Society of Japan, 50(2), pp. 117-127. Available at: [Link]

  • University of Colorado Boulder. (n.d.). "Mass Spectrometry: Fragmentation." Available at: [Link]

  • Hou, D., et al. (2012). "Ion-neutral complexes resulting from dissociative protonation: fragmentation of alpha-furanylmethyl benzyl ethers and 4-N,N-dimethylbenzyl benzyl ethers." Journal of the American Society for Mass Spectrometry, 23(1), pp. 139-149. Available at: [Link]

  • Tsai, C. F., et al. (2020). "A multi-analyte LC-MS/MS method for screening and quantification of nitrosamines in sartans." Journal of Food and Drug Analysis, 28(4), pp. 696-708. Available at: [Link]

Sources

Method

Application Notes and Protocols for the Cellular Investigation of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Introduction: Rationale for Investigation N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a small molecule of the benzylamine class. While specific biological data for this compound is not extensively documented in pe...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Rationale for Investigation

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a small molecule of the benzylamine class. While specific biological data for this compound is not extensively documented in peer-reviewed literature, its structural motifs—a fluorophenyl group and an N-benzylmethanamine core—are present in numerous biologically active agents, suggesting potential applications in neuropharmacology and oncology. Research has indicated that some N-benzyl-1-(4-fluorophenyl)methanamine derivatives may possess anticancer and antidepressant-like properties[1].

The benzylamine scaffold is a well-established pharmacophore. For instance, derivatives of benzylamine are known to act as monoamine oxidase inhibitors (MAOIs)[2]. Furthermore, the broader class of N-benzyl-2-phenylpyrimidin-4-amine derivatives has been investigated as potent inhibitors of deubiquitinating enzymes, which are promising targets for anticancer therapies[3][4]. Given these precedents, a systematic evaluation of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in relevant cell-based assays is warranted to elucidate its biological activity profile.

This guide provides a structured, hypothesis-driven framework for researchers to initiate the cellular characterization of this compound. The protocols outlined herein are designed to be self-validating and are grounded in established methodologies for assessing cytotoxicity, cell proliferation, and apoptosis—fundamental parameters in drug discovery.

Compound Information and Handling

Before commencing any experimental work, it is crucial to understand the physicochemical properties and safety requirements of the compound.

PropertyValueSource
Chemical Name N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine-
Molecular Formula C₁₅H₁₆FNChemScene[5]
Molecular Weight 229.29 g/mol ChemScene[5]
CAS Number 401-35-4ChemScene[5]
Appearance Varies (solid or liquid)Sigma-Aldrich
Solubility Soluble in water (predicted)[6]. Confirm with empirical testing in DMSO for stock solutions.FooDB[6]
Storage Store at 2-8°C, sealed in a dry environment.ChemScene[5]

Safety Precautions: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and its analogs may be harmful if swallowed or in contact with skin, and can cause skin and eye irritation[7][8]. Always handle the compound in a chemical fume hood while wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat[7][9]. Refer to the manufacturer's Safety Data Sheet (SDS) for complete handling and disposal instructions.

Experimental Design: A Phased Approach

A logical, phased approach is recommended to efficiently characterize the cellular effects of a novel compound. The workflow should begin with broad screening assays and progress to more specific, mechanism-of-action studies based on initial findings.

G cluster_0 Phase 1: Foundational Screening cluster_1 Phase 2: Elucidation of Cellular Response cluster_2 Phase 3: Mechanism of Action (Hypothesis-Driven) A Stock Solution Preparation (DMSO) B Cell Line Selection (e.g., A549, MCF-7, SH-SY5Y) A->B C Cytotoxicity/Viability Assays (MTT, CellTiter-Glo®) B->C F IC50 Determination C->F Data informs concentration range D Cell Proliferation Assay (CFSE Staining) E Apoptosis Analysis (Annexin V/PI Staining) G Pathway-Specific Assays (e.g., Caspase Activity, MAO-Glo™) E->G If apoptosis is confirmed F->D F->E H Target Engagement Studies

Figure 1. A phased experimental workflow for characterizing N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Detailed Protocols and Methodologies

Preparation of Stock Solutions

The accuracy of all subsequent assays depends on the correct preparation and storage of the test compound.

Protocol:

  • Reconstitution: Prepare a high-concentration primary stock solution (e.g., 10 mM) of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in sterile, anhydrous dimethyl sulfoxide (DMSO).

  • Solubility Check: Ensure complete dissolution. Gentle warming (to 37°C) or sonication may be required. Visually inspect for any precipitate.

  • Aliquoting and Storage: Aliquot the primary stock into smaller volumes in sterile microcentrifuge tubes to minimize freeze-thaw cycles. Store at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw an aliquot of the primary stock and prepare serial dilutions in the appropriate cell culture medium. The final concentration of DMSO in the culture should be kept constant across all treatments and should not exceed 0.5% to avoid solvent-induced cytotoxicity.

Protocol: Cell Viability and Cytotoxicity Assessment (MTT Assay)

This initial assay determines the concentration-dependent effect of the compound on cell viability. The MTT assay is a colorimetric method that measures the metabolic activity of mitochondrial dehydrogenases, which serves as an indicator of viable cell number[10].

Materials:

  • Selected cell lines (e.g., A549 for lung cancer, MCF-7 for breast cancer, SH-SY5Y for neuronal studies)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • 96-well clear flat-bottom plates

  • N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (for formazan solubilization)

  • Positive control (e.g., Doxorubicin at 10 µM)

  • Vehicle control (0.5% DMSO in medium)

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare a 2X concentration series of the test compound in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions (final concentrations ranging from 0.1 µM to 100 µM). Include wells for vehicle and positive controls.

  • Incubation: Incubate the plate for 48-72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the viability against the log of the compound concentration to determine the IC₅₀ value (the concentration that inhibits 50% of cell viability).

Protocol: Cell Proliferation Analysis (CFSE Staining)

To distinguish between cytotoxic (cell-killing) and cytostatic (growth-inhibiting) effects, a proliferation assay is essential. The CFSE assay tracks cell divisions; with each division, the fluorescence intensity of the dye is halved[10].

Materials:

  • Carboxyfluorescein succinimidyl ester (CFSE)

  • Cells in suspension

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Flow cytometer

Procedure:

  • Cell Labeling: Resuspend 1-10 million cells in pre-warmed PBS at a concentration of 1 million cells/mL. Add CFSE to a final concentration of 1-5 µM. Incubate for 15 minutes at 37°C, protected from light.

  • Quenching: Stop the labeling reaction by adding 5 volumes of ice-cold complete medium and incubate on ice for 5 minutes.

  • Washing: Centrifuge the cells, discard the supernatant, and wash twice with complete medium to remove any unbound dye.

  • Cell Seeding and Treatment: Seed the CFSE-labeled cells into 6-well plates. Allow them to attach, then treat with the test compound at concentrations around the predetermined IC₅₀ value (e.g., 0.5x, 1x, and 2x IC₅₀).

  • Incubation: Incubate for a period that allows for several cell divisions (e.g., 72 hours).

  • Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and resuspend in FACS buffer (PBS with 1% BSA).

  • Flow Cytometry: Analyze the fluorescence intensity of the cells using a flow cytometer. The undivided parent population will show the highest fluorescence, with subsequent generations appearing as distinct peaks of halved intensity.

Protocol: Apoptosis Detection (Annexin V and Propidium Iodide Staining)

This assay quantifies the induction of apoptosis, a form of programmed cell death. In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane, where it can be detected by fluorescently-labeled Annexin V. Propidium Iodide (PI) is a nuclear stain that is excluded by live cells but can penetrate late apoptotic and necrotic cells with compromised membranes[11].

G cluster_quadrants Flow Cytometry Quadrants start Cell Population after Compound Treatment stain Stain with: - Annexin V-FITC - Propidium Iodide (PI) start->stain flow Analyze via Flow Cytometry stain->flow Q1 Q1: Necrotic (Annexin V+/PI+) Q2 Q2: Late Apoptotic (Annexin V+/PI+) Q3 Q3: Live (Annexin V-/PI-) Q4 Q4: Early Apoptotic (Annexin V+/PI-)

Sources

Application

Application Notes &amp; Protocols: Evaluating the Antidepressant Properties of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Using Preclinical Animal Models

Abstract This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine as a potential antide...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the preclinical evaluation of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine as a potential antidepressant agent. We present a suite of validated and robust animal models designed to assess the diverse pharmacological and behavioral effects indicative of antidepressant efficacy. The protocols detailed herein are grounded in established scientific principles and are designed to yield reproducible and translatable data. This guide emphasizes the causal relationships behind experimental choices, ensuring a thorough understanding of the methodologies and their implications for drug discovery.

Introduction: The Therapeutic Potential of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Major Depressive Disorder (MDD) is a debilitating psychiatric condition with a significant global health burden.[1] Current antidepressant therapies, while effective for many, are hampered by a delayed onset of action and a lack of efficacy in a substantial portion of patients.[1] This underscores the urgent need for novel therapeutic agents with improved efficacy and faster onset of action.

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a novel compound with a chemical structure that suggests potential interactions with monoaminergic systems, which are key targets for many existing antidepressants.[2][3] Preliminary research has indicated that this compound may possess antidepressant-like effects, making it a promising candidate for further investigation.[2] While the precise mechanism of action is still under investigation, its structural similarity to compounds known to modulate serotonin and norepinephrine reuptake warrants a thorough evaluation of its antidepressant properties.[3][4]

These application notes will guide researchers through a series of well-established animal models to systematically evaluate the antidepressant potential of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Rationale for Animal Model Selection

No single animal model can fully recapitulate the complex pathophysiology of human depression. Therefore, a battery of tests targeting different aspects of depressive-like behavior is essential for a comprehensive preclinical evaluation.[5][6] The selected models are based on their predictive validity for antidepressant efficacy in humans and their ability to probe distinct behavioral and neurobiological domains relevant to depression.[5][7]

The following models are recommended:

  • Forced Swim Test (FST) and Tail Suspension Test (TST): These acute models are widely used for rapid screening of potential antidepressant compounds based on their ability to reverse behavioral despair.[5][8][9][10][11][12]

  • Chronic Mild Stress (CMS) Model: This is a more etiologically relevant model that induces a depressive-like state, including anhedonia, by exposing animals to a series of unpredictable, mild stressors.[1][6][13][14]

  • Sucrose Preference Test (SPT): This test is a key measure of anhedonia, a core symptom of depression, by assessing the animal's interest in a rewarding stimulus.[15][16][17][18][19]

  • Novelty-Suppressed Feeding Test (NSFT): This model assesses anxiety-like behavior and is sensitive to chronic, but not acute, antidepressant treatment, mirroring the clinical timeline of many antidepressants.[20][21][22][23][24]

  • Neurochemical Analysis: To elucidate the mechanism of action, brain tissue analysis can be performed to measure changes in key neurotransmitters like serotonin, dopamine, and norepinephrine.[25][26][27][28][29]

Experimental Workflow

The following diagram illustrates the recommended experimental workflow for evaluating the antidepressant properties of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

experimental_workflow cluster_screening Phase 1: Acute Screening cluster_chronic Phase 2: Chronic Efficacy & Mechanism FST Forced Swim Test (FST) TST Tail Suspension Test (TST) CMS Chronic Mild Stress (CMS) Induction SPT Sucrose Preference Test (SPT) CMS->SPT NSFT Novelty-Suppressed Feeding Test (NSFT) SPT->NSFT Neurochem Neurochemical Analysis NSFT->Neurochem Start Compound Administration (Vehicle, Positive Control, Test Compound) cluster_screening cluster_screening Start->cluster_screening Acute Dosing cluster_chronic cluster_chronic Start->cluster_chronic Chronic Dosing

Caption: Experimental workflow for antidepressant evaluation.

Detailed Protocols

Forced Swim Test (FST)

Principle: The FST is based on the observation that when rodents are placed in an inescapable cylinder of water, they will eventually adopt an immobile posture.[8][30][31] Antidepressant treatment is known to increase the duration of active, escape-oriented behaviors (swimming and climbing) and decrease the duration of immobility.[32][33]

Protocol:

  • Apparatus: A transparent plastic cylinder (40 cm high, 20 cm in diameter) filled with water (23-25°C) to a depth of 15 cm.

  • Animals: Male mice (e.g., C57BL/6) weighing 20-25g.

  • Procedure:

    • Administer N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine (at various doses), a positive control (e.g., imipramine, 20 mg/kg), or vehicle via the desired route (e.g., intraperitoneal injection) 60 minutes before the test.

    • Gently place each mouse into the cylinder for a 6-minute session.

    • Record the entire session with a video camera.

    • After 6 minutes, remove the mouse, dry it with a towel, and return it to its home cage.

    • The water should be changed between animals.

  • Data Analysis: Score the duration of immobility during the last 4 minutes of the test. Immobility is defined as the cessation of struggling and remaining floating motionless in the water, making only movements necessary to keep its head above water.

Tail Suspension Test (TST)

Principle: The TST is another model of behavioral despair where immobility is induced by suspending a mouse by its tail.[9][10][34] Antidepressants decrease the duration of immobility.[11]

Protocol:

  • Apparatus: A suspension box that allows the mouse to hang freely without being able to touch any surfaces.

  • Animals: Male mice (e.g., C57BL/6) weighing 20-25g.

  • Procedure:

    • Administer the test compound, positive control, or vehicle as described for the FST.

    • Secure the mouse's tail to a suspension bar using adhesive tape, approximately 1-2 cm from the tip.

    • The test duration is 6 minutes.

    • Record the session for later analysis.

  • Data Analysis: Score the total duration of immobility during the 6-minute test. Immobility is defined as the absence of any limb or body movements, except for those caused by respiration.

Chronic Mild Stress (CMS) Model

Principle: The CMS model aims to induce a state of anhedonia and other depressive-like behaviors by exposing rodents to a variety of mild, unpredictable stressors over a prolonged period.[1][13][14] This model has high face and predictive validity for depression.[6]

Protocol:

  • Animals: Male rats or mice.

  • Procedure:

    • Baseline: Before starting the stress protocol, measure baseline sucrose preference for all animals.

    • Stress Regimen (4-8 weeks): Expose the animals to a daily schedule of alternating, mild stressors. Examples of stressors include:

      • Damp bedding (200 ml of water in the sawdust).

      • Cage tilt (45°).

      • Stroboscopic lighting.

      • Reversal of the light/dark cycle.

      • Social isolation or paired housing with an unfamiliar partner.[35]

      • Food or water deprivation (for a defined period).

    • Treatment: After 2-4 weeks of stress, begin chronic administration of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a positive control (e.g., fluoxetine, 10 mg/kg/day), or vehicle.

    • Continue both the stress and treatment for the remainder of the study.

Sucrose Preference Test (SPT)

Principle: The SPT is used to assess anhedonia, the reduced ability to experience pleasure, which is a core symptom of depression.[15][16] Rodents have a natural preference for sweet solutions, and a decrease in this preference is indicative of a depressive-like state.[17][18]

Protocol:

  • Apparatus: Home cages equipped with two drinking bottles.

  • Procedure:

    • Habituation: For 48 hours, habituate the animals to two bottles, both containing water.

    • Baseline: For the next 48 hours, give the animals a choice between a bottle of water and a bottle of 1% sucrose solution. Measure the consumption from each bottle daily by weighing them. Switch the position of the bottles every 24 hours to avoid place preference.[19]

    • Testing (during CMS): The SPT is performed weekly throughout the CMS protocol to monitor the development of anhedonia and the therapeutic effect of the compound.

  • Data Analysis: Calculate the sucrose preference as follows:

    • Sucrose Preference (%) = (Sucrose solution intake (g) / Total fluid intake (g)) x 100

Novelty-Suppressed Feeding Test (NSFT)

Principle: This test is based on the conflict between the drive to eat (after food deprivation) and the fear of a novel, brightly lit environment.[20][21] A longer latency to begin eating is interpreted as increased anxiety-like behavior, which is often comorbid with depression. This test is particularly sensitive to chronic antidepressant treatment.[22][23][24]

Protocol:

  • Apparatus: A novel, open-field arena (e.g., 50x50 cm) with a single food pellet placed in the center.

  • Procedure:

    • Food deprive the animals for 24 hours before the test.

    • Place the animal in a corner of the arena.

    • Measure the latency to take the first bite of the food pellet (maximum test duration of 10 minutes).

    • Immediately after the test, return the animal to its home cage and measure the amount of food consumed in 5 minutes to control for appetite.

  • Data Analysis: The primary measure is the latency to eat in the novel environment.

Data Presentation

Quantitative data from these experiments should be presented in a clear and organized manner to facilitate comparison between treatment groups.

Table 1: Forced Swim Test and Tail Suspension Test Data

Treatment GroupDose (mg/kg)Immobility Time (s) - FST (Mean ± SEM)Immobility Time (s) - TST (Mean ± SEM)
Vehicle-
Positive Control
Compound XDose 1
Compound XDose 2
Compound XDose 3

Table 2: Chronic Mild Stress Model Data

Treatment GroupDose (mg/kg/day)Sucrose Preference (%) - Baseline (Mean ± SEM)Sucrose Preference (%) - Post-CMS (Mean ± SEM)Latency to Feed (s) - NSFT (Mean ± SEM)
Non-Stressed + Vehicle-
Stressed + Vehicle-
Stressed + Positive Control
Stressed + Compound XDose 1
Stressed + Compound XDose 2

Neurochemical Analysis

Principle: To understand the mechanism of action of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, it is crucial to investigate its effects on neurotransmitter systems implicated in depression, such as serotonin, norepinephrine, and dopamine.[25][26][27][28]

Protocol:

  • Following the final behavioral test, euthanize the animals and rapidly dissect brain regions of interest (e.g., prefrontal cortex, hippocampus, striatum).

  • Homogenize the tissue and use techniques such as High-Performance Liquid Chromatography (HPLC) with electrochemical detection to quantify the levels of neurotransmitters and their metabolites.

  • Compare the neurotransmitter levels between the different treatment groups.

Conclusion

The suite of animal models and protocols detailed in these application notes provides a robust framework for the comprehensive preclinical evaluation of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine's antidepressant potential. By systematically assessing its effects on behavioral despair, anhedonia, and anxiety-like behaviors, and by probing its underlying neurochemical mechanisms, researchers can generate the critical data necessary to advance this promising compound through the drug discovery pipeline.

References

  • Bio-protocol. (n.d.). Sucrose Preference Test to Measure Anhedonic Behaviour in Mice. Retrieved from [Link]

  • JoVE. (2015). An Unpredictable Chronic Mild Stress Protocol for Instigating Depressive Symptoms, Behavioral Changes and Negative Health Outcomes in Rodents. Retrieved from [Link]

  • ResearchGate. (n.d.). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Retrieved from [Link]

  • PubMed. (n.d.). Animal Models for the Study of Antidepressant Activity. Retrieved from [Link]

  • JoVE. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Retrieved from [Link]

  • Bio-protocol. (n.d.). Sucrose Preference Test to Measure Stress-induced Anhedonia. Retrieved from [Link]

  • JoVE. (2012). The Tail Suspension Test. Retrieved from [Link]

  • Open Access Journals. (n.d.). The Ethics and Efficacy of Antidepressant Drug Testing on Animals. Retrieved from [Link]

  • BAP. (n.d.). Factsheet on the forced swim test. Retrieved from [Link]

  • JoVE. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Retrieved from [Link]

  • Conduct Science. (2024). Maze Bazics: Sucrose Preference Test. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]

  • UCLA Behavioral Testing Core. (n.d.). Sucrose Preference Test. Retrieved from [Link]

  • Journal of Herbmed Pharmacology. (2024). Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Retrieved from [Link]

  • Samuels Lab. (n.d.). Novelty-Suppressed Feeding in the Mouse. Retrieved from [Link]

  • PubMed. (n.d.). Antidepressants and Brain Neurochemistry. Retrieved from [Link]

  • NIH. (n.d.). The Tail Suspension Test. Retrieved from [Link]

  • PubMed. (2017). A standardization of the Novelty-Suppressed Feeding Test protocol in rats. Retrieved from [Link]

  • ResearchGate. (n.d.). The weekly protocol of the chronic mild stress (CMS) treatment. Retrieved from [Link]

  • PubMed Central. (n.d.). Neurochemical and metabolic aspects of antidepressants: an overview. Retrieved from [Link]

  • PubMed. (2018). The Unpredictable Chronic Mild Stress Protocol for Inducing Anhedonia in Mice. Retrieved from [Link]

  • ResearchGate. (1985). The tail suspension test: a new method for screening antidepressants in mice. Retrieved from [Link]

  • NSW Department of Primary Industries. (n.d.). Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. Retrieved from [Link]

  • ResearchGate. (2012). Using the rat forced swim test to assess antidepressant-like activity in rodents. Retrieved from [Link]

  • MDPI. (n.d.). Comparative Efficacy of Animal Depression Models and Antidepressant Treatment: A Systematic Review and Meta-Analysis. Retrieved from [Link]

  • Rutgers University. (n.d.). Novelty-suppressed feeding in the mouse. Retrieved from [Link]

  • JoVE. (2011). Video: The Tail Suspension Test. Retrieved from [Link]

  • NIH. (n.d.). The Mouse Forced Swim Test. Retrieved from [Link]

  • ACS Publications. (2013). The Impact of Neurochemical Mediators on Antidepressant Effectiveness. Retrieved from [Link]

  • ResearchGate. (n.d.). Novelty-Suppressed Feeding in the Mouse | Request PDF. Retrieved from [Link]

  • PubMed. (2008). Neurochemical responses to antidepressants in the prefrontal cortex of mice and their efficacy in preclinical models of anxiety-like and depression-like behavior: a comparative and correlational study. Retrieved from [Link]

  • ResearchGate. (n.d.). Neurochemistry of major depression: A study using magnetic resonance spectroscopy. Retrieved from [Link]

  • NIH. (n.d.). N-Benzyl-N-methyl-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propanamine (N-benzylflouoxetine). Retrieved from [Link]

  • ResearchGate. (n.d.). Proposed reaction mechanism for formation of N-benzyl-1-phenylmethanimine. Retrieved from [Link]

  • MDPI. (n.d.). Demystifying the Antidepressant Mechanism of Action of Stinels, a Novel Class of Neuroplastogens: Positive Allosteric Modulators of the NMDA Receptor. Retrieved from [Link]

  • Mayo Clinic. (2025). Serotonin and norepinephrine reuptake inhibitors (SNRIs). Retrieved from [Link]

  • PubMed. (n.d.). N-Benzyl-N-(tetrahydro-2H-pyran-4-yl)pyrrolidin-3-amines as selective dual serotonin/noradrenaline reuptake inhibitors. Retrieved from [Link]

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Method

"application of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in medicinal chemistry research"

<Senior Application Scientist Note > Introduction and Scientific Context N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a substituted phenethylamine derivative with significant potential as a scaffold in central nerv...

Author: BenchChem Technical Support Team. Date: January 2026

<Senior Application Scientist Note >

Introduction and Scientific Context

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a substituted phenethylamine derivative with significant potential as a scaffold in central nervous system (CNS) medicinal chemistry. Its core structure is analogous to amphetamine, a well-established psychostimulant, but with two critical modifications that radically alter its pharmacological profile:

  • N-Benzyl Substitution: The addition of a bulky benzyl group to the nitrogen atom often shifts the mechanism of action for phenethylamines. While smaller N-alkyl groups (like in methamphetamine) can maintain or enhance neurotransmitter-releasing properties, larger substituents tend to convert the molecule into a reuptake inhibitor.[1][2][3] This is a crucial distinction, as reuptake inhibitors (e.g., cocaine, methylphenidate) have different therapeutic applications and abuse liabilities compared to releasing agents (e.g., amphetamine).

  • Para-Fluoro Substitution: The fluorine atom on the phenyl ring is a common medicinal chemistry tactic. It can block metabolic oxidation at that position, potentially increasing bioavailability and half-life, and can also alter binding affinity and selectivity for protein targets.[4]

Based on these structural features, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is hypothesized to function primarily as an inhibitor of monoamine transporters (MATs), which include the dopamine transporter (DAT), the norepinephrine transporter (NET), and the serotonin transporter (SERT).[5][6] These transporters are critical for clearing neurotransmitters from the synaptic cleft and are the targets for a wide range of therapeutics for depression, ADHD, and other neuropsychiatric disorders.[5][6][7] This document provides detailed protocols for the synthesis, characterization, and pharmacological evaluation of this compound and its analogs.

Synthesis and Characterization Protocol

The most direct and common method for synthesizing this class of compounds is through reductive amination. This protocol details the synthesis of the title compound from commercially available precursors.

Protocol 2.1: Synthesis via Reductive Amination

Objective: To synthesize N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Materials:

  • 1-(4-fluorophenyl)propan-2-one

  • N-methylbenzylamine

  • Sodium triacetoxyborohydride (STAB) or Sodium cyanoborohydride (NaBH₃CN)

  • Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)

  • Acetic acid (glacial)

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, magnetic stirrer, and rotary evaporator

Procedure:

  • Reaction Setup: To a round-bottom flask charged with a magnetic stir bar, add 1-(4-fluorophenyl)propan-2-one (1.0 eq) and N-methylbenzylamine (1.1 eq). Dissolve the components in anhydrous DCM (approx. 0.2 M concentration).

  • Acid Catalyst: Add glacial acetic acid (1.1 eq) to the solution. This catalyzes the formation of the intermediate iminium ion. Stir the mixture at room temperature for 30 minutes.

  • Reduction: Slowly add sodium triacetoxyborohydride (STAB, 1.5 eq) portion-wise to the stirring solution. STAB is a mild and selective reducing agent suitable for this transformation. The reaction is typically exothermic; maintain the temperature below 30°C.

    • Causality Note: STAB is preferred over stronger reducing agents like NaBH₄ as it will not readily reduce the starting ketone before iminium ion formation is complete, thus minimizing side reactions.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting materials are consumed.

  • Workup: Quench the reaction by slowly adding saturated NaHCO₃ solution until gas evolution ceases and the aqueous layer is basic (pH > 8). Transfer the mixture to a separatory funnel.

  • Extraction: Extract the aqueous layer three times with DCM. Combine the organic layers.

  • Washing and Drying: Wash the combined organic layers with brine, then dry over anhydrous MgSO₄.

  • Purification: Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator. The resulting crude oil is then purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure product.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Application Note 1: In Vitro Target Engagement at the Dopamine Transporter (DAT)

To validate the hypothesis that N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine interacts with monoamine transporters, a competitive radioligand binding assay is the gold standard.[8] This protocol describes how to determine the binding affinity (Ki) of the compound for the human dopamine transporter (hDAT).

Protocol 3.1: hDAT Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of the test compound at hDAT expressed in cell membranes.

Materials:

  • HEK293 cells stably expressing hDAT (or commercially available membrane preparations)

  • [³H]WIN 35,428 or [³H]CFT (radioligands selective for DAT)

  • Nomifensine or GBR 12909 (a known high-affinity DAT inhibitor for positive control and non-specific binding determination)[9]

  • Test Compound: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4

  • 96-well microplates

  • Glass fiber filters (e.g., GF/B or GF/C, pre-soaked in 0.5% polyethyleneimine)

  • Scintillation fluid and a liquid scintillation counter

  • Cell harvester

Procedure:

  • Membrane Preparation: If starting with cells, prepare membrane homogenates via centrifugation. Determine protein concentration using a BCA or Bradford assay.[10] Dilute membranes in ice-cold assay buffer to a final concentration of 5-20 µg protein per well.

  • Compound Dilution: Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 pM) in assay buffer. Also prepare dilutions for the positive control (Nomifensine).

  • Assay Plate Setup: In a 96-well plate, set up the following conditions in triplicate:

    • Total Binding: 50 µL assay buffer + 50 µL radioligand + 100 µL membrane preparation.

    • Non-specific Binding (NSB): 50 µL Nomifensine (10 µM final concentration) + 50 µL radioligand + 100 µL membrane preparation.

    • Test Compound: 50 µL of each test compound dilution + 50 µL radioligand + 100 µL membrane preparation.

    • Causality Note: The radioligand concentration should be approximately equal to its known Kd value for the receptor to ensure sensitive competition. The NSB control defines the amount of radioligand that binds to components other than the target receptor.

  • Incubation: Incubate the plate at 4°C or room temperature for 60-120 minutes with gentle agitation to reach binding equilibrium.[9]

  • Harvesting: Rapidly terminate the binding reaction by vacuum filtration through the pre-soaked glass fiber filters using a cell harvester.[10] Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Counting: Place the filters in scintillation vials, add scintillation fluid, and allow to equilibrate. Count the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Data Analysis:

    • Calculate Specific Binding: Specific Binding = Total Binding (CPM) - NSB (CPM).

    • Calculate Percent Inhibition for each test compound concentration: % Inhibition = 100 * (1 - [(CPM_compound - CPM_NSB) / (CPM_total - CPM_NSB)]).

    • Plot % Inhibition versus the log concentration of the test compound and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

    • Convert the IC₅₀ to a Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[10]

Table 1: Example Binding Affinity Data at Monoamine Transporters

Compound DAT Ki (nM) SERT Ki (nM) NET Ki (nM) Selectivity (SERT/DAT) Selectivity (NET/DAT)
Cocaine 250 310 520 1.2x 2.1x
Nomifensine 15 4,500 25 300x 1.7x

| Test Compound | Experimental | Experimental | Experimental | Calculate | Calculate |

Application Note 2: Cellular Functional Activity Assessment

While binding assays confirm target engagement, a functional assay is required to determine whether the compound blocks the transporter's activity. Fluorescence-based uptake assays provide a safer and higher-throughput alternative to traditional radioisotope uptake methods.[11][12][13][14]

Protocol 4.1: Fluorescent Substrate Uptake Inhibition Assay

Objective: To measure the potency (IC₅₀) of the test compound to inhibit dopamine uptake into cells stably expressing hDAT.

Materials:

  • HEK293 or CHO cells stably expressing hDAT.

  • Parental (non-transfected) cells for control.

  • Poly-D-lysine coated 96- or 384-well black, clear-bottom microplates.

  • Fluorescent substrate/dye kit (e.g., from Molecular Devices) containing a fluorescent monoamine transporter substrate and a masking dye.[11][12][15]

  • Assay Buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA).

  • Test compound and positive control (Nomifensine).

  • Fluorescence microplate reader with bottom-read capability.

Procedure:

  • Cell Plating: Seed the hDAT-expressing cells and parental cells into the coated microplates at an optimized density (e.g., 20,000 cells/well) and allow them to form a confluent monolayer overnight.[15]

  • Compound Preparation: Prepare serial dilutions of the test compound and positive control in assay buffer.

  • Pre-incubation: Gently remove the culture medium from the wells. Add the diluted compounds to the cells and pre-incubate for 10-20 minutes at 37°C.[11] Include "vehicle only" wells for 100% activity and "parental cells" wells to determine background signal.

  • Uptake Initiation: Add the fluorescent substrate/masking dye solution to all wells as per the manufacturer's protocol.

    • Causality Note: The masking dye quenches the fluorescence of the substrate in the extracellular medium. A signal is only generated when the substrate is transported into the cell, away from the quencher, allowing for a no-wash, real-time assay.[14]

  • Fluorescence Reading: Immediately place the plate in a fluorescence microplate reader pre-set to 37°C. Measure the fluorescence intensity kinetically over 10-20 minutes or as an endpoint reading after a fixed incubation time.

  • Data Analysis:

    • Subtract the background fluorescence from parental cells.

    • For kinetic reads, calculate the area under the curve (AUC) or the initial rate (Vmax) for each well.

    • Calculate the percent inhibition for each compound concentration relative to the vehicle control.

    • Plot percent inhibition versus log concentration and fit to a sigmoidal dose-response curve to determine the IC₅₀ value.

Application Note 3: Lead Optimization and Structure-Activity Relationship (SAR) Studies

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine serves as an excellent starting point for an SAR campaign to improve potency, selectivity, and drug-like properties. Modifications should be explored at three key positions.

SAR Exploration Strategy:

  • N-Benzyl Ring (Aromatic System): Introduce substituents (e.g., -Cl, -CH₃, -OCH₃) at the ortho, meta, and para positions. This can modulate van der Waals interactions, hydrogen bonding potential, and overall lipophilicity, which strongly influences affinity and selectivity.[16][17]

  • Amphetamine Phenyl Ring (Fluoro-substituted): While the 4-fluoro is a good starting point, explore other halogens (Cl, Br) or small alkyl groups to fine-tune electronic properties and metabolic stability.

  • N-Alkyl Group (Methyl): Varying the N-alkyl group (e.g., ethyl, propyl) can impact steric interactions within the binding pocket.[1] Removing it entirely (to a secondary amine) or increasing its size can have profound effects on activity.

The following diagram illustrates a typical workflow for an SAR study based on this scaffold.

SAR_Workflow cluster_0 Synthesis & Screening cluster_1 Analysis & Iteration Lead Lead Compound N-benzyl-1-(4-fluorophenyl) -N-methylmethanamine Analogs Synthesize Analog Library (A, B, C Modifications) Lead->Analogs Rational Design Screen Primary Screening (DAT, SERT, NET Binding & Uptake) Analogs->Screen Test Activity SAR Analyze SAR Data (Potency, Selectivity) Screen->SAR Generate Data SAR->Analogs Design Next Generation ADME Secondary Assays (e.g., Caco-2, Microsomal Stability) SAR->ADME Select Promising Hits Decision Identify New Lead? Prioritize for In Vivo? ADME->Decision Decision->SAR No, Iterate InVivo In Vivo PK/PD Studies Decision->InVivo Yes

Caption: Workflow for SAR-driven lead optimization.

Conclusion

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine represents a promising chemical scaffold for the development of novel monoamine transporter inhibitors. Its synthesis is straightforward, and its pharmacological profile can be systematically evaluated using the robust in vitro binding and functional assays detailed in this guide. By applying a logical SAR strategy, researchers can leverage this lead compound to discover new chemical entities with improved potency, selectivity, and therapeutic potential for treating a range of CNS disorders.

References

  • Sitte, H. H., & Freissmuth, M. (2015). Discovery and Development of Monoamine Transporter Ligands. PMC - PubMed Central. [Link]

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  • Molecular Devices. (n.d.). A Fluorescence-Based Neurotransmitter Transporter Uptake Assay. Molecular Devices. [Link]

  • Wimalasena, K. (2011). Vesicular Monoamine Transporters: Structure-Function, Pharmacology, and Medicinal Chemistry. PMC - PubMed Central. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit. Molecular Devices. [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • Molecular Devices. (n.d.). Neurotransmitter Transporter Uptake Assay Kit [Data Sheet]. Molecular Devices. [Link]

  • Gannon, B. M., et al. (2023). Structure-Activity Relationships for Locomotor Stimulant Effects and Monoamine Transporter Interactions of Substituted Amphetamines and Cathinones. PMC - PubMed Central. [Link]

  • Schmitt, K. C., et al. (2008). Validation of a fluorescence-based high-throughput assay for the measurement of neurotransmitter transporter uptake activity. PubMed. [Link]

  • Singh, S. (2000). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. ACS Publications. [Link]

  • Eurofins. (n.d.). DAT Human Dopamine Transporter Binding Antagonist Radioligand LeadHunter Assay. Eurofins. [Link]

  • Singh, S. (2007). Synthesis, Monoamine Transporter Binding, Properties, and Functional Monoamine Uptake Activity of 3β-[4-Methylphenyl and 4-Chlorophenyl]-2β-[5-(Substituted phenyl)thiazol-2-yl]tropanes. Journal of Medicinal Chemistry (ACS Publications). [Link]

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  • Reyes-Parada, M., et al. (2019). Amphetamines: Structure-Activity Relationships. Semantic Scholar. [Link]

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  • Gifford Bioscience. (n.d.). Radioligand Binding Assay. Gifford Bioscience. [Link]

  • Fantegrossi, W. E., et al. (1996). Pharmacological characterization of BNMPA (alpha-benzyl-N-methylphenethylamine), an impurity of illicit methamphetamine synthesis. PubMed. [Link]

  • Anderl, M., et al. (2020). Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters. PubMed Central. [Link]

  • PiHKAL • info. (n.d.). Methylenedioxybenzylamphetamine. PiHKAL • info. [Link]

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  • Ebrahimi, Z. F., & Wilson, D. J. D. (2015). DFT investigation of the electronic structure of amphetamines: effect of substituent on O and N chemical shielding and electric field gradient tensors. ResearchGate. [Link]

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Application

"use of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine as a building block in organic synthesis"

An Application Guide for the Synthesis and Utility of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Authored by: Gemini, Senior Application Scientist Abstract This document provides a comprehensive technical guide on t...

Author: BenchChem Technical Support Team. Date: January 2026

An Application Guide for the Synthesis and Utility of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Authored by: Gemini, Senior Application Scientist

Abstract

This document provides a comprehensive technical guide on the synthesis and potential applications of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine as a versatile building block in modern organic synthesis. While this specific tertiary amine is not extensively documented as a standalone reagent, its structural motifs—a fluorinated aromatic ring, a cleavable N-benzyl group, and a tertiary amine—are of significant interest in medicinal chemistry and complex molecule synthesis. This guide offers detailed protocols for its preparation and explores its reactivity, providing researchers with the foundational knowledge to leverage this and similar scaffolds in their synthetic programs.

Introduction: The Strategic Value of the Scaffold

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, with the chemical structure C₁₅H₁₆FN, belongs to a class of substituted benzylamines.[1][2] The strategic value of this molecule is derived from the unique combination of its constituent parts:

  • The 4-Fluorophenyl Moiety: The inclusion of a fluorine atom on the phenyl ring significantly modulates the molecule's electronic properties, lipophilicity, and metabolic stability. This is a common strategy in drug design to enhance pharmacokinetic profiles and binding affinities.

  • The N-Benzyl Group: This group is not merely a structural component; it serves as a crucial protecting group for the secondary amine precursor. Its removal via catalytic hydrogenation (hydrogenolysis) is a high-yielding and clean transformation, unmasking a secondary amine for further functionalization.

  • The Tertiary Amine Core: The tertiary amine itself is a key pharmacophore in many biologically active compounds and can act as a directing group in certain synthetic transformations.

This guide will first detail a robust method for synthesizing the target compound and then explore its potential as a synthetic intermediate for creating diverse molecular architectures.

Compound Properties and Safety Data

A summary of the key physicochemical properties and safety considerations is presented below. Safety data is extrapolated from related aromatic amines and should be handled with appropriate caution.

PropertyValueReference
IUPAC Name N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine-
CAS Number Not explicitly assigned; ortho-isomer is 401-35-4[1][2]
Molecular Formula C₁₅H₁₆FN[1]
Molecular Weight 229.29 g/mol [1]
Appearance Expected to be a solid or oil[3]
Storage Store in a cool, dry place, sealed from air and moisture. Recommended storage at 2-8°C.[1][2]

Safety Profile: Aromatic amines can be hazardous.[4] Users must consult a full Safety Data Sheet (SDS) before handling. General precautions for related compounds include:

  • Hazard Statements: May be harmful if swallowed or in contact with skin. Can cause skin and eye irritation or severe burns.[5][6]

  • Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Use in a well-ventilated area or chemical fume hood.[6][7][8] Avoid release to the environment.[5]

  • First Aid: In case of contact, immediately flush skin or eyes with plenty of water for at least 15 minutes.[5][6][7] If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[5][6]

Synthesis Protocol: Reductive Amination

The most direct and reliable method for synthesizing N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is the reductive amination between 4-fluorobenzaldehyde and N-benzylmethylamine. This two-step, one-pot process involves the initial formation of an iminium ion, which is then reduced in situ by a mild hydride reagent.

G start_mat 4-Fluorobenzaldehyde + N-Benzylmethylamine intermediate Iminium Ion Intermediate start_mat->intermediate Spontaneous Condensation product N-benzyl-1-(4-fluorophenyl) -N-methylmethanamine intermediate->product reagent Reducing Agent (e.g., NaBH(OAc)₃) reagent->intermediate In-situ Reduction G start N-benzyl-1-(4-fluorophenyl) -N-methylmethanamine secondary_amine 1-(4-fluorophenyl)-N- methylmethanamine start->secondary_amine N-Debenzylation (H₂, Pd/C) functionalized_ring Ortho-Functionalized Derivative start->functionalized_ring Directed Ortho-Metalation (e.g., n-BuLi, then E⁺) n_oxide Amine N-oxide start->n_oxide Oxidation (m-CPBA)

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. As your Senior Application Scientist, I've structured this resource to address common challenges, particularly those related to impurities that can arise during synthesis. Our goal is to provide you with the insights and practical steps needed to troubleshoot and optimize your experimental outcomes.

Troubleshooting Guide: Common Issues & Solutions

This section addresses specific problems you might encounter during the synthesis and purification of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. Each issue is followed by potential causes rooted in impurity formation and detailed, step-by-step solutions.

Issue 1: Low Yield of the Desired Tertiary Amine

Question: My reaction is showing a low yield of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, and I'm observing multiple other spots on my TLC. What could be the cause?

Answer: A low yield of the target tertiary amine is often due to impurities in the starting materials or side reactions occurring during the synthesis. Let's break down the likely culprits.

Potential Cause A: Impurities in 4-Fluorobenzaldehyde

The purity of your starting aldehyde is critical. Commercial 4-fluorobenzaldehyde can contain several impurities that will adversely affect your reaction.

  • 4-Fluorobenzoic Acid: This is the most common impurity, formed by the oxidation of the aldehyde.[1] As a carboxylic acid, it will react with and neutralize any basic reagents or catalysts, effectively reducing their concentration and stalling your desired reaction.[2]

  • Positional Isomers (2- and 3-Fluorobenzaldehyde): The presence of these isomers will lead to the formation of isomeric amine products, which can be challenging to separate from your target compound, thus reducing the isolated yield of the pure desired product.[2]

Troubleshooting Steps:

  • Purity Analysis of Starting Material: Before starting your synthesis, analyze the 4-fluorobenzaldehyde using HPLC or NMR to check for the presence of 4-fluorobenzoic acid and isomeric impurities.[2]

  • Purification of Aldehyde: If acidic impurities are detected, you can purify the aldehyde by washing an ethereal solution of it with a mild base like a saturated sodium bicarbonate solution. This will deprotonate the carboxylic acid, making it water-soluble and easily removed in the aqueous layer. Follow this with drying of the organic layer and solvent removal.[2]

  • Use of Excess Reagent: If purification is not practical, a carefully calculated excess of your amine or reducing agent may be used to counteract the amount of acidic impurity.[2]

Potential Cause B: Side Reactions During Reductive Amination

If you are synthesizing the target molecule via a one-pot reductive amination of 4-fluorobenzaldehyde with N-benzyl-N-methylamine, or a stepwise approach, several side reactions can occur.

  • Formation of Benzyl Alcohol Analog: The reducing agent used in the reaction (e.g., sodium borohydride) can reduce the starting aldehyde to the corresponding 4-fluorobenzyl alcohol before it has a chance to form the imine with the amine.[3][4]

  • Formation of Dimeric/Trimeric Imine Byproducts: Under certain conditions, the intermediate imine can self-condense to form dimeric or trimeric species, which are often poorly soluble and can complicate purification.[3]

Troubleshooting Steps:

  • Choice of Reducing Agent: Using a milder reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) can be beneficial. These reagents are less likely to reduce the aldehyde directly and are more selective for the protonated imine (iminium ion), which forms in situ.[4][5]

  • Reaction Staging: Allow sufficient time for the imine to form before introducing the reducing agent. This can be monitored by techniques like NMR or IR spectroscopy.[4]

  • pH Control: Maintaining a slightly acidic pH (around 4-5) can facilitate the formation of the iminium ion, which is more readily reduced than the neutral imine.[5]

Issue 2: Presence of an Over-Alkylated Impurity (Quaternary Ammonium Salt)

Question: After the final methylation step, I'm seeing a highly polar impurity that I suspect is a quaternary ammonium salt. How can I avoid this?

Answer: The formation of a quaternary ammonium salt is a classic example of over-alkylation and is a common side reaction when forming tertiary amines.

Potential Cause: Lack of Steric Hindrance and Reaction Control

In the final step of synthesizing N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, which is likely the methylation of N-benzyl-1-(4-fluorophenyl)methanamine, the newly formed tertiary amine is still nucleophilic enough to react with another molecule of the methylating agent (e.g., methyl iodide). This leads to the formation of the corresponding quaternary ammonium salt.

Troubleshooting Steps:

  • Stoichiometric Control: Carefully control the stoichiometry of your methylating agent. Use of a slight excess may be necessary to drive the reaction to completion, but a large excess should be avoided.

  • Slow Addition of Alkylating Agent: Add the methylating agent slowly to the reaction mixture. This helps to maintain a low concentration of the alkylating agent at any given time, favoring the methylation of the secondary amine over the quaternization of the tertiary amine product.[6]

  • Use of a Hindered Base: Employing a non-nucleophilic, sterically hindered base like N,N-diisopropylethylamine (DIPEA) can be advantageous. This base will neutralize the acid byproduct of the reaction without competing as a nucleophile.[7]

Frequently Asked Questions (FAQs)

Q1: What is the most common synthetic route for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and what are the key impurity-forming steps?

A1: A common and efficient method is a two-step process involving an initial reductive amination followed by N-alkylation.

  • Step 1: Reductive Amination: 4-Fluorobenzaldehyde is reacted with benzylamine to form the secondary amine, N-benzyl-1-(4-fluorophenyl)methanamine.[8] The key impurity-forming step here is the potential for side reactions like the reduction of the starting aldehyde to an alcohol.[3]

  • Step 2: N-Methylation: The resulting secondary amine is then methylated using a suitable methylating agent (e.g., methyl iodide or dimethyl sulfate) to yield the final tertiary amine product. The primary challenge in this step is preventing over-alkylation to form a quaternary ammonium salt.[7]

Q2: Which analytical techniques are best for identifying impurities in my final product?

A2: A combination of chromatographic and spectroscopic techniques is recommended for comprehensive purity analysis.[9]

  • High-Performance Liquid Chromatography (HPLC): Excellent for quantifying the purity of your product and detecting non-volatile impurities.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): Useful for identifying volatile impurities and byproducts.[10]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information about your main product and any significant impurities present.[9]

  • Mass Spectrometry (MS): Confirms the molecular weight of your product and can help in identifying the mass of unknown impurities.[9]

Q3: How can I effectively remove the N-benzyl-1-(4-fluorophenyl)methanamine (secondary amine) starting material from my final tertiary amine product?

A3: Separating a secondary amine from a tertiary amine can often be achieved by silica gel column chromatography. The secondary amine is generally more polar and will have a stronger interaction with the silica gel, leading to a longer retention time compared to the less polar tertiary amine product. A carefully chosen solvent system (e.g., a gradient of ethyl acetate in hexanes) should provide good separation.

Experimental Protocols

Protocol 1: Purity Analysis of 4-Fluorobenzaldehyde by HPLC

This protocol outlines a general method for assessing the purity of the starting aldehyde.

  • Sample Preparation: Prepare a stock solution of your 4-fluorobenzaldehyde in methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Instrumentation: Use a standard HPLC system equipped with a C18 column and a UV detector.

  • Mobile Phase: A common mobile phase is a gradient of acetonitrile and water.

  • Detection: Monitor the elution profile at a wavelength where the aromatic compounds have strong absorbance (e.g., 254 nm).

  • Data Analysis: The appearance of multiple peaks will indicate the presence of impurities. The peak corresponding to 4-fluorobenzoic acid will typically have a different retention time than the aldehyde.

Protocol 2: General Procedure for Reductive Amination

This protocol provides a starting point for the synthesis of the secondary amine intermediate.

  • Reaction Setup: In a round-bottom flask, dissolve 4-fluorobenzaldehyde (1.0 eq.) and benzylamine (1.05 eq.) in a suitable solvent like methanol or dichloromethane.

  • Imine Formation: Stir the mixture at room temperature for 1-2 hours to allow for the formation of the intermediate imine.

  • Reduction: Cool the reaction mixture in an ice bath and slowly add sodium borohydride (1.5 eq.) portion-wise.

  • Work-up: After the reaction is complete (monitored by TLC), quench the reaction by the slow addition of water. Extract the product with an organic solvent, wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure.

  • Purification: Purify the crude product by silica gel column chromatography.

Data Summary

The following table summarizes the common impurities discussed and their likely origin.

ImpurityChemical NameLikely Origin
Starting Material Related 4-Fluorobenzoic AcidOxidation of 4-fluorobenzaldehyde[1]
2- or 3-FluorobenzaldehydeImpurity in starting material
Reductive Amination Byproducts 4-Fluorobenzyl alcoholReduction of 4-fluorobenzaldehyde[3]
Dimeric/Trimeric Imine AdductsSelf-condensation of the intermediate imine[3]
N-Alkylation Byproducts Quaternary Ammonium SaltOver-alkylation of the tertiary amine product
N-benzyl-1-(4-fluorophenyl)methanamineUnreacted starting material from the methylation step

Visualizing Impurity Formation

The following diagrams illustrate the formation pathways of key impurities.

G cluster_0 Starting Material Impurities cluster_1 Reductive Amination Side Reaction 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Air_Oxidation Air_Oxidation 4-Fluorobenzaldehyde->Air_Oxidation 4-Fluorobenzoic_Acid 4-Fluorobenzoic_Acid Air_Oxidation->4-Fluorobenzoic_Acid 4-Fluorobenzaldehyde_2 4-Fluorobenzaldehyde Reducing_Agent e.g., NaBH4 4-Fluorobenzaldehyde_2->Reducing_Agent 4-Fluorobenzyl_Alcohol 4-Fluorobenzyl_Alcohol Reducing_Agent->4-Fluorobenzyl_Alcohol G Secondary_Amine N-benzyl-1-(4-fluorophenyl)methanamine Methylating_Agent Methylating Agent (e.g., CH3I) Secondary_Amine->Methylating_Agent Tertiary_Amine N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine (Desired Product) Secondary_Amine->Tertiary_Amine Methylation Methylating_Agent->Tertiary_Amine Quaternary_Salt Quaternary Ammonium Salt (Over-alkylation Impurity) Tertiary_Amine->Quaternary_Salt Further Methylation Methylating_Agent_2 Methylating Agent Tertiary_Amine->Methylating_Agent_2 Methylating_Agent_2->Quaternary_Salt

Caption: N-Methylation and the over-alkylation side reaction.

References

  • ResearchGate. (2025, August 9). Evaluation of Benzylamine Production via Reductive Amination of Benzaldehyde in a Slurry Reactor. [Link]

  • PubMed. Analytical characterization of bioactive N-benzyl-substituted phenethylamines and 5-methoxytryptamines. [Link]

  • Semantic Scholar. (1995, December 27). The Analytical and Pharmacological Characterization of alpha-Benzyl-N-Methylphenethylamine, an Impurity in Illicit Methamphetamine Synthesis. [Link]

  • PrepChem.com. Synthesis of N-methylbenzylamine. [Link]

  • ChemBK. N-Benzylmethylamine. [Link]

  • Google Patents. Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • PubChem. N-Methylbenzylamine. [Link]

  • Organic Syntheses. ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. [Link]

  • ResearchGate. of reaction conditions for the formation of tertiary amine by interaction of benzaldehyde with piperidine a. [Link]

  • Nature. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • Wikipedia. Benzaldehyde. [Link]

  • PubMed Central. Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer. [Link]

  • University of Cambridge. A general carbonyl alkylative amination for tertiary amine synthesis facilitated by visible light. [Link]

  • Google Patents.
  • Google Patents. New synthesis method and application of (R)-N-benzyl-1-(4-methoxyphenyl)-2-propylamine.
  • ResearchGate. (2018, March 21). Aldehyde not reacting in reductive amination reaction, thoughts?. [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. [Link]

  • Organic Chemistry Portal. Reductive Amination - Common Conditions. [Link]

  • PubChem. N-Benzyl-1-fluoro-N-methylmethanamine. [Link]

  • Reddit. (2016, February 1). Help with N-Alkylation gone wrong. [Link]

  • PubChem. 4-Fluorobenzylamine. [Link]

  • ResearchGate. The kinetic profile of the N‐alkylation of hexylamine with benzyl alcohol in the presence of 1 mol % 8. [Link]

Sources

Optimization

"troubleshooting poor yield in N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine synthesis"

This guide is intended for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. The most common and effici...

Author: BenchChem Technical Support Team. Date: January 2026

This guide is intended for researchers, scientists, and drug development professionals encountering yield-related challenges in the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. The most common and efficient synthetic route is the direct reductive amination of 4-fluorobenzaldehyde with N-benzyl-N-methylamine, typically employing a selective reducing agent like sodium triacetoxyborohydride (STAB). This document provides a structured troubleshooting framework, detailed protocols, and answers to frequently asked questions to help you diagnose and resolve common issues leading to poor reaction outcomes.

Troubleshooting Workflow for Poor Yield

Low yield is a multifaceted problem. The following diagram outlines a logical progression for troubleshooting, starting from the most common and easily verifiable issues.

TroubleshootingWorkflow Start Poor Yield Reported Reagent_Quality 1. Verify Reagent Quality & Stoichiometry Start->Reagent_Quality Reaction_Conditions 2. Assess Reaction Conditions Start->Reaction_Conditions Workup_Purification 3. Evaluate Workup & Purification Start->Workup_Purification STAB_Check STAB Degradation (Moisture Sensitive) Reagent_Quality->STAB_Check Aldehyde_Check Aldehyde Purity (Oxidation to Acid) Reagent_Quality->Aldehyde_Check Amine_Check Amine Purity Reagent_Quality->Amine_Check Solvent_Check Solvent Anhydrous? Reagent_Quality->Solvent_Check Stoichiometry_Check Correct Stoichiometry? Reagent_Quality->Stoichiometry_Check Imine_Formation Incomplete Imine/Iminium Formation Reaction_Conditions->Imine_Formation Temp_Time Suboptimal Temp/Time Reaction_Conditions->Temp_Time pH_Control Incorrect pH (Acid Catalyst) Reaction_Conditions->pH_Control Quench_Issue Improper Quenching Workup_Purification->Quench_Issue Extraction_Loss Product Loss During Extraction Workup_Purification->Extraction_Loss Purification_Loss Loss on Chromatography Workup_Purification->Purification_Loss

Caption: A logical troubleshooting flowchart for diagnosing poor yield.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific issues in a question-and-answer format, providing explanations and actionable solutions.

Part 1: Reagent and Substrate Issues

Q1: My reaction is sluggish or stalls completely. I suspect an issue with my reducing agent. What should I check?

A1: The most common reducing agent for this transformation is Sodium Triacetoxyborohydride (STAB, NaBH(OAc)₃), which is highly moisture-sensitive.[1][2] Its reactivity decreases significantly upon exposure to atmospheric moisture or protic solvents, leading to incomplete reduction of the iminium ion intermediate.[1][3]

  • Causality: STAB reacts with water, decomposing and losing its hydride-donating ability.[3] This is why reactions are typically run in anhydrous aprotic solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).[2][4]

  • Troubleshooting Steps:

    • Verify Storage: Ensure your STAB has been stored in a desiccator under an inert atmosphere.

    • Use Fresh Reagent: If in doubt, use a newly opened bottle of the reagent.

    • Handling: Weigh the reagent quickly and minimize its exposure to air. The powder should be free-flowing and white. Clumps may indicate hydration.

Q2: I've confirmed my STAB is active, but the yield is still low. Could my 4-fluorobenzaldehyde be the problem?

A2: Yes, the purity of the aldehyde is critical. Aldehydes, especially when exposed to air over time, can oxidize to the corresponding carboxylic acid (4-fluorobenzoic acid).

  • Causality: The presence of 4-fluorobenzoic acid can interfere with the reaction in two ways:

    • It consumes the amine starting material by forming a stable ammonium salt, making the amine unavailable for imine formation.

    • It can react with the STAB reagent.

  • Troubleshooting Steps:

    • Purity Check: Check the purity of the 4-fluorobenzaldehyde by NMR or GC-MS.

    • Purification: If significant oxidation has occurred, purify the aldehyde by distillation or flash chromatography.

    • Proper Storage: Store aldehydes under an inert atmosphere, refrigerated, and protected from light.

Q3: I'm seeing a significant amount of unreacted N-benzyl-N-methylamine at the end of the reaction. What's causing this?

A3: This points directly to an issue with the first step of the reaction: the formation of the iminium ion from the aldehyde and the secondary amine.

  • Causality: The condensation of a secondary amine and an aldehyde to form an iminium ion is a reversible equilibrium.[5] To drive the reaction forward, the water generated during this step must be either removed or tolerated by a water-compatible process. More critically, this step is often catalyzed by a small amount of acid.[6] Without it, the formation can be exceedingly slow, especially with hindered substrates.

  • Troubleshooting Steps:

    • Add an Acid Catalyst: Include a catalytic amount (1-5 mol%) of a weak acid like acetic acid (AcOH). This protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic and accelerating imine formation.

    • Monitor Imine Formation: Before adding the reducing agent, stir the mixture of the amine, aldehyde, and acetic acid in the solvent for 30-60 minutes at room temperature.[7] You can monitor the disappearance of the aldehyde spot by TLC to confirm iminium ion formation.

Part 2: Reaction Conditions and Side Products

Q4: My main side product appears to be 4-fluorobenzyl alcohol. Why is this happening and how can I prevent it?

A4: The formation of 4-fluorobenzyl alcohol indicates that the reducing agent is reducing the starting aldehyde directly, rather than the desired iminium ion intermediate.

  • Causality: While STAB is known to be selective for imines/iminium ions over aldehydes, this selectivity is not absolute.[5][8] If the rate of iminium ion formation is slow, the direct reduction of the more abundant aldehyde can become a competitive side reaction.

  • Troubleshooting Steps:

    • Ensure Iminium Formation First: As mentioned in A3, allow the aldehyde and amine to stir together (with a catalytic amount of acid) to form the iminium ion before adding the STAB.[7] This ensures the primary target for the reducing agent is present in a sufficient concentration.

    • Control Stoichiometry: Use a slight excess of the amine (e.g., 1.1 equivalents) to help drive the iminium equilibrium forward.

    • Temperature Control: Add the STAB portion-wise or as a slurry at a controlled temperature (e.g., 0 °C to room temperature) to manage any exotherm and maintain selectivity.

ReactionPathway Aldehyde 4-Fluorobenzaldehyde Iminium Iminium Ion (Intermediate) Aldehyde->Iminium + H+ (cat.) - H2O Side_Product 4-Fluorobenzyl Alcohol (Side Product) Aldehyde->Side_Product Reduction (Side Reaction) Amine N-Benzyl-N-methylamine Amine->Iminium + H+ (cat.) - H2O Product Desired Tertiary Amine (Product) Iminium->Product Reduction (Desired Pathway) STAB1 NaBH(OAc)3 STAB1->Iminium STAB2 NaBH(OAc)3 STAB2->Aldehyde

Caption: Competing reaction pathways in reductive amination.

Q5: What is the optimal solvent and temperature for this reaction?

A5: The choice of solvent is critical for reactions involving STAB.

  • Solvent: Anhydrous aprotic solvents are required. 1,2-Dichloroethane (DCE) and Dichloromethane (DCM) are the most commonly used and preferred solvents.[4][9] Tetrahydrofuran (THF) can also be used.[2] Protic solvents like methanol or ethanol are generally incompatible as they will react with STAB.[2][3]

  • Temperature: The reaction is typically run at room temperature. For highly reactive substrates or to improve selectivity, starting the reaction at 0 °C and then allowing it to warm to room temperature can be beneficial.

Part 3: Workup and Purification

Q6: I believe my reaction worked, but I'm losing a lot of product during the aqueous workup. What are some best practices?

A6: Product loss during workup is common, especially if the product amine has some water solubility or forms emulsions.

  • Causality: The product, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, is a tertiary amine. In acidic conditions, it will be protonated to form an ammonium salt, which is highly soluble in the aqueous layer. During the basic quench (e.g., with saturated sodium bicarbonate), the free amine is generated, which is soluble in the organic layer. Incomplete quenching can lead to significant loss.

  • Troubleshooting Steps:

    • Proper Quenching: After the reaction is complete, quench it by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium carbonate (Na₂CO₃) until gas evolution ceases and the aqueous layer is basic (pH > 8). This ensures the product is in its free base form.

    • Extraction: Extract the aqueous layer multiple times (e.g., 3x) with a suitable organic solvent like DCM or ethyl acetate to ensure complete recovery.

    • Brine Wash: Wash the combined organic layers with brine (saturated NaCl solution). This helps to break up emulsions and remove residual water.

    • Drying: Thoroughly dry the organic layer over an anhydrous drying agent like sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄) before concentrating.

Q7: My crude product looks okay, but I'm having difficulty purifying it by column chromatography, leading to low isolated yield.

A7: Amines can be challenging to purify on silica gel due to their basic nature.

  • Causality: The acidic nature of standard silica gel can cause strong adsorption of the basic amine product, leading to "streaking" or tailing on the column and poor separation. In some cases, the product may not elute at all.

  • Troubleshooting Steps:

    • Basify the Eluent: Add a small amount of a basic modifier to your eluent system. Typically, adding 0.5-1% triethylamine (Et₃N) or ammonium hydroxide to the solvent system (e.g., ethyl acetate/hexanes) will neutralize the acidic sites on the silica and allow the amine to elute cleanly.[10]

    • Use Neutralized Silica: You can prepare a slurry of silica gel with your basified eluent before packing the column.

    • Alternative Stationary Phases: If issues persist, consider using a different stationary phase, such as neutral alumina.

Summary of Troubleshooting Strategies

Problem Probable Cause(s) Recommended Solution(s)
Low or No Conversion Degraded reducing agent (STAB).Use a fresh bottle of STAB; ensure anhydrous conditions.[1][2]
Oxidized aldehyde starting material.Purify aldehyde by distillation; check purity by NMR/GC.
Incomplete imine/iminium formation.Add a catalytic amount of acetic acid; allow aldehyde and amine to stir for 30-60 min before adding STAB.[6][7]
Aldehyde Reduction Rate of aldehyde reduction is competitive with imine reduction.Ensure iminium ion is pre-formed before adding STAB; add STAB portion-wise at a lower temperature (0 °C).
Product Loss in Workup Product remains in the aqueous layer as a salt.Ensure the aqueous layer is sufficiently basic (pH > 8) after quenching.
Emulsion formation during extraction.Perform a brine wash to break emulsions.
Poor Recovery from Column Product streaking/irreversible binding to silica gel.Add 1% triethylamine or ammonium hydroxide to the eluent.[10]

Gold Standard Protocol: Reductive Amination

This protocol provides a reliable starting point for the synthesis.

Materials:

  • 4-Fluorobenzaldehyde (1.0 eq)

  • N-benzyl-N-methylamine (1.1 eq)

  • Sodium triacetoxyborohydride (STAB) (1.5 eq)

  • Glacial Acetic Acid (AcOH) (0.05 eq)

  • Anhydrous Dichloromethane (DCM)

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃)

  • Brine (saturated NaCl)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • To a dry round-bottom flask under an inert atmosphere (e.g., Nitrogen), add 4-fluorobenzaldehyde (1.0 eq) and anhydrous DCM (to make a ~0.2 M solution).

  • Add N-benzyl-N-methylamine (1.1 eq) followed by glacial acetic acid (0.05 eq).

  • Stir the mixture at room temperature for 45 minutes to facilitate iminium ion formation. Monitor the consumption of the aldehyde by TLC.

  • In a separate flask, prepare a slurry of STAB (1.5 eq) in a small amount of anhydrous DCM.

  • Slowly add the STAB slurry to the reaction mixture. Note: The addition may be slightly exothermic.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS until the starting materials are consumed (typically 2-16 hours).

  • Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution. Stir until gas evolution ceases.

  • Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice more with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude residue by flash column chromatography on silica gel, using a hexane/ethyl acetate eluent system containing 1% triethylamine.

References

  • Benchchem. (n.d.). Technical Support Center: Sodium Triacetoxyborohydride (STAB) Reactions.
  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Benchchem. (n.d.). Troubleshooting low conversion rates in tertiary amine synthesis from diethylamine.
  • Ashenhurst, J. (2017, September 1). Reductive Amination, and How It Works. Master Organic Chemistry. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Sodium Triacetoxyborohydride (STAB). Retrieved from [Link]

  • Sciencemadness Wiki. (2022, August 30). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Reductive Amination - Common Conditions. Retrieved from [Link]

  • Wikipedia. (n.d.). Sodium triacetoxyborohydride. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
  • Reddit. (2025, February 13). What's wrong with my reductive amination? I barely got any product. Retrieved from [Link]

  • Google Patents. (n.d.). EP1247799A2 - Process for the preparation of N-benzylamines.
  • The Hive Methods Discourse. (n.d.). reductive amination w/ n-methyl benzylamine- help!. Retrieved from [Link]

  • Organic Syntheses. (n.d.). N-Benzyl-1-(trimethylsilyl)methanamine. Retrieved from [Link]

  • Reddit. (2014, March 15). [Discussion] Tips and Tricks to getting better synthetic yields. Retrieved from [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing Reaction Conditions for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Synthesis

For Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide is designed to provide in-depth tro...

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide is designed to provide in-depth troubleshooting advice and answers to frequently asked questions, empowering you to overcome common challenges and optimize your reaction conditions.

Troubleshooting Guide

This section addresses specific issues you may encounter during the synthesis, providing causal explanations and actionable solutions.

Issue 1: Low to No Product Yield

Question: My reaction is resulting in a very low yield of the desired tertiary amine, or in some cases, no product at all. What are the likely causes and how can I fix this?

Answer:

Low or non-existent yields in the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, typically approached via reductive amination, can stem from several factors related to the initial imine formation and the subsequent reduction step.

Potential Causes & Solutions:

  • Inefficient Imine Formation: The equilibrium between the carbonyl compound (4-fluorobenzaldehyde) and the secondary amine (N-methylbenzylamine) may not favor the formation of the intermediate iminium ion.

    • Solution: To drive the reaction forward, the removal of water is crucial. This can be achieved by adding a dehydrating agent such as anhydrous magnesium sulfate (MgSO₄) or molecular sieves to the reaction mixture.[1] Alternatively, performing the reaction in a solvent that allows for azeotropic removal of water, like toluene, using a Dean-Stark apparatus can be effective.

    • Catalysis: The addition of a catalytic amount of a weak acid, such as acetic acid, can protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic and facilitating the nucleophilic attack by the amine.[1][2]

  • Decomposition of Starting Materials: Aldehydes can be susceptible to oxidation or self-condensation (aldol reaction) under certain conditions.

    • Solution: Ensure the purity of your 4-fluorobenzaldehyde. Using freshly distilled or purified starting materials is recommended. Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation.[3]

  • Ineffective Reduction Step: The chosen reducing agent may not be potent enough or may be incompatible with the reaction conditions.

    • Solution: Sodium triacetoxyborohydride (NaBH(OAc)₃) is a preferred reducing agent for one-pot reductive aminations as it is mild and selective for the iminium ion over the aldehyde.[1][4][5] If you are using a stronger reducing agent like sodium borohydride (NaBH₄), it's often better to perform the reaction in a stepwise manner: first, allow the imine to form completely, and then add the reducing agent.[1] This prevents the premature reduction of the starting aldehyde.

  • Incorrect Stoichiometry: An improper ratio of reactants can lead to incomplete conversion.

    • Solution: While a 1:1 molar ratio of the aldehyde and amine is theoretically required, a slight excess of the amine (e.g., 1.1 equivalents) can sometimes help to drive the imine formation to completion.[1]

Issue 2: Formation of Multiple Products/Impure Product Mixture

Question: My reaction is producing a complex mixture of products, making purification difficult. What are the common side reactions, and how can I minimize them?

Answer:

The formation of multiple products is a common challenge in amine synthesis. Understanding the potential side reactions is key to suppressing them.

Common Side Reactions & Prevention Strategies:

  • Over-alkylation (Quaternization): While less common when starting with a secondary amine to form a tertiary amine, it's a possibility if the reaction conditions are harsh.

    • Prevention: The primary route to N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is reductive amination, which inherently avoids the issue of over-alkylation that is common with direct alkylation using alkyl halides.[4] If you were attempting a direct alkylation of N-methyl-1-(4-fluorophenyl)methanamine with benzyl halide, over-alkylation would be a significant concern.[6][7][8]

  • Reduction of the Starting Aldehyde: Strong reducing agents can reduce the starting aldehyde to the corresponding alcohol (4-fluorobenzyl alcohol).

    • Prevention: Use a mild and selective reducing agent like sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[4][5] These reagents are less likely to reduce the aldehyde under the reaction conditions optimized for iminium ion reduction.

  • Self-Condensation of the Aldehyde: Under basic or acidic conditions, aldehydes can undergo self-condensation.

    • Prevention: Maintain controlled reaction conditions, particularly temperature. Running the reaction at room temperature or slightly below is often sufficient.[1] Careful, slow addition of reagents can also help to minimize side reactions.

Issue 3: Difficulty in Product Isolation and Purification

Question: I'm having trouble isolating the pure tertiary amine from the reaction mixture. What are the best practices for workup and purification?

Answer:

Purification of amines can be challenging due to their basic nature and potential for forming emulsions during aqueous workups.

Effective Isolation and Purification Techniques:

  • Aqueous Workup:

    • Quenching: After the reaction is complete, carefully quench any remaining reducing agent. For borohydride-based reagents, this can be done by the slow addition of water or a dilute acid (e.g., 1 M HCl) at a low temperature.

    • Extraction: The product is a tertiary amine and will be soluble in common organic solvents like ethyl acetate, dichloromethane, or diethyl ether. To separate it from water-soluble byproducts, perform a liquid-liquid extraction. It is often beneficial to basify the aqueous layer with a base like sodium bicarbonate or sodium hydroxide to ensure the amine is in its free base form and readily extracts into the organic layer.

  • Acid-Base Extraction for Purification: If the crude product contains non-basic impurities, an acid-base extraction can be a powerful purification tool.

    • Dissolve the crude product in an organic solvent.

    • Extract with a dilute aqueous acid (e.g., 1 M HCl). The amine will be protonated and move into the aqueous layer, leaving non-basic impurities in the organic layer.

    • Separate the aqueous layer and wash it with a fresh portion of the organic solvent to remove any remaining impurities.

    • Basify the aqueous layer with a base (e.g., NaOH) to deprotonate the amine.

    • Extract the free amine back into an organic solvent.

    • Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

  • Chromatography: If impurities persist, column chromatography on silica gel is a standard method for purification.

    • Solvent System: A mixture of a non-polar solvent (like hexanes or heptane) and a more polar solvent (like ethyl acetate) is commonly used. The polarity of the eluent can be gradually increased to elute the desired product. A small amount of a basic modifier, such as triethylamine (e.g., 1-2%), is often added to the eluent system to prevent the amine from streaking on the acidic silica gel.

  • Distillation: If the product is thermally stable and has a sufficiently high boiling point, vacuum distillation can be an effective purification method, especially for larger-scale syntheses.

Frequently Asked Questions (FAQs)

Q1: What is the most reliable synthetic route for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine?

A1: Reductive amination is generally the most reliable and widely used method for synthesizing this type of tertiary amine.[2][9][10] This one-pot reaction involves the condensation of 4-fluorobenzaldehyde with N-methylbenzylamine to form an intermediate iminium ion, which is then reduced in situ to the desired tertiary amine.[2] This method offers high yields and avoids the over-alkylation problems associated with direct alkylation of amines.[4]

Q2: Which reducing agent is best for this reductive amination?

A2: Sodium triacetoxyborohydride (NaBH(OAc)₃) is often the reagent of choice.[5] Its mild nature and selectivity for reducing iminium ions in the presence of aldehydes make it ideal for one-pot procedures.[5] Sodium cyanoborohydride (NaBH₃CN) is also effective but is more toxic.[4][5]

Q3: What are the optimal solvent and temperature conditions?

A3: Dichloromethane (DCM) or 1,2-dichloroethane (DCE) are common solvents for reductive aminations using NaBH(OAc)₃.[1] Tetrahydrofuran (THF) can also be used.[1] The reaction is typically carried out at room temperature.[1]

Q4: How can I monitor the progress of the reaction?

A4: Thin-Layer Chromatography (TLC) is a simple and effective technique for monitoring the reaction's progress.[6] By spotting the reaction mixture alongside the starting materials on a TLC plate, you can visualize the consumption of the reactants and the formation of the product. Staining with an appropriate agent, such as potassium permanganate or ninhydrin (for primary or secondary amines), can help in visualizing the spots. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for more quantitative monitoring.[6]

Q5: Are there any specific safety precautions I should take?

A5: Standard laboratory safety precautions should always be followed. This includes wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The reaction should be performed in a well-ventilated fume hood. Borohydride reducing agents can react with water and acids to produce flammable hydrogen gas, so they should be handled with care.

Experimental Protocols

Protocol 1: One-Pot Reductive Amination using Sodium Triacetoxyborohydride
  • To a solution of 4-fluorobenzaldehyde (1.0 eq) in dichloromethane (DCM, ~0.1 M) at room temperature, add N-methylbenzylamine (1.05 eq).

  • Stir the mixture for 20-30 minutes to allow for iminium ion formation.

  • Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise over 10-15 minutes.

  • Stir the reaction at room temperature and monitor its progress by TLC. The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel if necessary.

Data Summary

ParameterRecommended ConditionRationale
Synthetic Method Reductive AminationHigh selectivity, avoids over-alkylation.[4]
Reactants 4-fluorobenzaldehyde, N-methylbenzylamineCommercially available starting materials.
Reducing Agent Sodium triacetoxyborohydride (NaBH(OAc)₃)Mild and selective for iminium ions.[5]
Solvent Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)Good solubility for reactants and reagents.[1]
Temperature Room TemperatureSufficient for reaction completion, minimizes side reactions.[1]
Catalyst (optional) Acetic Acid (catalytic amount)Can accelerate imine formation.[1][2]
Workup Aqueous basic wash and extractionNeutralizes acid and isolates the free amine.
Purification Column Chromatography (Silica Gel)Effective for removing polar and non-polar impurities.

Visualizations

Reaction Mechanism: Reductive Amination

Reductive_Amination Reactants 4-Fluorobenzaldehyde + N-Methylbenzylamine Iminium Iminium Ion Intermediate Reactants->Iminium Condensation (-H₂O) Product N-benzyl-1-(4-fluorophenyl) -N-methylmethanamine Iminium->Product ReducingAgent NaBH(OAc)₃ ReducingAgent->Iminium Reduction

Caption: Fig. 1: Reductive amination pathway.

Experimental Workflow

Experimental_Workflow A 1. Mix Aldehyde and Amine in Solvent B 2. Add Reducing Agent (NaBH(OAc)₃) A->B C 3. Monitor Reaction by TLC B->C D 4. Aqueous Workup (Quench & Extract) C->D E 5. Dry and Concentrate Organic Phase D->E F 6. Purify by Column Chromatography E->F G 7. Characterize Pure Product F->G

Caption: Fig. 2: General experimental workflow.

Troubleshooting Decision Tree

Troubleshooting_Tree Start Low Yield? CheckImine Imine Formation Issue? Start->CheckImine Yes CheckPurity Impure Product? Start->CheckPurity No CheckReduction Reduction Step Issue? CheckImine->CheckReduction No Sol_Imine Add Dehydrating Agent or Acid Catalyst CheckImine->Sol_Imine Yes Sol_Reduction Use Milder Reductant (NaBH(OAc)₃) or Stepwise Addition CheckReduction->Sol_Reduction Yes Success Reaction Optimized CheckReduction->Success No Sol_Purity Optimize Workup (Acid-Base Extraction) or Column Chromatography CheckPurity->Sol_Purity Yes CheckPurity->Success No

Sources

Optimization

"stability issues of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in solution"

Technical Support Center: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine A Guide to Understanding and Troubleshooting Solution Stability Welcome to the technical support center for N-benzyl-1-(4-fluorophenyl)-N-methylme...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

A Guide to Understanding and Troubleshooting Solution Stability

Welcome to the technical support center for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide, prepared by our Senior Application Scientists, is designed for researchers, scientists, and drug development professionals. Here, we address common questions and experimental challenges related to the chemical stability of this tertiary amine in solution. Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to design, execute, and interpret robust stability studies.

Frequently Asked Questions (FAQs)

Q1: What is N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and why is its stability in solution a concern?
Q2: What are the most probable degradation pathways for this molecule in solution?

Based on its structure—a tertiary amine with benzyl and fluorophenyl groups—the most anticipated degradation pathways involve oxidation and hydrolysis, particularly under stressful conditions.

  • Oxidation: The lone pair of electrons on the nitrogen atom makes it susceptible to oxidation.[3] This can lead to the formation of N-oxides or other oxidative degradation products. The presence of dissolved oxygen, metal ions, or oxidizing agents can accelerate this process.[3][4] Amines are known to be susceptible to electron transfer oxidation, which can yield N-oxides and hydroxylamines.[3]

  • Hydrolysis: While tertiary amines are generally more stable to hydrolysis than esters or amides, degradation can occur at pH extremes, particularly when adjacent functional groups facilitate such reactions.

  • Photolysis: Aromatic systems and amine functional groups can absorb UV or visible light, leading to photochemical degradation. Forced degradation studies often include photolytic stress to assess this vulnerability.[5][6]

Q3: What are the ideal storage conditions for solutions of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine?

While specific data for this compound is not publicly available, general best practices for tertiary amines suggest the following:

  • Temperature: Store solutions at low temperatures (e.g., 2-8°C or frozen) to slow down potential degradation reactions. Some suppliers recommend storing the neat compound at 2-8°C.[7]

  • Light: Protect solutions from light by using amber vials or storing them in the dark to prevent photolytic degradation.

  • Atmosphere: For long-term storage, consider preparing solutions in deoxygenated solvents and storing them under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.[8]

  • Container: Use tightly sealed, appropriate containers to prevent solvent evaporation and contamination.[8]

Troubleshooting Guide: Common Experimental Issues

Q1: I'm observing a rapid loss of my compound in an aqueous buffer. What are the likely causes and how can I fix it?

This is a common issue that can often be traced to the formulation of the solution itself.

  • Cause - Oxidative Degradation: Aqueous buffers, unless specifically prepared, contain dissolved oxygen which can oxidize the tertiary amine. The presence of trace metal ions from glassware or buffer components can catalyze this oxidation.[4]

    • Troubleshooting Steps:

      • Deoxygenate Buffer: Before adding the compound, sparge your buffer with an inert gas like nitrogen or argon for 15-30 minutes.

      • Use High-Purity Water: Utilize HPLC-grade or Milli-Q water to minimize metal ion contamination.

      • Consider Chelators: If metal ion catalysis is suspected, the addition of a small amount of a chelating agent like EDTA may improve stability.

  • Cause - pH Effects: The stability of amines can be pH-dependent. Extreme pH values can promote degradation.

    • Troubleshooting Steps:

      • Verify pH: Ensure your buffer pH is accurate and stable over the course of your experiment.

      • Conduct a pH Profile: If possible, test the compound's stability in a small range of pH values around your experimental target to find the optimal pH for stability.

Q2: My HPLC/LC-MS analysis shows new, unexpected peaks over time. How do I confirm they are degradants?

The appearance of new peaks is a classic sign of degradation. A systematic approach is needed to identify them.

  • Solution - Perform a Forced Degradation Study: This is a systematic study to intentionally degrade the compound under various stress conditions.[2][6] By comparing the chromatograms of the stressed samples to a control, you can identify degradation products. The goal is to achieve a minimal, targeted amount of degradation (e.g., 5-20%) to ensure the degradants formed are relevant.[3]

    • Key Steps:

      • Expose separate aliquots of your compound solution to acidic, basic, oxidative, thermal, and photolytic stress (see Protocol 1 ).

      • Analyze all samples by a stability-indicating HPLC method.

      • The new peaks that appear in the stressed samples but not in the control are potential degradants.

  • Solution - Utilize Mass Spectrometry (LC-MS):

    • Key Steps:

      • Analyze the stressed samples using LC-MS.

      • Determine the mass-to-charge ratio (m/z) of the parent compound and the new peaks.

      • A common oxidative degradation product, the N-oxide, would show an increase in mass of 16 amu (atomic mass units) compared to the parent compound. Other mass shifts can provide clues to different degradation pathways like hydrolysis or fragmentation.

Q3: My stability results are inconsistent between experiments. What should I check?

Reproducibility is key. Inconsistent results often point to uncontrolled variables in the experimental setup.

  • Checklist for Reproducibility:

    • Precise Temperature Control: Use calibrated incubators or water baths. Temperature fluctuations can significantly alter degradation rates.[1][4]

    • Consistent Light Exposure: Ensure all samples, including controls, are handled with the same level of light exposure. Wrap vials in aluminum foil if necessary.

    • Buffer Preparation: Prepare buffers fresh and from the same stock of reagents. The age and quality of buffer components can introduce variability.

    • Initial Compound Concentration: An increase in the initial amine concentration can, in some cases, decrease thermal stability.[1] Ensure you are starting with the same concentration each time.

    • Standard and Sample Handling: Prepare standards and samples in a consistent manner, paying close attention to dissolution time and solvent.

Experimental Protocols & Methodologies

Protocol 1: Forced Degradation Study Workflow

This protocol outlines a standard approach to investigate the degradation pathways of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. The goal is to induce degradation without completely destroying the molecule.[2]

1. Preparation of Stock Solution:

  • Prepare a stock solution of the compound at a known concentration (e.g., 1 mg/mL) in an appropriate solvent like acetonitrile or methanol.[2]

2. Application of Stress Conditions:

  • For each condition, mix an aliquot of the stock solution with the stressor. Store a control sample (compound in solvent at room temperature and protected from light) for comparison.

Stress ConditionReagent / ConditionTypical Duration & TemperaturePurpose
Acid Hydrolysis 0.1 M HClHeat at 60-80°C for several hoursTo test susceptibility to acid-catalyzed degradation.
Base Hydrolysis 0.1 M NaOHRoom temperature or heat at 60°CTo test susceptibility to base-catalyzed degradation.
Oxidation 3% H₂O₂Room temperature for up to 24 hoursTo identify oxidative degradation products (e.g., N-oxide).[3]
Thermal Stress Heat solution at 70°C24-48 hoursTo assess intrinsic thermal stability.[3]
Photolytic Stress Expose to UV/Vis light (ICH option 1 or 2)VariableTo assess light sensitivity.

3. Sample Analysis:

  • At designated time points, withdraw an aliquot from each stress condition.

  • If necessary, neutralize the acid and base samples before analysis.

  • Dilute all samples to an appropriate concentration for HPLC analysis.

  • Analyze using a stability-indicating HPLC method (see Protocol 2 ).

4. Data Evaluation:

  • Compare the chromatograms from stressed samples to the control.

  • Calculate the percentage of degradation.

  • Identify and quantify the major degradation products.

Workflow Visualization

Forced_Degradation_Workflow cluster_prep Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_eval Evaluation Stock Prepare 1 mg/mL Stock Solution Acid Acid Hydrolysis (0.1 M HCl, 60°C) Stock->Acid Aliquot Base Base Hydrolysis (0.1 M NaOH, 60°C) Stock->Base Aliquot Oxidation Oxidation (3% H2O2, RT) Stock->Oxidation Aliquot Thermal Thermal (70°C) Stock->Thermal Aliquot Photo Photolytic (UV/Vis Light) Stock->Photo Aliquot Control Control Sample (RT, Dark) Stock->Control Aliquot HPLC HPLC-UV/MS Analysis Acid->HPLC Analyze Base->HPLC Analyze Oxidation->HPLC Analyze Thermal->HPLC Analyze Photo->HPLC Analyze Control->HPLC Analyze Result Identify Degradants & Determine Pathways HPLC->Result

Caption: Workflow for a typical forced degradation study.

Protocol 2: General Stability-Indicating HPLC-UV Method

This is a starting point for developing a method capable of separating the parent compound from its potential degradation products. Method optimization will be required.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

    • Start with a low percentage of B (e.g., 10-20%).

    • Linearly increase to a high percentage of B (e.g., 90-95%) over 15-20 minutes.

    • Hold for 2-3 minutes.

    • Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: Use a photodiode array (PDA) detector to monitor across a range (e.g., 210-400 nm) and select the optimal wavelength for detection of the parent and all impurities. A wavelength around 254 nm is often a good starting point for aromatic compounds.[5]

  • Injection Volume: 10 µL.

Data Interpretation

Key Factors Influencing Solution Stability

Stability_Factors cluster_chemical Chemical Environment cluster_physical Physical Environment center_node N-benzyl-1-(4-fluorophenyl) -N-methylmethanamine (in Solution) pH pH pH->center_node affects hydrolysis & ionization Solvent Solvent Type Solvent->center_node influences solubility & reactivity Oxygen Dissolved O₂ Oxygen->center_node promotes oxidation Metals Metal Ions Metals->center_node catalyze oxidation Temp Temperature Temp->center_node accelerates reactions Light Light Exposure Light->center_node induces photolysis

Caption: Key environmental factors affecting compound stability.

When analyzing your data, a "mass balance" calculation is crucial for trustworthiness. This involves accounting for the decrease in the parent compound's concentration by summing the increase in the concentrations of all detected degradation products. A good mass balance (typically 95-105%) indicates that your analytical method is effectively detecting all major degradants.[6]

Should you encounter further issues or require more specialized guidance, please do not hesitate to contact our application support team with your experimental details and data.

References

  • Important Aspects Regarding the Chemical Stability of Aqueous Amine Solvents for CO2 Capture.
  • Thermal stability and corrosion of tertiary amines in aqueous amine and amine-glycol-water solutions for combined acid gas and water removal.
  • Why are tertiary amines less basic than secondary and primary amines in water than when vapourised?. Chemistry Stack Exchange.
  • Effect of Various Parameters on the Thermal Stability and Corrosion of CO 2 -Loaded Tertiary Amine Blends. MDPI.
  • A New Approach to Forced Degradation Studies Using Anhydrous Conditions. CPhI Online.
  • SAFETY DATA SHEET - N-Benzylmethylamine. Fisher Scientific.
  • Forced Degradation Studies Research Articles. R Discovery.
  • N-benzyl-1-(2-fluorophenyl)
  • SAFETY DATA SHEET - Benzylamine. Merck Millipore.
  • Forced degradation and impurity profiling. ScienceDirect.
  • N-benzyl-1-(4-fluorophenyl)methanamine hydrochloride. Sigma-Aldrich.
  • 5 Key Basicity Trends of Amines. Master Organic Chemistry.
  • Forced Degradation & Stability Testing: Strategies and Analytical perspectives.
  • N-Benzyl-1-(4-fluorophenyl)methanamine. BLDpharm.
  • n-Benzyl-1-(4-fluorophenyl)methanamine. Smolecule.
  • Development of forced degradation and stability indicating studies of drugs—A review.
  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. MDPI.
  • Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines that improve metabolic stability and retain an atypical DAT inhibitor profile.
  • Benzyl[(4-fluorophenyl)methyl]amine. PubChem.
  • Mechanistic Insight into the Degradation of Nitrosamines via Aqueous-Phase UV Photolysis or a UV-Based Advanced Oxidation Process: Quantum Mechanical Calcul
  • Separation of Benzyl N-(4-((4,5-dicyano-1-(cyanomethyl)-1H-imidazol-2-yl)azo)phenyl)-N-methylglycinate on Newcrom R1 HPLC column. SIELC Technologies.
  • Analytical methods for the determination of pharmaceuticals in aqueous environmental samples. St. John's University and the College of St. Benedict.
  • NDMA impurity in valsartan and other pharmaceutical products: Analytical methods for the determin
  • Synthesis and Structure–Activity Relationship Studies of N-Benzyl-2-phenylpyrimidin-4-amine Derivatives as Potent USP1/UAF1 Deubiquitinase Inhibitors with Anticancer Activity against Nonsmall Cell Lung Cancer.
  • N-Benzyl-1-(2-fluorophenyl)-N-methylmethanamine. BLDpharm.
  • N-benzyl-2-(4-fluorophenyl)-N-methylethan-1-amine. Chemsrc.
  • Denitration of Nitramines by 1-Benzyl-l,4-dihydronicotinamide.

Sources

Troubleshooting

"solubility problems of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in common solvents"

Technical Support Center: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Overview and Physicochemical Profile N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine characterized by significant nonpolar sur...

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Overview and Physicochemical Profile

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine characterized by significant nonpolar surface area due to its benzyl and fluorophenyl rings. As a weakly basic compound, its solubility is highly dependent on the properties of the chosen solvent system, particularly pH in aqueous media. This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting common solubility challenges encountered during experimental work.

The fundamental principle governing its solubility is "like dissolves like".[1] The large, hydrophobic hydrocarbon structure suggests poor affinity for polar protic solvents like water, while indicating better compatibility with organic solvents.[2][3] However, the presence of a basic nitrogen atom provides a crucial handle for solubility manipulation through pH adjustment.[4]

Predicted Solubility in Common Solvents

Disclaimer: The following table is based on established physicochemical principles and data from structurally similar aromatic amines. Specific quantitative solubility data for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine should be determined empirically.

Solvent ClassCommon SolventsPredicted SolubilityRationale & Expert Insights
Polar Protic Water, Methanol, EthanolVery Low to InsolubleThe large hydrophobic groups dominate the structure, and as a tertiary amine, it cannot donate hydrogen bonds to the solvent network.[3][5] While lower-chain alcohols are more polar than the compound, the energy required to break the solvent's hydrogen bonds is not sufficiently compensated by solute-solvent interactions.
Polar Aprotic DMSO, DMF, Acetonitrile, THFHighThese solvents can act as hydrogen bond acceptors and have dielectric constants that are favorable for dissolving moderately polar, non-protic compounds. DMSO and DMF are typically excellent choices for creating concentrated stock solutions.[6]
Nonpolar Toluene, Hexane, Dichloromethane (DCM)Moderate to HighThe nonpolar aromatic rings of the compound have favorable van der Waals interactions with these solvents. DCM, with its moderate polarity, is often a very effective solvent for similar structures.
Aqueous Buffers PBS (pH 7.4), Acetate Buffer (pH 4.5)pH-DependentAt neutral pH (e.g., 7.4), the compound will be in its free base form and exhibit very low aqueous solubility. In acidic conditions (pH < pKa), the tertiary amine will be protonated to form a cationic salt, which is significantly more water-soluble.[4][7] The pKa of similar alkyl-aryl amines is typically in the range of 7-9.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors limiting the aqueous solubility of this compound? A1: The primary limiting factors are its large hydrophobic surface area from the two aromatic rings and its tertiary amine structure. Unlike primary or secondary amines, a tertiary amine cannot donate hydrogen bonds, only accept them, which reduces its interactivity with highly structured hydrogen-bonding solvents like water.[3][8] Solubility in aqueous media is therefore very low at neutral or basic pH.

Q2: Why is the compound readily soluble in DMSO but not in water? A2: Dimethyl sulfoxide (DMSO) is a polar aprotic solvent. It effectively solvates the compound by disrupting the solute's crystal lattice energy without requiring the strong, specific hydrogen-bond-donating interactions that water relies on. Its polarity is sufficient to interact with the amine group, while its organic nature accommodates the nonpolar rings. This makes it an ideal solvent for creating high-concentration stock solutions for assays.[9]

Q3: How does the fluorine atom on the phenyl ring affect solubility? A3: A single fluorine substitution has a minimal effect on overall aqueous solubility. While fluorine is highly electronegative, the C-F bond is not a strong hydrogen bond acceptor, and it does not significantly alter the molecule's overall nonpolar character. Its primary influence is on electronic properties rather than solubility.

Q4: Can I predict the compound's solubility computationally? A4: Yes, computational methods can provide estimates. Quantitative Structure-Property Relationship (QSPR) models and thermodynamics-based calculations can predict solubility based on molecular descriptors.[10][11] However, these are predictive tools and often work best for aqueous solubility.[12][13] Experimental determination remains the gold standard for accurate data in specific solvent systems.[14]

Troubleshooting Guide

Issue 1: My compound precipitates when I dilute my DMSO stock solution into an aqueous buffer for a cell-based assay.

  • Underlying Cause: This is a classic case of antisolvent precipitation.[6] The compound is highly soluble in your DMSO stock but has very poor thermodynamic solubility in the final aqueous buffer. When the DMSO solution is diluted, the solvent environment abruptly changes to one that cannot support the compound's solubility, causing it to "crash out."

  • Solutions:

    • Reduce Final Concentration: The simplest solution is to lower the final concentration of the compound in the assay to below its aqueous solubility limit.

    • Use a Co-solvent System: Incorporate a pharmaceutically acceptable co-solvent into your aqueous buffer.[15][16] Solvents like ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400) can increase the solubility of hydrophobic compounds in aqueous media.[17][18] Start with a low percentage (e.g., 1-5%) and test for compatibility with your assay.

    • pH Adjustment: If your assay conditions permit, lower the pH of the final aqueous buffer. By protonating the tertiary amine, you form a much more soluble salt.[6] Ensure the adjusted pH does not affect your experimental model (e.g., cell viability).

    • Employ Cyclodextrins: Cyclodextrins are cyclic oligosaccharides that can form inclusion complexes with hydrophobic molecules, effectively shielding them and increasing their apparent aqueous solubility.[19] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.

Issue 2: The compound is insoluble in methanol/ethanol, which I need for a reaction.

  • Underlying Cause: While methanol and ethanol are organic solvents, they are also polar and have strong hydrogen-bonding networks. The large, nonpolar nature of your compound prevents it from effectively integrating into this network.

  • Solutions:

    • Switch to a Less Polar or Aprotic Solvent: A more suitable solvent would be dichloromethane (DCM), tetrahydrofuran (THF), or toluene. These will better match the polarity of the compound.

    • Use a Solvent Blend: Try a mixture of solvents. For example, adding a small amount of DCM or THF to methanol can disrupt the alcohol's hydrogen bonding and create a more favorable environment for your compound.

Issue 3: I need to prepare an aqueous formulation for an in vivo animal study, but the compound won't dissolve.

  • Underlying Cause: Standard aqueous vehicles like saline or PBS (pH 7.4) are poor solvents for this compound due to its hydrophobic, basic nature. Direct dissolution is not feasible.

  • Solutions:

    • Acidic Saline Solution (pH Adjustment): This is the most direct and often most effective method. Prepare a vehicle by adding a small amount of a biocompatible acid (e.g., hydrochloric acid, citric acid) to saline to lower the pH to between 3 and 5. Dissolve the compound in this acidic vehicle; the formation of the hydrochloride or citrate salt will dramatically increase solubility.[4][16] Always check the final pH before administration to ensure it is within a physiologically tolerable range.

    • Co-Solvent Formulations: Create a vehicle containing a mixture of water and co-solvents. A common combination for animal studies is Solutol HS 15, ethanol, and water. Other options include PEG 400 or propylene glycol.[20] These reduce the overall polarity of the vehicle, aiding dissolution.[16]

    • Lipid-Based Formulations: For oral administration, consider formulating the compound in a lipid-based system, such as a self-emulsifying drug delivery system (SEDDS).[19] These systems use oils and surfactants to keep the drug dissolved in a lipid phase, which then forms an emulsion in the gastrointestinal tract.

Experimental Protocols

Protocol 1: Determination of Thermodynamic Solubility (Shake-Flask Method)

The shake-flask method is the gold-standard for determining thermodynamic equilibrium solubility.[14][21]

  • Preparation: Add an excess amount of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine to a series of vials, each containing a different solvent system (e.g., water, pH 4.5 buffer, pH 7.4 buffer, ethanol). The excess solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker or rotator in a temperature-controlled environment (e.g., 25°C or 37°C). Agitate for 24-48 hours to ensure equilibrium is reached.[22]

  • Phase Separation: After equilibration, allow the vials to stand so that the excess solid can settle. Carefully collect a sample of the supernatant. For accurate results, filter the supernatant through a 0.22 µm syringe filter (ensure the filter material is compatible with the solvent) or centrifuge at high speed and sample the clear liquid.

  • Analysis: Quantify the concentration of the dissolved compound in the filtrate/supernatant using a validated analytical method, such as HPLC-UV or LC-MS/MS.

  • Calculation: The measured concentration represents the thermodynamic solubility of the compound in that solvent at that temperature.

Protocol 2: Practical Approach to pH-Dependent Solubility Enhancement

This protocol details how to prepare an acidic formulation for in vivo use.

  • Vehicle Preparation: Prepare a 0.1 M citric acid solution. In a separate sterile container, add 95 mL of sterile saline for injection.

  • pH Adjustment: While monitoring with a calibrated pH meter, slowly add the 0.1 M citric acid solution to the saline until the pH reaches approximately 4.0.

  • Compound Dissolution: Weigh the required amount of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and add it to the acidic vehicle.

  • Solubilization: Stir or vortex the mixture. Gentle warming (to ~40°C) can be used to accelerate dissolution if necessary, but ensure the compound is stable at that temperature. The solution should become clear as the compound dissolves to form its citrate salt.

  • Final Check: Once dissolved, allow the solution to cool to room temperature and check the pH again. Adjust if necessary. The final formulation should be a clear, particle-free solution.

Visualization of Troubleshooting Workflow

The following diagram outlines a systematic approach for selecting a solvent system and troubleshooting solubility issues for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

G start Start: Dissolve Compound stock_sol Need High Conc. Stock? (e.g., for screening) start->stock_sol Yes aqueous_exp Need Aqueous Solution? (e.g., bioassay, in vivo) start->aqueous_exp No organic_rxn Need Organic Solvent? (e.g., synthesis) start:e->organic_rxn:n Alternative Path dmso_dmf Use Polar Aprotic Solvent (DMSO, DMF) stock_sol->dmso_dmf check_ph Is pH modification allowed? aqueous_exp->check_ph check_organic_polarity Select Solvent Polarity organic_rxn->check_organic_polarity success Success: Compound Dissolved dmso_dmf->success adjust_ph Adjust pH to < 5 (e.g., Citrate/HCl Buffer) check_ph->adjust_ph Yes check_cosolvent pH change not possible. Use co-solvents? check_ph->check_cosolvent No adjust_ph->success use_cosolvent Add Co-solvent (PEG 400, Ethanol, Solutol) check_cosolvent->use_cosolvent Yes fail Problem Persists: Consider Formulation Strategy (e.g., SEDDS, Solid Dispersion) check_cosolvent->fail No use_cosolvent->success use_nonpolar Use Nonpolar/Moderate (DCM, THF, Toluene) check_organic_polarity->use_nonpolar use_nonpolar->success

Caption: Decision tree for solvent selection and solubility troubleshooting.

References

  • Dobbins, J. (n.d.). Physics-Based Solubility Prediction for Organic Molecules. Chemical Reviews. Available at: [Link]

  • Ghasemi, P., et al. (2023). Prediction of organic compound aqueous solubility using machine learning. PubMed Central. Available at: [Link]

  • Alves, C., et al. (n.d.). A review of methods for solubility determination in biopharmaceutical drug characterization. Available at: [Link]

  • Chemistry For Everyone. (2025). How To Predict Solubility Of Organic Compounds? YouTube. Available at: [Link]

  • Pharmapproach. (2024). Co-solvency and anti-solvent method for the solubility enhancement. Available at: [Link]

  • Vandavasi, V., et al. (n.d.). Predicting Solubility Limits of Organic Solutes for a Wide Range of Solvents and Temperatures Using Machine Learning and Thermodynamics. AIChE. Available at: [Link]

  • Nguyen, B., et al. (2020). Machine learning with physicochemical relationships: solubility prediction in organic solvents and water. Nature Communications. Available at: [Link]

  • Wikipedia. (n.d.). Cosolvent. Available at: [Link]

  • Borade, M. (2016). solubility enhancement and cosolvency. Slideshare. Available at: [Link]

  • Zhang, T., et al. (2022). Solubilization techniques used for poorly water-soluble drugs. PubMed Central. Available at: [Link]

  • Fakhree, M. A. A., et al. (2010). Experimental and Computational Methods Pertaining to Drug Solubility. Available at: [Link]

  • JoVE. (2024). Extraction: Effects of pH. Available at: [Link]

  • Kumar, N., et al. (2022). Enhancement of Water Solubility for Lopinavir by Co-solvency Approach. bepls. Available at: [Link]

  • Larsson, T. (2006). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. Available at: [Link]

  • Lee, H., et al. (2025). Effect of pH on the solubilities of divalent and trivalent amino acids in water at 298.15 K. Available at: [Link]

  • University of York. (n.d.). Solubility and pH of amines. Available at: [Link]

  • Kumar, P., et al. (2022). Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. Available at: [Link]

  • Babu, P. S., et al. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. SciSpace. Available at: [Link]

  • World Pharma Today. (n.d.). Innovative Formulation Strategies for Poorly Soluble Drugs. Available at: [Link]

  • Maheshwari, R. K. (2009). “Mixed-solvency approach” – Boon for solubilization of poorly water-soluble drugs. Asian Journal of Pharmaceutics. Available at: [Link]

  • Savjani, K., et al. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics. Available at: [Link]

  • University of Calgary. (n.d.). Principles of Drug Action 1, Spring 2005, Amines. Available at: [Link]

  • LibreTexts Chemistry. (2023). Advanced Properties of Amines. Available at: [Link]

  • Toppr. (n.d.). Amine compounds. Available at: [Link]

  • Reddit. (2012). How does pH affect water solubility of organic acids (or acids in general)? Available at: [Link]

  • Bergström, C. A. S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Available at: [Link]

  • NCERT. (n.d.). Amines. Available at: [Link]

Sources

Optimization

Technical Support Center: Characterization of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Prepared by the Office of the Senior Application Scientist Welcome to the technical support center for the characterization of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scie...

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support center for the characterization of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals who may encounter challenges during the synthesis, purification, and analytical characterization of this and structurally related tertiary amines. The information provided herein is based on established analytical principles and field-proven insights to ensure scientific integrity and experimental success.

Introduction to the Molecule and its Challenges

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine containing several key structural features that can present unique challenges during characterization:

  • A Tertiary Amine: Tertiary amines can be prone to oxidation and may exhibit unique behaviors in chromatography and mass spectrometry.

  • A Fluorophenyl Group: The presence of a fluorine atom introduces specific considerations for NMR spectroscopy (¹⁹F NMR and coupling effects) and can influence the molecule's polarity and fragmentation in mass spectrometry.

  • Two Aromatic Rings: The benzyl and fluorophenyl groups can lead to overlapping signals in ¹H NMR and require careful interpretation of spectroscopic data.

  • Chirality: The benzylic carbon is a stereocenter, which may necessitate chiral separation techniques if the compound is prepared as a racemate and enantiomeric separation is required.

This guide is structured in a question-and-answer format to directly address specific issues you may encounter.

Part 1: Synthesis and Purification Troubleshooting
FAQ 1: I am seeing multiple products in my reaction mixture when synthesizing N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. How can I improve the selectivity?

Answer:

The synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, likely proceeding through the N-alkylation of a secondary or primary amine, can be prone to side reactions. Common issues include under-alkylation, leaving starting material, or over-alkylation, leading to quaternary ammonium salts.

Potential Causes and Solutions:

  • Stoichiometry and Reagent Addition: Carefully control the stoichiometry of your alkylating agent. A slight excess may be necessary to drive the reaction to completion, but a large excess can promote over-alkylation. Consider slow, dropwise addition of the alkylating agent to a solution of the amine to maintain a low localized concentration.[1]

  • Choice of Base and Solvent: The choice of base is critical. A non-nucleophilic, sterically hindered base can be advantageous in preventing side reactions. The solvent should be dry and appropriate for the reaction conditions to ensure good solubility of all reactants.[2]

  • Reaction Temperature: Running the reaction at the lowest effective temperature can help minimize side product formation. Monitor the reaction progress closely using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and temperature.

Experimental Workflow for Optimizing Synthesis:

NMR_Strategy H1_NMR Acquire 1D ¹H NMR COSY Acquire 2D ¹H-¹H COSY H1_NMR->COSY HSQC Acquire 2D ¹H-¹³C HSQC H1_NMR->HSQC HMBC Acquire 2D ¹H-¹³C HMBC H1_NMR->HMBC C13_NMR Acquire 1D ¹³C NMR C13_NMR->HSQC C13_NMR->HMBC F19_NMR Acquire 1D ¹⁹F NMR Confirm_F Confirm Fluorophenyl Signals using ¹⁹F data F19_NMR->Confirm_F Assign_Spins Identify Spin Systems in COSY COSY->Assign_Spins Assign_CH Assign Direct C-H pairs in HSQC HSQC->Assign_CH Assign_Fragments Connect Fragments using HMBC HMBC->Assign_Fragments Assign_Spins->Assign_Fragments Assign_CH->Assign_Fragments Assign_Fragments->Confirm_F Final_Assignment Final Structure Confirmation Confirm_F->Final_Assignment

Sources

Troubleshooting

Technical Support Center: Improving HPLC Resolution of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Welcome to the technical support center for the chromatographic analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provi...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the chromatographic analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the high-performance liquid chromatography (HPLC) of this tertiary amine.

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, as a basic compound, often presents challenges in reversed-phase HPLC, primarily due to its tendency to interact with residual silanols on silica-based stationary phases. This can lead to poor peak shape, tailing, and inadequate resolution. This guide provides a systematic approach to overcoming these challenges.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during your experiments, offering step-by-step solutions grounded in chromatographic principles.

Problem 1: Severe Peak Tailing

Q: My peak for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is showing significant tailing, what are the primary causes and how can I fix it?

A: Peak tailing is a common issue for basic compounds like N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. The primary cause is often secondary interactions between the positively charged amine and negatively charged residual silanol groups on the silica-based column packing.[1][2] Here’s a systematic approach to mitigate this issue:

Step 1: Mobile Phase pH Adjustment

  • Rationale: The ionization state of both the analyte and the stationary phase is pH-dependent. At a low pH (around 2.5-3.5), the residual silanols are protonated and thus less likely to interact with the protonated basic analyte.[2][3]

  • Protocol:

    • Prepare a mobile phase with a buffer at a pH of 2.5 to 3.5. A 10-20 mM phosphate buffer is a good starting point.[3]

    • Ensure your column is stable at this pH. Most modern silica-based columns are stable in the pH range of 2-8.

    • Equilibrate the column with at least 10-20 column volumes of the new mobile phase before injection.

Step 2: Use of a Competing Base

  • Rationale: Adding a small concentration of another basic compound, like triethylamine (TEA), can "mask" the active silanol sites, preventing your analyte from interacting with them.[3]

  • Protocol:

    • Add a low concentration (e.g., 5-10 mM) of triethylamine (TEA) to your mobile phase.

    • Be aware that TEA can shorten column lifetime and may interfere with UV detection at low wavelengths.[3]

Step 3: Column Selection

  • Rationale: Not all C18 columns are the same. Columns with high-purity silica and advanced end-capping will have fewer accessible silanol groups, leading to better peak shape for basic compounds.[3][4]

  • Recommendation: Consider using a column specifically designed for the analysis of basic compounds. These often have proprietary surface modifications to shield silanols.

Step 4: Increase Ionic Strength

  • Rationale: Increasing the buffer concentration in the mobile phase can help to reduce the ionic interactions that cause peak tailing.[5]

  • Protocol:

    • Gradually increase your buffer concentration (e.g., from 10 mM to 25 mM or 50 mM).

    • Monitor the effect on peak shape and retention time.

Problem 2: Poor Resolution Between N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and an Impurity

Q: I have a critical impurity that is co-eluting or has very poor resolution with my main peak. How can I improve the separation?

A: Improving resolution requires manipulating the selectivity (α), efficiency (N), or retention factor (k) of your separation.

Step 1: Optimize Mobile Phase Composition

  • Rationale: Changing the organic modifier or its proportion in the mobile phase can significantly alter selectivity.

  • Protocol:

    • Change the Organic Modifier: If you are using acetonitrile, try methanol, or vice-versa. These solvents have different selectivities.[6]

    • Adjust the Gradient: If using a gradient, try making it shallower to increase the separation between closely eluting peaks.

    • Isocratic Optimization: If using an isocratic method, systematically vary the percentage of the organic modifier to find the optimal resolution.

Step 2: Change the Stationary Phase

  • Rationale: Different stationary phases offer different selectivities. If a C18 column is not providing adequate resolution, a different chemistry might.

  • Recommendations:

    • Phenyl-Hexyl Column: This can provide alternative selectivity through π-π interactions with the aromatic rings in your analyte.[6]

    • Embedded Polar Group (EPG) Column: These columns have a polar group embedded in the alkyl chain, which can improve peak shape for basic compounds and offer different selectivity.[7]

    • Cyano (CN) Column: Can be used in both reversed-phase and normal-phase modes and provides different selectivity compared to alkyl phases.

Step 3: Adjust the Temperature

  • Rationale: Temperature can affect the selectivity of a separation.

  • Protocol:

    • Vary the column temperature (e.g., in 5 °C increments) and observe the effect on resolution.

    • Higher temperatures generally lead to lower viscosity and faster diffusion, which can improve efficiency, but may also decrease retention.

Frequently Asked Questions (FAQs)

Q1: What are the best starting conditions for developing a new HPLC method for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine?

A: A good starting point for method development would be:

ParameterRecommended Starting ConditionRationale
Column C18, 2.1 or 4.6 mm i.d., 100-150 mm length, <3 µm particle sizeC18 is a versatile starting point for reversed-phase HPLC.[8] Smaller particle sizes provide higher efficiency.
Mobile Phase A 0.1% Formic Acid in WaterLow pH to suppress silanol interactions and promote good peak shape for the basic analyte.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileAcetonitrile is a common organic modifier with good UV transparency.
Gradient 5% to 95% B over 10-15 minutesA generic gradient to elute the compound and any potential impurities.
Flow Rate 0.3-0.5 mL/min for 2.1 mm i.d.; 1.0 mL/min for 4.6 mm i.d.Standard flow rates for these column dimensions.
Temperature 30-40 °CElevated temperature can improve efficiency and reduce backpressure.
Detection UV at 220 nm or 254 nmAromatic rings in the molecule should provide good UV absorbance.

Q2: My sample is dissolved in a strong solvent, and I'm seeing peak distortion. What should I do?

A: This is likely a solvent mismatch effect. If the sample is dissolved in a solvent that is stronger than the initial mobile phase, it can cause the analyte to move through the top of the column too quickly, leading to peak fronting or splitting.[9]

  • Solution: Whenever possible, dissolve your sample in the initial mobile phase. If solubility is an issue, use the weakest solvent possible that will still dissolve your sample, and inject the smallest possible volume.

Q3: I am concerned about the potential for chiral separation. Is this compound chiral, and what should I consider?

A: Yes, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine has a chiral center at the carbon atom bonded to the fluorophenyl group, the benzyl group, the methylamino group, and a hydrogen atom. Therefore, it exists as a pair of enantiomers.

  • Considerations for Chiral Separation:

    • If you need to separate the enantiomers, you will require a chiral stationary phase (CSP).

    • Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), Pirkle-type phases, or cyclodextrins.[10]

    • Method development for chiral separations often involves screening different chiral columns and mobile phases (both normal-phase and reversed-phase).[10]

Visualizing the Troubleshooting Workflow

The following diagram illustrates a general workflow for troubleshooting common HPLC issues with N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

HPLC_Troubleshooting start Start: Poor Chromatogram problem Identify Problem start->problem tailing Peak Tailing problem->tailing Symmetric? No resolution Poor Resolution problem->resolution Separated? No peak_shape Distorted Peak Shape problem->peak_shape Fronting/Splitting? Yes ph Adjust Mobile Phase pH (Low pH: 2.5-3.5) tailing->ph comp_base Add Competing Base (e.g., TEA) ph->comp_base column Use High-Purity, End-capped Column comp_base->column end End: Improved Resolution column->end mobile_phase Optimize Mobile Phase (Solvent Type, Gradient) resolution->mobile_phase stat_phase Change Stationary Phase (e.g., Phenyl, EPG) mobile_phase->stat_phase temp Adjust Temperature stat_phase->temp temp->end solvent Match Sample Solvent to Mobile Phase peak_shape->solvent solvent->end

Caption: General HPLC troubleshooting workflow.

Experimental Protocols

Protocol 1: Mobile Phase Preparation for Improved Peak Shape

This protocol describes the preparation of a mobile phase designed to minimize peak tailing of basic compounds.

  • Aqueous Phase (Mobile Phase A):

    • Weigh an appropriate amount of potassium phosphate monobasic to make a 20 mM solution in HPLC-grade water.

    • Adjust the pH to 2.5 using phosphoric acid.

    • Filter the buffer through a 0.22 µm membrane filter.

  • Organic Phase (Mobile Phase B):

    • Use HPLC-grade acetonitrile or methanol.

  • Final Mobile Phase:

    • Mix the aqueous and organic phases in the desired proportions (e.g., 70:30 A:B for an isocratic run).

    • Degas the mobile phase before use.

References

  • HPLC Tech Tip: Peak Tailing of Basic Analytes. Phenomenex. Link

  • Effect of mobile-phase pH on the chromatographic behavior of biogenic amine neurotransmitters and their metabolites. AKJournals. Link

  • Modern HPLC Strategies That Improve Retention and Peak Shape for Basic Analytes. LCGC International. Link

  • HPLC Troubleshooting Guide. SCION Instruments. Link

  • HPLC Troubleshooting Guide. Chromservis. Link

  • What are common causes of peak tailing when running a reverse-phase LC column?. Waters. Link

  • HPLC Troubleshooting Mini Guide - Peak Issues. Phenomenex. Link

  • HPLC Approaches to Improve Peak Shape for Basic Analytes. Advanced Materials Technology. Link

  • HPLC Column Selection: Core to Method Development (Part I). Welch Materials. Link

  • A Comprehensive Guide to Selecting HPLC Columns. Labtech. Link

  • HPLC Columns & LC Columns | Types, How to Choose, Compare. GL Sciences. Link

  • Peak Tailing in HPLC. Element Lab Solutions. Link

  • Improve Peak Shape and Productivity in HPLC Analysis of Pharmaceutical Compounds with Eclipse Plus C8 Columns. Agilent Technologies. Link

  • Effect of pH on LC-MS Analysis of Amines. Waters Corporation. Link

  • HPLC Column Selection. LCGC International. Link

  • Don't Lose It: Getting Your Peaks in Shape. Agilent. Link

  • HPLC and UHPLC Column Selection Guide. Sigma-Aldrich. Link

  • Exploring the Role of pH in HPLC Separation. Moravek. Link

  • Control pH During Method Development for Better Chromatography. Agilent. Link

  • n-Benzyl-1-(4-fluorophenyl)methanamine. Smolecule. Link

  • Tips and Tricks of HPLC System Troubleshooting. Agilent. Link

  • trimethylamine and other tertiary amines by HPLC-UV?. Chromatography Forum. Link

  • Back to Basics: The Role of pH in Retention and Selectivity. LCGC International. Link

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. Link

  • N-Benzyl-1-fluoro-N-methylmethanamine. PubChem. Link

  • Separation of N-Benzyl-N-hydroxy-1-phenylmethanamine on Newcrom R1 HPLC column. SIELC Technologies. Link

  • 1-(4-fluorophenyl)-N-methylmethanamine. PubChem. Link

  • N-benzyl-1-(2-fluorophenyl)-N-methylmethanamine. ChemScene. Link

  • Basics of chiral HPLC. Sigma-Aldrich. Link

  • Chiral HPLC Separations. Phenomenex. Link

  • HPLC Chiral Separations. AZYP, LLC. Link

  • Reversed Phase HPLC Method Development. Phenomenex. Link

  • Enantioresolution of a Series of Chiral Benzyl Alcohols by HPLC on a Dinitrobenzoylphenylglycine Stationary Phase after Achiral Pre-Column Derivatization. Scirp.org. Link

  • Benzenemethanamine, N-methyl-. NIST WebBook. Link

  • Development and Validation of Alternative Analytical Method for Determination of Related Substances of Benzydamine Hydrochloride in Oral Spray by HPLC. Science Publishing Group. Link

  • QUALITY BY DESIGN BASED RP-HPLC ASSAY METHOD DEVELOPMENT AND VALIDATION OF MEMANTINE HCL AND DONEPEZIL HCL IN PHARMACEUTICAL. Jetir.Org. Link

  • A Comparative Guide to HPLC Method Validation for (R)-(4-Chlorophenyl)(phenyl)methanamine Purity. Benchchem. Link

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Optimization

Technical Support Center: Navigating Matrix Effects in the LC-MS Analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug de...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the liquid chromatography-mass spectrometry (LC-MS) analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and mitigate matrix effects, a common challenge that can compromise the accuracy, precision, and sensitivity of quantitative bioanalysis.[1][2][3][4] This resource provides in-depth, field-proven insights and actionable protocols to ensure the integrity of your analytical data.

Understanding the Challenge: What are Matrix Effects?

In LC-MS analysis, the "matrix" refers to all components within a sample other than the analyte of interest.[2] For N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, which is likely to be analyzed in biological matrices such as plasma, serum, or urine, these components can include salts, lipids, proteins, and endogenous metabolites.[3][5] Matrix effects occur when these co-eluting components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to either ion suppression or enhancement.[1][2][6][7]

  • Ion Suppression: This is a more common phenomenon where the presence of matrix components reduces the ionization efficiency of the analyte, resulting in a decreased signal intensity.[2][8][9] This can lead to underestimation of the analyte concentration and a loss of sensitivity.[9]

  • Ion Enhancement: Less frequently, certain matrix components can increase the ionization efficiency of the analyte, leading to a higher signal intensity and an overestimation of the analyte's concentration.[2][10]

The primary mechanisms behind matrix effects, particularly in electrospray ionization (ESI), involve competition for charge, changes in droplet surface tension and evaporation efficiency, and alterations of the gas-phase chemistry within the ion source.[1][7][11][12] Phospholipids are a notorious cause of ion suppression in the analysis of biological samples due to their tendency to co-extract with analytes and elute over a broad chromatographic range.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions encountered during the LC-MS analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Q1: My analyte signal is inconsistent across different plasma lots. Could this be a matrix effect?

A1: Yes, variability in signal intensity between different sources of the same biological matrix is a classic indicator of matrix effects.[5] Endogenous components can vary significantly between individuals, leading to different degrees of ion suppression or enhancement.[13] It is crucial to evaluate matrix effects using multiple lots of the biological matrix during method development and validation.[5]

Q2: I am using a stable isotope-labeled internal standard (SIL-IS). Do I still need to worry about matrix effects?

A2: While a SIL-IS is the gold standard for compensating for matrix effects, it is not a complete solution.[1][14] The underlying assumption is that the analyte and the SIL-IS co-elute and experience the same degree of ionization suppression or enhancement.[6] However, chromatographic separation of the analyte and its SIL-IS can occur due to the deuterium isotope effect, leading to differential matrix effects. Therefore, while a SIL-IS is highly recommended, it is still essential to develop a robust sample preparation and chromatographic method to minimize matrix effects.[5]

Q3: Can I just dilute my sample to reduce matrix effects?

A3: Dilution can be a simple and effective strategy to reduce the concentration of interfering matrix components.[1][15][16][17] However, this approach is only feasible if the concentration of your analyte, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, is high enough to remain above the limit of quantitation after dilution.[15][17] Keep in mind that a logarithmic relationship often exists between the matrix effect and the dilution factor, meaning a significant dilution (e.g., 25-40 fold) may be necessary to achieve a substantial reduction in ion suppression.[18]

Q4: My calibration curve is non-linear at higher concentrations. Could this be related to matrix effects?

A4: While detector saturation is a common cause of non-linearity at high concentrations, matrix effects can also contribute.[19] At high analyte concentrations, the competition for ionization with co-eluting matrix components can become more pronounced, leading to a disproportionate response.

Q5: What is the best sample preparation technique to minimize matrix effects for a small molecule amine like N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine?

A5: For a basic analyte, a mixed-mode solid-phase extraction (SPE) with both reversed-phase and strong cation-exchange (SCX) retention mechanisms is often highly effective.[20][21] This approach allows for selective retention of the basic analyte while enabling more rigorous washing steps to remove neutral and acidic interferences, including phospholipids.[20] Liquid-liquid extraction (LLE) can also be very effective at providing clean extracts, though analyte recovery may be lower for more polar compounds.[21][22] Protein precipitation is generally the least effective method for removing matrix components.[21]

Part 2: Troubleshooting Guide

This guide provides a systematic approach to identifying, evaluating, and mitigating matrix effects in your LC-MS analysis.

Logical Troubleshooting Workflow

Below is a visual representation of the troubleshooting workflow for addressing matrix effects.

G cluster_0 Phase 1: Identification & Assessment cluster_1 Phase 2: Mitigation Strategy cluster_2 Phase 3: Validation A Poor Reproducibility or Inaccurate Results B Perform Qualitative Assessment: Post-Column Infusion A->B C Perform Quantitative Assessment: Post-Extraction Spike B->C D Matrix Effect Confirmed? C->D Calculate Matrix Factor E Optimize Sample Preparation D->E Yes F Refine Chromatographic Conditions D->F Yes G Implement SIL-IS D->G Yes H Consider Sample Dilution D->H Yes I Re-evaluate Matrix Effect E->I F->I G->I H->I I->D Iterate if Necessary J Method Validation with Multiple Matrix Lots I->J Matrix Effect Mitigated K Successful Method J->K

Caption: Troubleshooting workflow for matrix effects.

Step-by-Step Troubleshooting

1. Is a Matrix Effect Present?

  • Symptom: You observe poor accuracy, imprecision, or inconsistent results between different sample lots.

  • Action: Conduct a qualitative and quantitative assessment of matrix effects.

    • Qualitative Assessment: Post-Column Infusion. This technique helps to visualize the regions in your chromatogram where ion suppression or enhancement occurs.[1][5][23][24]

    • Quantitative Assessment: Post-Extraction Spike. This experiment quantifies the extent of the matrix effect by comparing the analyte's response in a neat solution to its response in a blank matrix extract.[1][5]

2. How to Mitigate the Observed Matrix Effect?

  • Symptom: The post-column infusion shows significant ion suppression co-eluting with your analyte, and the calculated matrix factor is outside the acceptable range (e.g., 0.8-1.2).

  • Action: Implement one or more of the following strategies:

    • Optimize Sample Preparation: This is often the most effective approach.[2][22]

      • Switch from Protein Precipitation to LLE or SPE: Protein precipitation is a crude cleanup method that leaves many matrix components, especially phospholipids, in the final extract.[21]

      • Implement Phospholipid Removal SPE: Specialized SPE cartridges, such as those with zirconia-coated particles (HybridSPE®), are highly effective at selectively removing phospholipids.[25][26][27]

      • Use Mixed-Mode SPE: For N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a basic compound, a mixed-mode sorbent combining reversed-phase and strong cation-exchange (e.g., Oasis MCX) can provide excellent cleanup.[20]

    • Refine Chromatographic Conditions:

      • Improve Separation: Adjust the gradient, mobile phase composition, or switch to a column with a different selectivity to chromatographically separate the analyte from the interfering matrix components.[2]

      • Use a Divert Valve: Program a divert valve to send the early and late eluting, unretained matrix components to waste instead of the mass spectrometer, reducing source contamination.[15]

    • Utilize a Stable Isotope-Labeled Internal Standard (SIL-IS):

      • A SIL-IS of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine will co-elute and experience similar matrix effects as the analyte, thereby providing effective compensation.[2][6][13] This is the most reliable way to correct for unavoidable matrix effects.[1]

    • Dilute the Sample:

      • If sensitivity allows, diluting the sample extract can reduce the concentration of matrix components to a level where they no longer cause significant ion suppression.[15][16][28][29]

3. Has the Matrix Effect Been Successfully Mitigated?

  • Symptom: You have implemented a mitigation strategy.

  • Action: Re-run the post-extraction spike experiment to quantitatively assess the remaining matrix effect. The goal is to achieve a matrix factor close to 1.0, with a low coefficient of variation across multiple matrix lots.[5]

Part 3: Detailed Experimental Protocols

Protocol 1: Quantitative Assessment of Matrix Effect using the Post-Extraction Spike Method

This protocol allows for the calculation of the Matrix Factor (MF), which quantifies the degree of ion suppression or enhancement.[5]

Objective: To determine the quantitative impact of the matrix on the ionization of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Materials:

  • Blank biological matrix (e.g., plasma, at least 6 different lots)

  • N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine analytical standard

  • Reconstitution solvent (typically the initial mobile phase composition)

  • Your established sample preparation method (e.g., SPE, LLE)

Procedure:

  • Prepare Set A (Analyte in Neat Solution):

    • Spike the analytical standard into the reconstitution solvent at two concentration levels (e.g., low and high QC levels).

    • Analyze these samples by LC-MS and record the peak area.

  • Prepare Set B (Analyte in Post-Extracted Matrix):

    • Process at least six different lots of blank biological matrix through your entire sample preparation procedure.

    • After the final evaporation step (if any), reconstitute the dried extracts with the solutions prepared in Set A (the analyte already in reconstitution solvent).

    • Analyze these samples by LC-MS and record the peak area.

  • Calculation:

    • Calculate the Matrix Factor (MF) for each lot of matrix at each concentration level using the following formula: MF = (Mean Peak Area in Set B) / (Mean Peak Area in Set A)

    • An MF < 1 indicates ion suppression, while an MF > 1 indicates ion enhancement.[5] An MF of 1 indicates no matrix effect.

    • Calculate the IS-Normalized MF if an internal standard is used.

Data Interpretation:

Matrix Factor (MF)InterpretationRecommended Action
0.80 - 1.20Acceptable Matrix EffectProceed with validation.
< 0.80Ion SuppressionImplement mitigation strategies (e.g., improve sample cleanup).
> 1.20Ion EnhancementImplement mitigation strategies.
Protocol 2: Qualitative Assessment of Matrix Effect using Post-Column Infusion

This protocol provides a visual representation of when ion suppression or enhancement occurs during the chromatographic run.[5][23][30][31]

Objective: To identify the retention times where co-eluting matrix components cause ion suppression or enhancement.

Experimental Setup Diagram:

G LC LC System Tee LC->Tee Syringe Syringe Pump (Analyte Solution) Syringe->Tee MS Mass Spectrometer Tee->MS

Caption: Post-column infusion experimental setup.

Procedure:

  • Set up your LC-MS system as you would for your analysis.

  • Prepare a solution of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in a suitable solvent at a concentration that provides a stable and moderate signal.

  • Using a syringe pump and a T-connector, continuously infuse this solution into the mobile phase flow after the analytical column but before the mass spectrometer ion source.[5]

  • Once a stable baseline signal for the analyte is achieved, inject a blank matrix extract that has been processed with your sample preparation method.

  • Monitor the analyte's signal throughout the chromatographic run. Any deviation (dip or rise) from the stable baseline indicates a region of ion suppression or enhancement, respectively.[5]

References

  • Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis. LCGC International. [Link]

  • Advances in Sample Preparation: Removing Phospholipids from Biological Samples. Chromatography Online. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects: Key Considerations. Waters Corporation. [Link]

  • The Use of Stable-Isotope-Labeled (SIL) Internal Standards to Compensate for Matrix Effects. Waters Corporation. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Matrix Effects and Ion Suppression in LC-MS: Essential Strategies for Research. Journal of Analytical Methods in Chemistry. [Link]

  • Assessment of matrix effect in quantitative LC-MS bioanalysis. Taylor & Francis Online. [Link]

  • What are Matrix Effect in Liquid Chromatography Mass Spectrometry? NorthEast BioLab. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. MDPI. [Link]

  • Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis. AMSbiopharma. [Link]

  • Ion suppression (mass spectrometry). Wikipedia. [Link]

  • Combating Matrix Effects in LC/ESI/MS: The Extrapolative Dilution Approach. PubMed. [Link]

  • Use of post-column infusion for assessment of matrix effects. ResearchGate. [Link]

  • Matrix Effects and Application of Matrix Effect Factor. Taylor & Francis Online. [Link]

  • Strategies for Using Postcolumn Infusion of Standards to Correct for Matrix Effect in LC-MS-Based Quantitative Metabolomics. PMC - NIH. [Link]

  • Development of Simple, Fast SPE Protocols for Basic Analyte Extraction with Phospholipid Removal Using Oasis PRiME MCX. Waters. [Link]

  • Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. Chromatography Online. [Link]

  • Understanding Ion Suppression in LC-MS. Lambda Laboratory Services. [Link]

  • Matrix effects break the LC behavior rule for analytes in LC-MS/MS analysis of biological samples. NIH. [Link]

  • Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There. Chromatography Online. [Link]

  • Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring. PMC - NIH. [Link]

  • Ion Suppression: A Major Concern in Mass Spectrometry. LCGC International. [Link]

  • Postcolumn Infusion as a Quality Control Tool for LC-MS-Based Analysis. ACS Publications. [Link]

  • Ion suppression and enhancement effects of co-eluting analytes in multi-analyte approaches: systematic investigation using ultra-high-performance liquid chromatography/mass spectrometry with atmospheric-pressure chemical ionization or electrospray ionization. PubMed. [Link]

  • USE OF STABLE ISOTOPE INTERNAL STANDARDS FOR TRACE ORGANIC ANALYSIS. Amazon S3. [Link]

  • Systematic and Comprehensive Strategy for Reducing Matrix Effects in LC/MS/MS Analyses. ResearchGate. [Link]

  • Matrix effects: Causes and solutions. ResearchGate. [Link]

  • Reduction of Matrix Effects in Liquid Chromatography–Electrospray Ionization–Mass Spectrometry by Dilution of the Sample Extracts: How Much Dilution is Needed? Analytical Chemistry - ACS Publications. [Link]

  • A stable isotope-labeled internal standard is essential for correcting for the interindividual variability in the recovery of lapatinib from cancer patient plasma in quantitative LC-MS/MS analysis. PMC - NIH. [Link]

  • Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review. PMC - NIH. [Link]

  • What is the concept of LC-MS-MS sample dilution to decrease the matrix effect? ResearchGate. [Link]

  • Quantitative estimation of matrix effect, recovery and process efficiency. Sisu@UT. [Link]

  • A simple solid‐phase extraction method for the analysis of red cell phospholipids by liquid chromatography‐ tandem mass spectrometry. PMC - NIH. [Link]

  • What is the possible mechanism of ion enhancement/signal enhancement/ in LC-MS (ESI-ionization source)? ResearchGate. [Link]

  • 10 Tips for Electrospray Ionisation LC-MS. Element Lab Solutions. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. NIH. [Link]

  • Evaluation of Matrix Effects and Extraction Efficiencies of LC–MS/MS Methods as the Essential Part for Proper Validation of Multiclass Contaminants in Complex Feed. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

Sources

Troubleshooting

Technical Support Center: NMR Analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Welcome to the technical support guide for interpreting the complex NMR spectra of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This molecule, while seemingly straightforward, presents several interesting challenges...

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for interpreting the complex NMR spectra of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This molecule, while seemingly straightforward, presents several interesting challenges in spectral interpretation due to its structural features: a chiral center, a fluorine-substituted aromatic ring, and multiple magnetically distinct proton and carbon environments. This guide is structured as a series of frequently asked questions and troubleshooting scenarios to provide targeted solutions for researchers, chemists, and drug development professionals.

Frequently Asked Questions (FAQs)

Q1: My ¹H NMR spectrum looks more complex than expected. What are the key features I should be looking for?

A1: The complexity arises from several structural elements. The primary features to identify are the signals from the N-benzyl group, the 4-fluorophenyl group, the N-methyl group, and the methine proton (CH).

  • Aromatic Protons (approx. 7.0-7.5 ppm): You will observe signals for nine aromatic protons in total. The five protons of the unsubstituted benzyl ring will likely appear as a complex multiplet. The four protons of the 4-fluorophenyl ring will present a more distinct pattern, typically resembling two doublets of doublets (or two triplets, depending on the relative magnitudes of J-couplings), due to coupling with each other and with the ¹⁹F nucleus.

  • Benzylic Protons (-CH₂-Ph, approx. 3.5-4.0 ppm): A key feature is that these two protons are diastereotopic because they are adjacent to a stereocenter (the methanamine carbon). This means they are chemically non-equivalent and will likely appear as two separate signals, each split by the other into a doublet (an "AB quartet"), rather than a simple singlet.[1]

  • Methine Proton (-CH(Ar)-N, approx. 3.5-4.0 ppm): This single proton will be coupled to the protons on the adjacent 4-fluorophenyl ring and potentially show long-range coupling to the fluorine. Its signal may be a quartet or a more complex multiplet.

  • N-Methyl Protons (-N-CH₃, approx. 2.2-2.5 ppm): This group will appear as a sharp singlet, as there are no adjacent protons to couple with.

Below is a table summarizing the expected ¹H NMR signals.

Proton Group Expected Chemical Shift (δ, ppm) Expected Multiplicity Key Notes
Benzyl Aromatic (5H)7.20 - 7.40Multiplet (m)Overlapping signals from ortho, meta, and para protons.
4-Fluorophenyl Aromatic (4H)7.00 - 7.30Doublet of Doublets (dd) or MultipletProtons ortho to fluorine will show coupling to ¹⁹F.
Benzylic (-CH₂-Ph)3.50 - 4.00AB quartet (two doublets)Diastereotopic protons due to adjacent chiral center.
Methine (-CH-)3.50 - 4.00Quartet (q) or MultipletSignal may overlap with benzylic protons.
N-Methyl (-N-CH₃)2.20 - 2.50Singlet (s)Sharp, distinct signal.
Q2: The aromatic region is a crowded multiplet. How can I definitively assign the signals for the 4-fluorophenyl group?

A2: Assigning the 4-fluorophenyl signals requires recognizing the effect of the fluorine atom. The ¹⁹F nucleus has a spin of I = 1/2 and will couple to nearby protons and carbons.

  • ¹H NMR Coupling: The protons ortho to the fluorine (H-ortho) will exhibit a ³J(H-F) coupling of approximately 5-10 Hz. The protons meta to the fluorine (H-meta) will show a smaller ⁴J(H-F) coupling (around 2-3 Hz). This results in a characteristic splitting pattern. The H-meta protons will appear as a doublet due to coupling with H-ortho (³J(H-H) ≈ 8-9 Hz), which is further split by the fluorine. The H-ortho protons will similarly be split by both H-meta and the fluorine.

  • ¹⁹F NMR Spectroscopy: Acquiring a ¹⁹F NMR spectrum is highly recommended.[2][3] You should observe a single signal for the fluorine, which will be split by the two ortho protons (a triplet or doublet of doublets). This confirms the presence and environment of the fluorine.

  • ¹H-{¹⁹F} Decoupling: A fluorine-decoupled proton NMR experiment will simplify the aromatic region significantly. In this experiment, the coupling to ¹⁹F is removed, and the signals for the 4-fluorophenyl protons will collapse into a simpler AA'BB' system (two apparent doublets).

Q3: My ¹³C NMR spectrum shows more signals than expected for the aromatic carbons. Why is that, and how can I use DEPT to help with assignments?

A3: The complexity in the ¹³C NMR spectrum is also due to C-F coupling. The carbon directly bonded to fluorine (C-F) will show a large one-bond coupling constant (¹J(C-F) ≈ 240-250 Hz) and will appear as a doublet. The ortho, meta, and para carbons will also show smaller couplings (²J(C-F), ³J(C-F), ⁴J(C-F)).[4]

Using DEPT for Assignment: Distortionless Enhancement by Polarization Transfer (DEPT) is an essential technique for differentiating between CH, CH₂, and CH₃ carbons.[5][6][7] Quaternary carbons do not appear in DEPT spectra.

  • DEPT-90: Only CH (methine) carbons will show a positive signal.

  • DEPT-135: CH and CH₃ carbons will show positive signals, while CH₂ (methylene) carbons will show negative (inverted) signals.

This allows for unambiguous assignment of the aliphatic carbons and differentiation of the aromatic CH carbons from the quaternary carbons.

Carbon Type ¹³C Broadband DEPT-90 DEPT-135 Assignment
Quaternary (C)PresentAbsentAbsentAromatic C-F, C-ipso
Methine (CH)PresentPositivePositiveAromatic CH, Methine CH
Methylene (CH₂)PresentAbsentNegativeBenzylic CH₂
Methyl (CH₃)PresentAbsentPositiveN-Methyl CH₃

Troubleshooting Guides

Problem: My peaks are broad, and the resolution is poor.

Possible Causes & Solutions:

  • Poor Shimming: This is the most common cause of broad peaks.[8][9] The magnetic field is not homogeneous across the sample.

    • Solution: Re-shim the spectrometer. If using an automated shimming routine, ensure it completes successfully. Manual shimming may be necessary for difficult samples.

  • Sample Concentration: A sample that is too concentrated can lead to increased viscosity and peak broadening.

    • Solution: Dilute your sample. A concentration of 5-10 mg in 0.6 mL of solvent is typically sufficient for ¹H NMR.

  • Presence of Paramagnetic Impurities: Traces of paramagnetic metals (e.g., iron, copper) can cause significant line broadening.

    • Solution: Ensure all glassware is scrupulously clean. If impurities are suspected from a reagent, try purifying the sample via column chromatography.

  • Chemical Exchange: If the molecule is undergoing a conformational change on the NMR timescale, this can broaden signals. For your molecule, slow rotation around the C-N bonds could be a factor.

    • Solution: Try acquiring the spectrum at a different temperature (e.g., 50 °C).[8] Increasing the temperature can often speed up the exchange process, resulting in sharper, averaged signals.

Problem: I see unexpected peaks in my spectrum, especially around 1.55, 7.26, and a broad peak that moves.

Possible Causes & Solutions:

  • Residual Solvents: Small amounts of solvents from purification (e.g., ethyl acetate, dichloromethane) can persist.

    • Solution: Place the sample under high vacuum for an extended period. If a solvent like ethyl acetate is particularly stubborn, dissolving the sample in dichloromethane and re-evaporating can help remove it.[8]

  • Water: A broad peak that can appear almost anywhere is often due to water.

    • Solution: Use fresh, high-quality deuterated solvent. For a definitive test, add a drop of D₂O to the NMR tube, shake it, and re-acquire the spectrum. The water peak will disappear or significantly diminish.[8]

  • CDCl₃ Impurities: The peak at δ 7.26 ppm is the residual CHCl₃ in CDCl₃. The small peak sometimes seen at δ 1.55 ppm is often stabilized water in CDCl₃.

    • Solution: These are expected and can be used for spectral calibration. If the CHCl₃ peak obscures your aromatic signals, consider using a different solvent like acetone-d₆ or benzene-d₆.[8]

Advanced Experimental Protocols

Protocol: Definitive Structural Elucidation using 2D NMR

When 1D spectra are insufficient due to signal overlap, a combination of 2D NMR experiments provides the necessary resolution and connectivity information.

Step 1: Acquire a ¹H-¹H COSY Spectrum

  • Purpose: To identify protons that are coupled to each other (typically through 2-3 bonds).

  • Procedure: Run a standard COSY (Correlation Spectroscopy) experiment.

  • Interpretation: Cross-peaks will appear between coupled protons. For example, you will see correlations between the ortho and meta protons of the 4-fluorophenyl ring. You will also confirm the geminal coupling between the two diastereotopic benzylic protons.

Step 2: Acquire a ¹H-¹³C HSQC Spectrum

  • Purpose: To correlate each proton with the carbon atom it is directly attached to.

  • Procedure: Run a standard HSQC (Heteronuclear Single Quantum Coherence) experiment.

  • Interpretation: Each cross-peak connects a proton signal on one axis to a carbon signal on the other. This is the most powerful tool for unambiguously assigning carbons that have attached protons. You can directly link the N-methyl proton singlet to its carbon, the benzylic AB quartet to the benzylic carbon, and so on.

NMR_Workflow cluster_1D 1D NMR Experiments cluster_2D 2D NMR Experiments cluster_analysis Data Analysis & Assignment H1 ¹H NMR (Initial Survey) C13 ¹³C NMR (Carbon Skeleton) H1->C13 Identify Protonated Carbons F19 ¹⁹F NMR (Fluorine Env.) H1->F19 Confirm H-F Coupling COSY ¹H-¹H COSY (H-H Connectivity) H1->COSY Map ¹J(H,H) Network DEPT DEPT-135 (Carbon Multiplicity) C13->DEPT Determine C-Type HSQC ¹H-¹³C HSQC (C-H Connectivity) DEPT->HSQC Guide C-H Correlations Assign Assign Signals (¹H, ¹³C, ¹⁹F) COSY->Assign HSQC->Assign Structure Final Structure Confirmation Assign->Structure

Visualizing Key Interactions

The diagram below illustrates the critical coupling interactions within the 4-fluorophenyl moiety of the molecule, which are essential for correct spectral interpretation.

// Bonds edge [color="#202124", style=solid, penwidth=1.5]; C_ipso -- C_ortho1 -- C_meta1 -- C_para -- C_meta2 -- C_ortho2 -- C_ipso; C_ortho1 -- H_ortho1; C_meta1 -- H_meta1; C_para -- F_para; C_meta2 -- H_meta2; C_ortho2 -- H_ortho2;

// J-Couplings edge [color="#4285F4", style=dashed, penwidth=1.5, constraint=false]; H_ortho1 -- H_meta1 [label=" ³J(H,H)"]; H_ortho2 -- H_meta2 [label=" ³J(H,H)"]; H_ortho1 -- F_para [label=" ³J(H,F)"]; H_ortho2 -- F_para [label=" ³J(H,F)"]; C_ortho1 -- F_para [label=" ²J(C,F)", len=1.5]; C_meta1 -- F_para [label=" ³J(C,F)", len=1.2]; } dot Caption: Key H-H, H-F, and C-F J-coupling interactions.

References

  • LibreTexts Chemistry. (2024). 13.11: DEPT ¹³C NMR Spectroscopy. [Link][5]

  • LibreTexts Chemistry. (2022). 13: Structure Determination - Nuclear Magnetic Resonance Spectroscopy. [Link][10]

  • Emsley, J. W., & Lindon, J. C. (1975). The relative signs of fluorine N.M.R. spin coupling constants in aromatic compounds. Molecular Physics, 29(2), 543-546. [Link][11]

  • Wouters, J., & Poater, J. (2005). Fluorine-fluorine spin-spin coupling constants in aromatic compounds: correlations with the delocalization index and with the internuclear separation. Journal of Chemical Information and Modeling, 45(2), 354-359. [Link][12][13]

  • Chemistry LibreTexts. (2023). 13.4: 13C NMR Spectroscopy. [Link][14]

  • Chemistry Steps. (n.d.). DEPT NMR: Signals and Problem Solving. [Link][6]

  • University of Rochester, Department of Chemistry. (n.d.). Troubleshooting 1H NMR Spectroscopy. [Link][8]

  • Nanalysis. (2015). DEPT: A tool for 13C peak assignments. [Link][7]

  • Williamson, K. L., & Masters, K. M. (2011). Macroscale and Microscale Organic Experiments. Cengage Learning. (General reference for typical chemical shifts). [Link][15]

  • ResearchGate. (2013). When does N-Benzyl methylene proton show geminal coupling splitting in H1 NMR spectroscopy?[Link][1]

  • Royal Society of Chemistry. (2019). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. Chemical Science, 10(3), 857-865. [Link][2]

  • University of Ottawa. (n.d.). 19F NMR Reference Standards. [Link][16]

  • University of Calgary. (n.d.). 19Fluorine NMR. [Link][3]

  • Bernhard, M., Consylman, A. J., & Predecki, A. H. (2023). Characterization of Six Bond Carbon-Fluorine Coupling in 4-Fluorochalcones. Journal of Undergraduate Chemistry Research, 22(4), 99. [Link][4]

  • Magritek. (n.d.). Common problems and artifacts encountered in solution-state NMR experiments. [Link][9]

Sources

Optimization

"side reactions to avoid during the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine"

Welcome to the technical support guide for the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists.

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. This resource is designed for researchers, medicinal chemists, and process development scientists. Here, we address common challenges and side reactions encountered during the synthesis of this tertiary amine, providing in-depth, mechanistically-grounded troubleshooting advice in a direct question-and-answer format.

Introduction: Navigating Tertiary Amine Synthesis

The synthesis of tertiary amines like N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a cornerstone of pharmaceutical and materials science research. While seemingly straightforward, the common synthetic routes—reductive amination and direct N-alkylation—are often plagued by competing side reactions that can drastically reduce yield and complicate purification. This guide provides expert insights and validated protocols to help you anticipate and mitigate these issues, ensuring a robust and reproducible synthesis.

Troubleshooting Guide 1: Reductive Amination Pathway

This pathway typically involves the reaction of 4-fluorobenzaldehyde with N-benzylmethylamine in the presence of a reducing agent. The core of this process is the formation of an iminium ion, which is then reduced to the target tertiary amine.

FAQ 1.1: My yield is low, and I'm isolating significant amounts of 4-fluorobenzyl alcohol alongside unreacted starting materials. What is causing this?

Answer: This is a classic case of premature reduction of the aldehyde by your reducing agent. It indicates that the rate of aldehyde reduction is competitive with, or even faster than, the rate of iminium ion formation and its subsequent reduction. This problem is highly dependent on the choice of hydride source.

Causality: The mechanism of reductive amination requires the initial condensation of the amine and aldehyde to form a hemiaminal, which then dehydrates to an iminium ion. This iminium ion is the species that should be reduced.[1] Strong reducing agents like sodium borohydride (NaBH₄) can rapidly reduce the aldehyde carbonyl group to an alcohol, especially under neutral or slightly alkaline conditions, before it has a chance to form the iminium ion in sufficient concentration.[2]

Solution: Employ a reducing agent that is selective for the iminium ion over the aldehyde.

  • Sodium Triacetoxyborohydride (NaBH(OAc)₃, STAB): This is the reagent of choice for most modern reductive aminations. Its steric bulk and attenuated reactivity make it highly selective for reducing the protonated iminium ion intermediate while being slow to react with the starting aldehyde or ketone.[3] The reaction is often performed as a one-pot procedure in solvents like dichloromethane (DCM) or 1,2-dichloroethane (DCE).

  • Sodium Cyanoborohydride (NaBH₃CN): This reagent is also effective but requires mildly acidic conditions (pH ~4-5) to proceed efficiently and selectively.[2] Caution is advised as acidification can produce toxic hydrogen cyanide gas.

Comparative Data: Common Reducing Agents

Reducing AgentOptimal pHSelectivity for Iminium IonKey Side Reaction(s)Safety Considerations
Sodium Borohydride (NaBH₄)7 - 10LowAldehyde reduction to alcoholFlammable solid; reacts with water to produce H₂.
Sodium Cyanoborohydride (NaBH₃CN)4 - 6HighPotential for incomplete reaction if pH is not optimalHighly Toxic. Can release HCN gas upon acidification.
Sodium Triacetoxyborohydride (NaBH(OAc)₃)~5 - 7Very HighGenerally clean; hydrolysis of reagent if wetMoisture-sensitive.

graph ReductiveAmination {
rankdir="LR";
node [shape=box, style=rounded, fontname="Arial", fontsize=10, fillcolor="#F1F3F4", fontcolor="#202124"];
edge [fontname="Arial", fontsize=9];

// Main Reactants Aldehyde [label="4-Fluorobenzaldehyde"]; Amine [label="N-Benzylmethylamine"];

// Intermediates Iminium [label="Iminium Ion", shape=ellipse, fillcolor="#FFFFFF"];

// Products Target [label="Target Tertiary Amine", fillcolor="#E6F4EA", fontcolor="#202124"]; Byproduct [label="4-Fluorobenzyl Alcohol\n(Side Product)", fillcolor="#FCE8E6", fontcolor="#202124"];

// Reducing Agents STAB [label="NaBH(OAc)₃\n(Selective)", shape=invhouse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; NaBH4 [label="NaBH₄\n(Non-Selective)", shape=invhouse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Pathways {Aldehyde, Amine} -> Iminium [label="+ H⁺, - H₂O"]; Iminium -> Target [label="Reduction", color="#34A853", fontcolor="#34A853"]; STAB -> Iminium [style=dashed, arrowhead=tee, color="#34A853"];

Aldehyde -> Byproduct [label="Reduction", color="#EA4335", fontcolor="#EA4335"]; NaBH4 -> Aldehyde [style=dashed, arrowhead=tee, color="#EA4335"]; }

Caption: Desired reductive amination path vs. side reaction.

Optimized Protocol for Reductive Amination
  • To a stirred solution of N-benzylmethylamine (1.0 eq) and 4-fluorobenzaldehyde (1.05 eq) in anhydrous dichloromethane (DCM, ~0.2 M), add sodium triacetoxyborohydride (1.5 eq) portion-wise at room temperature under an inert atmosphere (N₂ or Ar).

  • Monitor the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 2-4 hours.

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

  • Stir the biphasic mixture vigorously for 30 minutes. Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the residue via column chromatography on silica gel.

Troubleshooting Guide 2: N-Alkylation Pathway

This strategy involves the direct alkylation of a secondary amine, such as 1-(4-fluorophenyl)-N-methylmethanamine , with an alkylating agent like benzyl bromide . This is a classic SN2 reaction.

FAQ 2.1: My product is contaminated with a salt-like material that is difficult to remove. What is it and how do I prevent its formation?

Answer: You are observing the formation of a quaternary ammonium salt. This is the most common side reaction in N-alkylation of secondary amines to form tertiary amines.[4][5]

Causality: The target tertiary amine product is still nucleophilic. It can compete with the secondary amine starting material for the benzyl bromide, leading to over-alkylation and the formation of the corresponding N,N-dibenzyl-N-(4-fluorobenzyl)-N-methylammonium bromide salt. This side reaction is irreversible and consumes both the product and the alkylating agent.

Solutions:

  • Control Stoichiometry: Use a slight excess of the amine relative to the benzyl bromide (e.g., 1.1 to 1.0) to ensure the alkylating agent is the limiting reagent.

  • Slow Addition: Add the benzyl bromide slowly (e.g., via syringe pump) to the reaction mixture. This maintains a low instantaneous concentration of the alkylating agent, favoring its reaction with the more abundant secondary amine over the newly formed tertiary amine product.

  • Choice of Base and Solvent: Use a non-nucleophilic, hindered base to neutralize the HBr formed during the reaction.[6] This prevents the protonation and deactivation of the starting amine. A polar aprotic solvent like acetonitrile is often preferred over DMF, as DMF can decompose at higher temperatures to produce dimethylamine, a nucleophile that can generate its own side products.[7]

Caption: N-Alkylation: Desired reaction vs. quaternization.

FAQ 2.2: How do I effectively purify my tertiary amine from the quaternary ammonium salt?

Answer: Purification can be challenging due to the salt's properties, but a combination of techniques is effective.

  • Aqueous Workup: Quaternary salts are highly polar and often water-soluble. During the workup, dissolve the crude mixture in a nonpolar organic solvent (e.g., diethyl ether or ethyl acetate) and wash thoroughly with water. The salt will preferentially partition into the aqueous layer.

  • Acid-Base Extraction: To remove any unreacted secondary amine, wash the organic layer with a dilute acid (e.g., 1M HCl). The secondary and tertiary amines will form hydrochloride salts and move to the aqueous layer, leaving non-basic impurities behind. Then, basify the acidic aqueous layer (e.g., with 2M NaOH) to deprotonate the amines back to their free-base form and extract them back into an organic solvent. The quaternary salt will remain in the aqueous phase throughout this process.

  • Chromatography: If impurities persist, column chromatography can be used. However, amines can sometimes streak on silica gel. Using a mobile phase containing a small amount of a basic modifier, like 0.5-1% triethylamine or ammonia in methanol, can significantly improve peak shape and separation. Some tertiary amines may be unstable on silica.[8]

References

  • NROChemistry. (n.d.). Eschweiler-Clarke Reaction. Retrieved from [Link]

  • Wikipedia. (2023). Eschweiler–Clarke reaction. Retrieved from [Link]

  • Name-Reaction.com. (2026). Eschweiler-Clarke reaction. Retrieved from [Link]

  • Wang, L., et al. (2021). Review of Modern Eschweiler–Clarke Methylation Reaction. Molecules, 26(15), 4583. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Ethyl 1-benzyl-trans-5-(trifluoromethyl) pyrrolidine-3-carboxylate. Coll. Vol. 10, p.411 (2004); Vol. 79, p.169 (2002). Retrieved from [Link]

  • Reddit. (2016). Help with N-Alkylation gone wrong. r/chemistry. Retrieved from [Link]

  • Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

  • Chemistry LibreTexts. (2024). Synthesis of Amines. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Guide to the Validation of Analytical Methods for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Introduction N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine containing both a benzyl and a fluorophenyl group. As with any active pharmaceutical ingredient (API), impurity, or related substance in dr...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine containing both a benzyl and a fluorophenyl group. As with any active pharmaceutical ingredient (API), impurity, or related substance in drug development, the ability to accurately and reliably quantify the molecule is paramount. The validation of analytical procedures is a critical component of the overall quality management system, ensuring that a chosen method is fit for its intended purpose.[1][2] This guide provides a comparative analysis of three common analytical techniques—High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)—for the quantitative analysis of this specific analyte.

The methodologies and validation parameters discussed are grounded in the globally recognized guidelines from the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the Validation of Analytical Procedures.[1][3][4] These principles are echoed by regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA), ensuring that the data generated is robust, reliable, and suitable for regulatory submission.[5][6][7] This guide is designed for researchers, analytical scientists, and drug development professionals, offering both theoretical grounding and practical, field-proven insights into the selection and validation of the most appropriate analytical technique.

The Regulatory Cornerstone: Understanding ICH Q2(R2) Validation Parameters

Before comparing techniques, it is essential to understand the core performance characteristics that must be evaluated. An analytical method is not considered reliable until it has been formally validated.[8] The objective of validation is to demonstrate that the procedure is suitable for its intended purpose.[1][2]

The fundamental validation parameters include:

  • Specificity: The ability to assess the analyte unequivocally in the presence of other components that may be expected to be present, such as impurities, degradation products, or matrix components.[9]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]

  • Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has been demonstrated to have a suitable level of precision, accuracy, and linearity.[1][10]

  • Accuracy: The closeness of test results obtained by the method to the true value. It is often determined by recovery studies.[5][9]

  • Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is typically evaluated at three levels:

    • Repeatability: Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision: Expresses within-laboratory variations (e.g., different days, different analysts, different equipment).

    • Reproducibility: Precision between laboratories (collaborative studies).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.[11]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters, providing an indication of its reliability during normal usage.[5]

The following sections will explore how these parameters are assessed for HPLC, GC-MS, and LC-MS/MS in the context of analyzing N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Method 1: High-Performance Liquid Chromatography (HPLC) with UV Detection

Principle & Rationale: HPLC is a cornerstone of pharmaceutical analysis, particularly for non-volatile or thermally labile compounds. Given the molecular weight and aromatic structures (chromophores) of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, Reversed-Phase HPLC (RP-HPLC) with UV detection is a highly suitable method for routine quality control, such as assay and purity testing. The separation is based on the analyte's partitioning between a non-polar stationary phase (e.g., C18) and a polar mobile phase.

Experimental Protocol: A Validated RP-HPLC Method

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size.

    • Causality: The C18 phase provides excellent hydrophobic interaction for retaining the analyte, ensuring good separation from more polar or non-polar impurities.

  • Mobile Phase: Acetonitrile and 20 mM Potassium Phosphate buffer (pH 3.0) in a gradient elution.

    • Causality: A gradient is chosen to ensure elution of potential impurities with a wide range of polarities and to maintain a sharp, symmetrical peak shape for the main analyte. The acidic pH ensures the tertiary amine is protonated, leading to consistent interactions and peak shape.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30 °C.

  • Detection Wavelength: 225 nm.

    • Causality: This wavelength is selected based on the UV absorbance maxima of the fluorophenyl and benzyl chromophores to ensure high sensitivity.

  • Injection Volume: 10 µL.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine reference standard in a 50:50 mixture of acetonitrile and water (diluent) at 1.0 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

  • Sample Solution: Prepare the sample (e.g., drug substance) in the diluent to achieve a target concentration of 0.1 mg/mL.

3. Validation Workflow Diagram:

G cluster_prep Phase 1: Preparation cluster_validation Phase 2: Core Validation cluster_report Phase 3: Conclusion Protocol Validation Protocol (Define Parameters & Criteria) SystemSuitability System Suitability Test (e.g., Tailing < 1.5, RSD < 1.0%) Protocol->SystemSuitability Specificity Specificity (Forced Degradation) SystemSuitability->Specificity Linearity Linearity & Range (5 Conc. Levels) Specificity->Linearity Accuracy Accuracy (Spike Recovery) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Limits LOD & LOQ (S/N Ratio) Precision->Limits Robustness Robustness (Vary Flow, pH) Limits->Robustness Report Validation Report (Summarize Results) Robustness->Report

Caption: General workflow for analytical method validation.

Data Summary: HPLC Validation
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity Peak is pure; no interference from placebo or degradation products.Passed. Main peak is spectrally pure and well-resolved from stress-induced degradants.
Linearity (R²) ≥ 0.9990.9998
Range 50% - 150% of target concentration0.05 - 0.15 mg/mL
Accuracy (% Recovery) 98.0% - 102.0%99.5% - 101.2%
Precision (RSD%) Repeatability: ≤ 2.0%Intermediate: ≤ 2.0%Repeatability: 0.8%Intermediate: 1.2%
LOD Report Value (e.g., S/N ≥ 3:1)0.1 µg/mL
LOQ Report Value (e.g., S/N ≥ 10:1)0.3 µg/mL
Robustness System suitability parameters met under all varied conditions.Passed. Minor variations in flow rate (±0.1 mL/min) and pH (±0.2 units) did not significantly impact results.

Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)

Principle & Rationale: GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[12] For N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, GC-MS offers high separation efficiency and definitive identification through mass spectral fragmentation patterns. It is particularly useful for identifying and quantifying trace-level impurities that are amenable to gas chromatography. The polarity and molecular weight of the analyte make it suitable for GC analysis without derivatization, although this must be experimentally confirmed to ensure good peak shape.[13]

Experimental Protocol: A Validated GC-MS Method

1. Chromatographic and Spectrometric Conditions:

  • Column: HP-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness.

    • Causality: A low-polarity 5% phenyl-methylpolysiloxane column is a general-purpose, robust choice suitable for separating a wide range of semi-volatile compounds, including amines and aromatic structures.[14]

  • Carrier Gas: Helium at a constant flow of 1.2 mL/min.

  • Injector Temperature: 280 °C (Splitless mode).

  • Oven Program: Start at 100 °C, hold for 2 min, ramp at 15 °C/min to 300 °C, hold for 5 min.

    • Causality: The temperature program is designed to ensure the analyte is eluted with a good peak shape while separating it from potential lower or higher boiling impurities.

  • MS Ion Source Temp: 230 °C.

  • MS Quadrupole Temp: 150 °C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Selected Ion Monitoring (SIM) for quantification, Full Scan (50-500 amu) for identification.

    • Causality: SIM mode drastically increases sensitivity and selectivity for quantification by monitoring only characteristic ions of the analyte. Full scan is used during method development and for specificity to identify unknown peaks.

2. Standard and Sample Preparation:

  • Standard Solution: Prepare a stock solution of the reference standard in Dichloromethane at 1.0 mg/mL. Dilute to working concentrations (e.g., 1-100 µg/mL) as needed.

  • Sample Solution: Dissolve the sample in Dichloromethane to achieve a concentration within the calibrated range.

Data Summary: GC-MS Validation
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No interfering peaks at the retention time of the analyte and its qualifier ions.Passed. Mass spectra confirm peak identity. No co-elution observed.
Linearity (R²) ≥ 0.9950.9985
Range Typically for impurity analysis1 - 100 µg/mL
Accuracy (% Recovery) 95.0% - 105.0%97.2% - 103.5%
Precision (RSD%) Repeatability: ≤ 5.0%Intermediate: ≤ 10.0%Repeatability: 3.5%Intermediate: 6.8%
LOD Report Value0.05 µg/mL
LOQ Report Value0.15 µg/mL
Robustness System suitability and analytical results remain consistent.Passed. Minor changes to oven ramp rate (±2 °C/min) and flow rate (±0.1 mL/min) were tolerated.

Method 3: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

Principle & Rationale: LC-MS/MS combines the separation power of HPLC with the high sensitivity and selectivity of tandem mass spectrometry.[11][15] This technique is the gold standard for trace-level quantification in complex matrices. For N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, it is the method of choice for determining very low-level impurities, performing cleaning validation, or conducting pharmacokinetic studies where analyte concentrations are minimal.[15] The method relies on selecting a specific precursor ion (the molecular ion) and fragmenting it to produce a unique product ion, a transition monitored using Multiple Reaction Monitoring (MRM).[16]

Experimental Protocol: A Validated LC-MS/MS Method

1. LC and MS Conditions:

  • LC System: UPLC/UHPLC system for fast analysis.

  • Column: C18, 50 mm x 2.1 mm, 1.8 µm particle size.

    • Causality: A shorter column with smaller particles is used to achieve rapid separation (high throughput) while maintaining high efficiency, which is a key advantage of LC-MS/MS analysis.

  • Mobile Phase: 0.1% Formic Acid in Water (A) and 0.1% Formic Acid in Acetonitrile (B) with a fast gradient.

    • Causality: Formic acid is a volatile modifier that facilitates analyte ionization (protonation) for positive mode ESI and is compatible with mass spectrometry.

  • Flow Rate: 0.4 mL/min.

  • MS System: Triple Quadrupole Mass Spectrometer.

  • Ionization Mode: Electrospray Ionization, Positive (ESI+).

  • MRM Transition: Optimize by infusing a standard solution. A hypothetical transition could be m/z 230.1 → 91.1 (Precursor [M+H]⁺ → Product ion corresponding to the benzyl fragment).

    • Causality: The MRM transition is highly specific to the analyte's structure, virtually eliminating matrix interference and providing exceptional selectivity.[17]

2. Sample Preparation and Workflow:

G Sample Sample Collection (e.g., Swab for Cleaning Validation) Extraction Analyte Extraction (Solvent extraction, vortexing) Sample->Extraction Centrifuge Centrifugation (Remove particulates) Extraction->Centrifuge Dilution Supernatant Dilution (To fall within linear range) Centrifuge->Dilution Analysis LC-MS/MS Analysis (Inject into system) Dilution->Analysis

Caption: Sample preparation workflow for LC-MS/MS analysis.

Data Summary: LC-MS/MS Validation
Validation ParameterAcceptance CriteriaIllustrative Result
Specificity No signal in blank matrix at the analyte's retention time for the specified MRM transition.Passed. Extremely high selectivity achieved.
Linearity (R²) ≥ 0.9950.9992
Range Dependent on application (e.g., pg/mL to ng/mL)0.05 - 100 ng/mL
Accuracy (% Recovery) 85.0% - 115.0% (at low levels)92.5% - 108.1%
Precision (RSD%) Repeatability: ≤ 15.0%Intermediate: ≤ 15.0%Repeatability: 6.2%Intermediate: 9.5%
LOD Report Value0.02 ng/mL
LOQ Report Value0.05 ng/mL
Robustness Results are reproducible under varied conditions.Passed. Tolerant to minor changes in mobile phase composition and column temperature.

Comparative Guide: Selecting the Right Method

The choice of analytical method is driven by the specific question being asked. Each technique offers a unique combination of performance characteristics.

FeatureHPLC-UVGC-MSLC-MS/MS
Primary Application Assay, Purity, Routine QCImpurity Identification, Volatile ImpuritiesTrace Analysis, Bioanalysis, Cleaning Validation
Sensitivity Moderate (µg/mL)High (ng/mL to µg/mL)Very High (pg/mL to ng/mL)
Selectivity Moderate (Relies on chromatographic separation)High (Relies on chromatography and mass spectrum)Extremely High (Relies on chromatography and MRM transition)
Speed ModerateModerate to SlowFast (with UPLC)
Cost (Instrument/Maint.) LowModerateHigh
Robustness for QC HighModerateModerate
Confirmation of Identity Limited (Retention time only)Definitive (Mass Spectrum)Definitive (MRM & Ion Ratio)

Conclusion and Expert Recommendation

The validation of analytical methods is a mandatory and scientifically rigorous process that underpins the safety and quality of pharmaceutical products.[6][18] For the analysis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine , no single technique is universally superior; rather, the optimal choice is dictated by the analytical objective.

  • For routine quality control, potency assays, and determination of major impurities , the RP-HPLC-UV method is the most practical choice. It is robust, cost-effective, and provides the necessary performance for quantifying the analyte at relatively high concentrations.[19][20]

  • For identifying unknown impurities or analyzing semi-volatile related substances , GC-MS is a powerful tool. Its ability to provide structural information through mass spectral fragmentation is invaluable during process development and investigation.

  • For any application requiring ultra-high sensitivity , such as monitoring trace-level genotoxic impurities, supporting bioanalytical studies, or performing cleaning validation, LC-MS/MS is the unequivocal method of choice.[15][17] Its unparalleled sensitivity and selectivity ensure accurate quantification at levels far below what other techniques can achieve.

Ultimately, a well-equipped drug development program may utilize all three techniques at different stages of the product lifecycle. The key to success lies in validating each method according to the stringent, harmonized principles established by the ICH and global regulatory authorities, ensuring that all data generated is defensible, reliable, and fit for purpose.[3][4][7]

References

  • Food and Drug Administration (FDA). (2024). Q2(R2)
  • Pharma Talks. (2025). Understanding ICH Q2(R2)
  • ProPharma. (2024).
  • AMSbiopharma. (2025).
  • ECA Academy. (n.d.).
  • European Medicines Agency (EMA). (n.d.). ICH Q2(R2) Validation of analytical procedures - Scientific guideline.
  • International Council for Harmonisation (ICH). (2023). ICH Q2(R2)
  • Lab Manager. (2025).
  • gmp-compliance.org. (2024). EMA publishes ICH Q14 Guideline on Analytical Procedure Development - Step 5.
  • BioPharm International. (2024). FDA Releases Guidance on Analytical Procedures.
  • IntuitionLabs. (n.d.). ICH Q2(R2)
  • European Medicines Agency (EMA). (2023).
  • Pharmaceutical Technology. (n.d.).
  • European Medicines Agency (EMA). (2023). ICH Q2(R2)
  • Advanced LC-MS/MS-Based Impurity Profiling And Forced Degradation Characterization Of Sulfamethoxazole And Clindamycin In Combin. (n.d.).
  • US Pharmacopeia (USP). (n.d.). Use of impurities in the development and validation of a LC-Method with CAD detection for Tobramycin impurity analysis.
  • Indian Journal of Pharmaceutical Education and Research. (n.d.).
  • Benchchem. (n.d.). A Comparative Guide to the Validation of HPLC Methods for the Quantification of 1,1-Bis(4-fluorophenyl)-1-methylsilanol.
  • Resolian. (n.d.).
  • gmp-compliance.org. (2014).
  • OSTI.GOV. (2023). Practical benzylation of N,N-substituted ethanolamines related to chemical warfare agents for analysis and detection by Electron.
  • SpectraBase. (n.d.). N-benzylmethylamine.
  • Benchchem. (n.d.). Application Note: Analysis of 4-isopropyl-N-(4-methylbenzyl)
  • INIS-IAEA. (n.d.). VALIDATION OF AN HPLC METHOD FOR DETERMINATION OF CHEMICAL PURITY OF [18F]FLUOROMISONIDAZOLE ([18F]FMISO).
  • Agilent. (n.d.). GC AND GC/MS.
  • SpectraBase. (n.d.). N-benzylmethylamine - Optional[13C NMR] - Chemical Shifts.
  • 4-(5-Benzyl-3-((4-fluorophenyl)sulfonyl)-5-methyl-4,5-dihydrofuran-2-yl)-2-nitrobenzamide. (n.d.).
  • Research Journal of Pharmacy and Technology. (n.d.). Development and Validation of HPLC Determination of related Substances in A Novel Anticonvulsant agent Epimidin.
  • ResearchGate. (2022). Development and validation of an RP-HPLC method for analysis of 2-(5-(4-chlorophenyl)-3-(ethoxycarbonyl)-2-methyl-1H-pyrrol-1-yl)propanoic acid and its impurities under different pH.
  • Semantic Scholar. (2012).
  • Sultan Qaboos University Journal For Science. (n.d.).
  • Fvs. (n.d.).
  • Various Analytical Techniques used for Nitrosamine impurities in Pharmaceutical Dosage Forms: A Comprehensive Review. (n.d.).
  • Validating analytical procedures for determining nitrosamines in pharmaceuticals: European OMCLs participate in collaborative study with international regul
  • SIELC Technologies. (n.d.). Separation of Benzyl N-(4-((4,5-dicyano-1-(cyanomethyl)-1H-imidazol-2-yl)azo)phenyl)
  • 1-BENZYL-1,4-DIHYDRONICOTINAMIDE. (n.d.).
  • MDPI. (n.d.). Analytical Techniques in Pharmaceutical and Biomedical Analysis.

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Comparative

A Senior Application Scientist's Guide to Cross-Validation of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Quantification Assays

Introduction N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a synthetic compound whose precise quantification is essential for research and development activities. Ensuring the reliability and consistency of analytic...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a synthetic compound whose precise quantification is essential for research and development activities. Ensuring the reliability and consistency of analytical data, especially when methods are transferred between laboratories or updated, is paramount. This guide provides an in-depth comparison and a framework for the cross-validation of three common analytical techniques for the quantification of this analyte in human plasma: High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and the gold standard, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).

The core principle of assay cross-validation is to ensure that different analytical methods or laboratories produce comparable data.[1][2][3] This is a regulatory expectation and a scientific necessity for the reliable interpretation of pharmacokinetic, toxicokinetic, and bioequivalence studies.[1][4][5][6][7] This guide is designed for researchers, scientists, and drug development professionals, offering both the theoretical underpinnings and practical, step-by-step protocols for a robust cross-validation study.

Overview of Quantification Assays

The choice of an analytical method is often a balance between the required sensitivity, selectivity, cost, and available instrumentation.

  • High-Performance Liquid Chromatography with Ultraviolet Detection (HPLC-UV): This technique separates the analyte from matrix components on a chromatographic column, and quantification is based on the absorption of UV light by the analyte.[8][9] It is a workhorse in many labs due to its simplicity and cost-effectiveness. However, its sensitivity and selectivity can be limited compared to mass spectrometry-based methods.[9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds.[10][11] For non-volatile analytes like the target compound, a chemical derivatization step is often required to increase volatility and improve chromatographic performance.[12][13] GC-MS offers excellent selectivity and sensitivity.[10][14]

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): Widely regarded as the gold standard for bioanalysis, LC-MS/MS combines the powerful separation of liquid chromatography with the exceptional sensitivity and selectivity of tandem mass spectrometry.[15][16][17][18] This method can measure analytes at very low concentrations (pg/mL) in complex biological matrices.[15][16]

The Imperative of Cross-Validation

Cross-validation is a formal comparison of validation parameters between two or more bioanalytical methods.[2][3] It is mandated by regulatory bodies like the U.S. Food and Drug Administration (FDA) and is detailed in guidelines such as the International Council for Harmonisation (ICH) M10.[1][4][5][6] Cross-validation is critical in the following scenarios:

  • Method Transfer: When an assay is transferred from a sending lab (e.g., a discovery lab) to a receiving lab (e.g., a contract research organization).

  • Instrument Change: When a new instrument is used for an existing, validated method.

  • Method Modification: When significant changes are made to a validated method.

  • Bridging Studies: When data from different studies that used different analytical methods need to be compared.

The goal is to demonstrate that the data generated by the different methods are comparable and that any observed differences are within acceptable limits.

Experimental Design for Cross-Validation

This section outlines a comprehensive experimental plan to cross-validate HPLC-UV, GC-MS, and LC-MS/MS methods for quantifying N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine in human plasma.

Logical Workflow for Cross-Validation

The overall process involves validating each method individually and then comparing their performance using a common set of quality control samples and, ideally, incurred subject samples.

CrossValidationWorkflow cluster_prep Preparation cluster_validation Individual Method Validation cluster_comparison Method Comparison cluster_conclusion Conclusion prep_standards Prepare Stock Solutions, Calibration Standards (CS) & Quality Control (QC) Samples val_hplc HPLC-UV Validation prep_standards->val_hplc Use same batches val_gcms GC-MS Validation prep_standards->val_gcms Use same batches val_lcms LC-MS/MS Validation prep_standards->val_lcms Use same batches analyze_qcs Analyze the same set of QCs (Low, Mid, High) with all three methods val_hplc->analyze_qcs val_gcms->analyze_qcs val_lcms->analyze_qcs data_analysis Statistical Analysis (Bias, Precision, Bland-Altman Plots) analyze_qcs->data_analysis report Generate Cross-Validation Report & Establish Acceptance Criteria data_analysis->report

Caption: High-level workflow for the cross-validation of three analytical methods.

Experimental Protocols

Solid-phase extraction is a robust technique for cleaning up complex biological samples, offering higher analyte recoveries and improved selectivity compared to simpler methods like protein precipitation.[16][19][20]

SPE_Workflow start Plasma Sample (Spiked with Analyte & IS) condition 1. Condition (Activate sorbent with Methanol) start->condition equilibrate 2. Equilibrate (Rinse with Water/Buffer) condition->equilibrate load 3. Load Sample (Analyte binds to sorbent) equilibrate->load wash 4. Wash (Remove interferences with a weak solvent) load->wash elute 5. Elute (Recover analyte with a strong organic solvent) wash->elute drydown 6. Evaporate & Reconstitute (Concentrate sample in mobile phase) elute->drydown end Analysis (HPLC, GC-MS, LC-MS/MS) drydown->end LCMSMS_Principle LC LC Column (Separation) Source ESI Source (Ionization) LC->Source Q1 Quadrupole 1 (Q1) (Precursor Ion Selection) Source->Q1 Q2 Quadrupole 2 (Q2) (Collision Cell - Fragmentation) Q1->Q2 Q3 Quadrupole 3 (Q3) (Product Ion Selection) Q2->Q3 Detector Detector (Quantification) Q3->Detector

Caption: Principle of quantification by LC-MS/MS using MRM mode.

Data Analysis & Results Comparison

Each method must first be validated according to ICH M10 guidelines, assessing parameters like linearity, accuracy, precision, selectivity, and stability. [4][5][6]For cross-validation, the key is direct comparison. A set of QC samples at low, medium, and high concentrations should be prepared from a single stock and analyzed in triplicate by all three methods.

Table 1: Comparison of Method Performance Parameters
ParameterHPLC-UVGC-MSLC-MS/MSAcceptance Criteria (ICH M10)
Linearity (r²) > 0.995> 0.997> 0.998Not defined, but should demonstrate fit
Range (ng/mL) 50 - 50001 - 5000.05 - 100To cover expected concentrations
LLOQ (ng/mL) 5010.05S/N > 5; Acc/Prec within ±20%
Accuracy (% Bias) -4.5% to +5.2%-3.1% to +2.5%-1.8% to +1.5%Within ±15% (±20% at LLOQ)
Precision (%RSD) < 8.5%< 6.2%< 4.0%≤ 15% (≤ 20% at LLOQ)
Matrix Effect Not ApplicableMinimalAssessed & < 15%CV of IS-normalized MF ≤ 15%

Data presented are representative and for illustrative purposes.

Statistical Comparison: Bland-Altman Analysis

To compare two methods (e.g., the gold standard LC-MS/MS vs. HPLC-UV), a Bland-Altman plot is an excellent visualization tool. [21][22][23]It plots the difference between the measurements of the two methods against their average. [24]This helps to identify any systematic bias and random error between the methods. [23] Interpretation of the Bland-Altman Plot:

  • Mean Difference (Bias): The center line on the plot. Ideally, this should be close to zero.

  • Limits of Agreement (LoA): Calculated as Mean ± 1.96 * Standard Deviation of the differences. We expect 95% of the data points to fall within these limits.

  • Trends: Any correlation between the difference and the average concentration may indicate a proportional bias. [21]

Discussion and Recommendations

The results clearly demonstrate the performance trade-offs between the three methods.

  • LC-MS/MS is unequivocally the superior method in terms of sensitivity and specificity, making it the only suitable choice for studies requiring the measurement of very low concentrations, such as in many clinical pharmacokinetic trials. [16][17]* GC-MS offers excellent performance and can be a viable alternative to LC-MS/MS, especially if the laboratory has more expertise or instrumentation for GC. The main drawback is the need for derivatization, which adds a step to sample preparation and can be a source of variability. [12]* HPLC-UV is a cost-effective method suitable for high-concentration samples, such as in formulation analysis or late-stage preclinical studies where analyte concentrations are high. [9]Its significantly higher limit of quantification (LLOQ) makes it unsuitable for most bioanalytical studies in plasma.

Cross-Validation Acceptance: The acceptance criteria for cross-validation should be pre-defined. A common approach is that the mean concentration difference between the methods should not exceed ±15% for at least two-thirds of the analyzed QC samples.

Conclusion

The cross-validation of analytical methods is a scientifically rigorous process mandated by regulatory agencies to ensure data integrity across different assays, sites, or studies. [1][4][6]This guide has demonstrated a framework for comparing HPLC-UV, GC-MS, and LC-MS/MS for the quantification of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. While LC-MS/MS provides the highest level of performance, the choice of method ultimately depends on the specific application and required sensitivity. A thorough and well-documented cross-validation study, as outlined here, provides the necessary evidence to justify the chosen method and ensures the long-term reliability and comparability of analytical data.

References

  • Bioanalysis Zone. (2020). ICH M10 bioanalytical method validation: the importance of good guidance. [Link]

  • SCIEX. (2017). Sensitive, Robust Quantitative Analysis of Small Molecule Mixture in Plasma. [Link]

  • European Medicines Agency. ICH M10 on bioanalytical method validation - Scientific guideline. [Link]

  • TUDOR, L. C. (2020). Bland-Altman methods for comparing methods of measurement and response to criticisms. Statistical Journal of the IAOS. [Link]

  • Hindawi. (2014). Development of an HPLC-UV Method for the Analysis of Drugs Used for Combined Hypertension Therapy in Pharmaceutical Preparations and Human Plasma. [Link]

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  • World Health Organization. (2023). ICH Harmonised Guideline M10 Bioanalytical Method Validation and Study Sample Analysis to be implemented by PQT/MED. [Link]

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  • MDPI. (2022). Development of a Validated HPLC-UV Method for the Determination of Panthenol, Hesperidin, Rutin, and Allantoin in Pharmaceutical Gel-Permeability Study. [Link]

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Comparative

"comparative study of the synthesis routes for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine"

Abstract This guide provides a comprehensive comparative analysis of the primary synthetic routes to N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a tertiary amine of interest in pharmaceutical and materials science r...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This guide provides a comprehensive comparative analysis of the primary synthetic routes to N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a tertiary amine of interest in pharmaceutical and materials science research. We will delve into the two most prevalent methodologies: Reductive Amination and Direct N-Alkylation . This document will furnish drug development professionals, researchers, and scientists with a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and a comparative analysis of the performance of each route, supported by experimental data. The objective is to provide a clear, data-driven framework to inform the selection of the most appropriate synthetic strategy based on specific research and development needs.

Introduction

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine whose structural motifs are prevalent in a variety of biologically active molecules. The presence of the fluorophenyl group can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, making it a valuable scaffold in drug discovery. The N-benzyl and N-methyl substitutions also play a crucial role in modulating its biological activity and physicochemical characteristics. Consequently, efficient and scalable synthesis of this molecule is of paramount importance. This guide will explore and compare the two primary synthetic pathways to this target compound.

Synthesis Route 1: Reductive Amination

Reductive amination is a widely employed and highly effective method for the formation of carbon-nitrogen bonds, and it represents a robust strategy for the synthesis of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.[1][2][3] This one-pot reaction typically involves the condensation of an aldehyde or ketone with a secondary amine to form an iminium ion intermediate, which is then reduced in situ to the desired tertiary amine.[4][5][6][7][8]

For the synthesis of our target molecule, the precursors are 4-fluorobenzaldehyde and N-methylbenzylamine.

Underlying Chemistry and Mechanism

The reaction proceeds in two main stages:

  • Iminium Ion Formation: The nucleophilic nitrogen of the secondary amine, N-methylbenzylamine, attacks the electrophilic carbonyl carbon of 4-fluorobenzaldehyde. This is followed by a series of proton transfers and the elimination of a water molecule to generate a resonance-stabilized iminium ion.[4][5][6][7][8] The reaction is typically catalyzed by a mild acid to facilitate the dehydration step.[7]

  • Reduction: A reducing agent, added to the reaction mixture, selectively reduces the iminium ion (C=N+) to the corresponding tertiary amine. Common reducing agents for this purpose include sodium borohydride (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (NaBH(OAc)₃).[1][9][10] Sodium triacetoxyborohydride is often preferred due to its mildness and selectivity for iminium ions over carbonyl groups, which allows for a one-pot procedure without premature reduction of the starting aldehyde.[9]

Reductive_Amination 4-Fluorobenzaldehyde 4-Fluorobenzaldehyde Iminium Ion Intermediate Iminium Ion Intermediate 4-Fluorobenzaldehyde->Iminium Ion Intermediate Condensation N-Methylbenzylamine N-Methylbenzylamine N-Methylbenzylamine->Iminium Ion Intermediate Product N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Iminium Ion Intermediate->Product Reduction Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3) Reducing Agent (e.g., NaBH(OAc)3)->Product N_Alkylation Secondary Amine N-benzyl-1-(4-fluorophenyl)methanamine Product N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Secondary Amine->Product SN2 Reaction Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I) Methylating Agent (e.g., CH3I)->Product Quaternary Ammonium Salt Over-alkylation Product Methylating Agent (e.g., CH3I)->Quaternary Ammonium Salt Product->Quaternary Ammonium Salt Further Alkylation (Side Reaction)

Sources

Validation

A Comparative Guide to the Purity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine from Different Suppliers

Abstract For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive framework for benchmarking t...

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

For researchers, scientists, and professionals in drug development, the purity of starting materials and intermediates is of paramount importance. This guide provides a comprehensive framework for benchmarking the purity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a key building block in the synthesis of various pharmaceutical compounds.[1][2] This document details a multi-pronged analytical approach, combining High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) spectroscopy to provide a robust assessment of material from different commercial suppliers. The methodologies are presented with the rationale behind their selection, ensuring a scientifically sound and practical guide for quality assessment.

Introduction

N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is a tertiary amine with significant applications in medicinal chemistry.[1] The presence of a fluorine atom can influence the compound's metabolic stability and binding affinity, making it a valuable moiety in drug design.[3][4][5] However, the synthetic routes to this compound can introduce various impurities, including starting materials, by-products, and degradation products, which can adversely affect downstream reactions and the quality of the final active pharmaceutical ingredient (API). Therefore, rigorous purity assessment is a critical step in the procurement and utilization of this chemical.

This guide outlines a systematic approach to compare the purity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine obtained from three hypothetical suppliers (Supplier A, Supplier B, and Supplier C). The experimental design is intended to not only quantify the main compound but also to identify and quantify potential impurities.

Analytical Strategy: A Multi-Modal Approach

A single analytical technique is often insufficient to provide a complete purity profile of a chemical compound. By employing a combination of orthogonal methods, a more comprehensive and reliable assessment can be achieved. The selected techniques—HPLC, GC-MS, and NMR—offer complementary information regarding the sample's composition.

  • High-Performance Liquid Chromatography (HPLC): A cornerstone of pharmaceutical analysis, HPLC is ideal for separating and quantifying non-volatile and thermally labile compounds.[6] For amines, reverse-phase HPLC with UV detection is a common and effective method.[7][8][9]

  • Gas Chromatography-Mass Spectrometry (GC-MS): This technique is highly sensitive for the analysis of volatile and semi-volatile compounds.[10][11][12] It provides both chromatographic separation and mass spectral data, which is invaluable for the identification of unknown impurities.[13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR, particularly ¹H and ¹⁹F NMR, provides detailed structural information and is an excellent tool for quantitative analysis (qNMR) without the need for identical reference standards for each impurity. The presence of fluorine in the target molecule makes ¹⁹F NMR a particularly powerful and specific technique.[3][4][5][14]

The logical flow of the analytical process is depicted in the following diagram:

Caption: Experimental workflow for purity benchmarking.

Experimental Methodologies

Sample Preparation

Samples of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine were obtained from three different commercial suppliers (designated as Supplier A, Supplier B, and Supplier C). A stock solution of each sample was prepared at a concentration of 1 mg/mL in methanol for HPLC and GC-MS analysis. For NMR analysis, approximately 10 mg of each sample was accurately weighed and dissolved in 0.75 mL of deuterated chloroform (CDCl₃) containing a known amount of an internal standard (e.g., 1,3,5-trimethoxybenzene).

High-Performance Liquid Chromatography (HPLC)

The objective of the HPLC analysis is to determine the purity of the main component and to quantify any related substances.

Protocol:

  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: A C18 reverse-phase column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A gradient elution was employed using a mixture of acetonitrile and water (with 0.1% formic acid).

  • Flow Rate: 1.0 mL/min.

  • Detection Wavelength: 254 nm.

  • Injection Volume: 10 µL.

  • Quantification: The percentage purity is calculated based on the area normalization of the main peak relative to the total peak area.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS analysis is employed to identify and quantify volatile and semi-volatile impurities that may not be detected by HPLC.

Protocol:

  • Instrumentation: A GC system coupled to a mass spectrometer.

  • Column: A low-bleed capillary column suitable for amine analysis (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness).[15]

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting from a low temperature (e.g., 50°C) and ramping up to a high temperature (e.g., 300°C) to ensure the elution of all components.

  • Injector Temperature: 250°C.

  • MS Detector: Operated in full scan mode to identify unknown impurities by comparing their mass spectra with a reference library (e.g., NIST).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR provides an absolute measure of purity through quantitative NMR (qNMR) and allows for the structural elucidation of impurities.

Protocol:

  • Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).

  • Nuclei: ¹H and ¹⁹F NMR spectra were acquired for all samples.

  • Quantitative ¹H NMR (qNMR): The purity of the analyte was determined by comparing the integral of a well-resolved proton signal of the analyte with the integral of a known signal from the internal standard.

  • ¹⁹F NMR: This technique is particularly useful for detecting fluorine-containing impurities. The wide chemical shift dispersion of ¹⁹F NMR minimizes signal overlap.[3][4][5][14]

Results and Discussion

The purity of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine from the three suppliers was evaluated using the described analytical methods. The results are summarized in the table below.

SupplierHPLC Purity (%)GC-MS Purity (%)qNMR Purity (%)Major Impurities Identified
Supplier A 99.599.699.7Benzylamine, 4-Fluorobenzaldehyde
Supplier B 98.298.598.3N-Benzyl-1-(4-fluorophenyl)methanamine (secondary amine), Benzyl chloride
Supplier C 99.899.999.9+Trace amounts of residual solvent (Methanol)

Analysis of Results:

  • Supplier A: The material from Supplier A showed high purity across all three analytical techniques. The major impurities identified were residual starting materials, specifically benzylamine and 4-fluorobenzaldehyde, which are common precursors in the synthesis of the target compound.[1]

  • Supplier B: The sample from Supplier B exhibited a lower purity compared to the other two suppliers. A significant impurity was identified as the secondary amine, N-benzyl-1-(4-fluorophenyl)methanamine, suggesting incomplete methylation during synthesis. The presence of benzyl chloride, a potential irritant and lachrymator, is a safety concern.[16]

  • Supplier C: Supplier C provided the material with the highest purity. The only detectable impurity was a trace amount of residual methanol, likely from the final purification or crystallization step.

The complementary nature of the analytical techniques is evident in these hypothetical results. While HPLC and GC-MS provide excellent separation and quantification of impurities, NMR offers structural confirmation and an absolute purity assessment. For instance, the identification of the secondary amine impurity in the sample from Supplier B would be definitively confirmed by the presence of an N-H proton signal in the ¹H NMR spectrum.

Conclusion and Recommendations

Based on this comprehensive analysis, the N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine from Supplier C is of the highest purity and is recommended for use in sensitive applications such as late-stage drug development and clinical manufacturing. The material from Supplier A is also of high quality and may be suitable for earlier research and development activities where the presence of trace amounts of starting materials is not critical. The product from Supplier B is of lower purity and contains impurities that could potentially interfere with subsequent reactions or introduce toxicological risks; therefore, its use should be carefully considered and may require further purification.

This guide demonstrates the importance of a multi-modal analytical approach for the rigorous quality assessment of critical chemical reagents. Researchers and drug development professionals are encouraged to adopt a similar strategy to ensure the quality and consistency of their starting materials, ultimately contributing to the safety and efficacy of the final pharmaceutical products.

References

  • ACG Publications. (2017, March 31). A new approach for accurate quantitative determination using fluorine nuclear magnetic resonance spectroscopy.
  • Smolecule. (2023, August 15). Buy n-Benzyl-1-(4-fluorophenyl)methanamine | 55096-88-3.
  • National Institutes of Health. (n.d.). New 19F NMR methodology reveals structures of molecules in complex mixtures of fluorinated compounds. PMC.
  • Oxford Instruments. (n.d.). NMR | Speeding Fluorine Analysis. Magnetic Resonance.
  • Royal Society of Chemistry. (2022, March 30). 19F-centred NMR analysis of mono-fluorinated compounds.
  • PubMed. (2008, July 15). Determination of primary, secondary, and tertiary amines in air by direct or diffusion sampling followed by determination with liquid chromatography and tandem mass spectrometry.
  • Diva-portal.org. (n.d.). Quantitative NMR spectroscopy on fluorine- containing drugs - a comparative study on pharmaceutical raw materials and different.
  • Analytical Chemistry. (1956). Analytical Chemistry 1956 Vol.28 no.4.
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  • BYJU'S. (n.d.). Identification of Primary Amines, Secondary Amines and Tertiary Amines.
  • Quora. (2024, March 21). What are the methods for identifying primary, secondary, and tertiary amines in chemistry?
  • SIELC Technologies. (n.d.). Separation of N-Benzyl-N-hydroxy-1-phenylmethanamine on Newcrom R1 HPLC column.
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  • Google Patents. (n.d.). US6177564B1 - Process for the synthesis of N-benzyl-3-(4-fluorophenyl)-1-4-oxazin-2-one.
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Comparative

A Researcher's Guide to In Vitro-In Vivo Correlation (IVIVC) for Novel CNS Agents: The Case of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A staggering 90% of CNS drug candida...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of central nervous system (CNS) drug discovery, the journey from a promising molecule in a test tube to a clinically effective therapeutic is fraught with challenges. A staggering 90% of CNS drug candidates fail during development, often due to a disconnect between their performance in initial laboratory tests and their actual effects in a complex biological system.[1] This guide delves into the critical practice of establishing an In Vitro-In Vivo Correlation (IVIVC), a cornerstone of modern pharmacology that bridges this gap.[2][3][4]

We will explore the principles of IVIVC through the lens of a hypothetical novel compound, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine (referred to herein as "Compound X"). Based on its chemical structure, which bears resemblance to known monoamine reuptake inhibitors, we will proceed with the scientifically-grounded hypothesis that Compound X functions as a selective serotonin reuptake inhibitor (SSRI). This guide will provide researchers, scientists, and drug development professionals with a robust framework for evaluating such a compound, detailing the causality behind experimental choices and presenting validated, step-by-step protocols.

Part 1: In Vitro Characterization – Defining Potency and Selectivity at the Target

The first step is to quantify the interaction of Compound X with its intended molecular target, the serotonin transporter (SERT), and to assess its selectivity against other key monoamine transporters like the dopamine transporter (DAT) and norepinephrine transporter (NET). This foundational data provides a direct measure of the compound's potency and potential for off-target effects.

Experiment 1: Radioligand Binding Assays

Causality: Radioligand binding assays are the gold standard for determining the affinity of a compound for a specific receptor or transporter.[5] By measuring how effectively Compound X displaces a known high-affinity radiolabeled ligand from the transporter, we can calculate its inhibitory constant (Ki), a direct measure of binding affinity. A lower Ki value signifies a higher affinity.

Protocol: Competitive Radioligand Binding Assay for hSERT, hDAT, and hNET [6][7]

  • Membrane Preparation: Utilize commercially available cell membranes from HEK293 cells stably expressing human SERT (hSERT), hDAT, or hNET. Thaw membranes on ice and resuspend in binding buffer (50 mM Tris, 120 mM NaCl, 5 mM KCl, pH 7.4). Protein concentration should be determined via a BCA assay.

  • Assay Setup: In a 96-well plate, combine:

    • 50 µL of Compound X dilutions (ranging from 10⁻¹¹ to 10⁻⁵ M).

    • 50 µL of radioligand:

      • For hSERT: [³H]Citalopram (final concentration ~1 nM).

      • For hDAT: [³H]WIN 35,428 (final concentration ~2 nM).

      • For hNET: [³H]Nisoxetine (final concentration ~1 nM).

    • 150 µL of the membrane preparation (10-20 µg protein/well).

  • Controls:

    • Total Binding: Wells containing only radioligand and membranes.

    • Non-specific Binding (NSB): Wells containing radioligand, membranes, and a high concentration of a known inhibitor (e.g., 10 µM Fluoxetine for hSERT) to saturate all specific binding sites.

  • Incubation: Incubate the plate for 60-90 minutes at room temperature with gentle agitation to allow the binding to reach equilibrium.

  • Harvesting: Rapidly terminate the reaction by vacuum filtration onto a GF/B filter plate pre-soaked in 0.3% polyethyleneimine (PEI). Wash the filters three times with ice-cold wash buffer (50 mM Tris-HCl, pH 7.4) to remove unbound radioligand.

  • Quantification: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis: Calculate specific binding by subtracting NSB from total binding. Plot the percentage of specific binding against the log concentration of Compound X and fit the data using a non-linear regression model to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

Experiment 2: Synaptosome Uptake Inhibition Assay

Causality: While binding assays measure affinity, they do not confirm functional activity. A synaptosome uptake assay provides this crucial functional data.[8][9] Synaptosomes are resealed nerve terminals isolated from brain tissue that retain functional transporters. This assay measures the ability of Compound X to functionally block the reuptake of serotonin into these nerve endings, providing an IC50 value that reflects functional potency.[10][11]

Protocol: [³H]Serotonin Uptake Inhibition in Rat Brain Synaptosomes [8][11]

  • Synaptosome Preparation: Homogenize fresh rat cortical tissue in ice-cold 0.32 M sucrose buffer. Centrifuge the homogenate at 1,000 x g for 10 min at 4°C. Centrifuge the resulting supernatant at 20,000 x g for 20 min to pellet the synaptosomes. Resuspend the pellet in Krebs-Ringer buffer.

  • Assay Setup: In tubes, pre-incubate the synaptosomal suspension for 10 minutes at 37°C with various concentrations of Compound X (10⁻¹⁰ to 10⁻⁵ M).

  • Initiate Uptake: Add [³H]Serotonin (final concentration ~10 nM) to each tube and incubate for 5 minutes at 37°C.

  • Controls:

    • Total Uptake: Tubes with synaptosomes and [³H]Serotonin but no inhibitor.

    • Non-specific Uptake: Tubes containing a high concentration of a known SERT inhibitor (e.g., 10 µM Fluoxetine) to block transporter-mediated uptake.

  • Terminate Uptake: Stop the reaction by rapid filtration through GF/B filters and wash immediately with ice-cold buffer.

  • Quantification & Analysis: Measure the radioactivity on the filters via scintillation counting. Calculate specific uptake and determine the IC50 value by plotting the percent inhibition of specific uptake against the log concentration of Compound X.

In Vitro Data Summary

The following table presents hypothetical data for Compound X, illustrating its potent and selective profile for the serotonin transporter.

Assay Type Target Parameter Compound X Value Reference (Fluoxetine) Value[10]
Radioligand BindinghSERTKi (nM)1.59.58
Radioligand BindinghDATKi (nM)350>1000
Radioligand BindinghNETKi (nM)480>1000
Synaptosome UptakerSERTIC50 (nM)4.215.8

Interpretation: The low nanomolar Ki and IC50 values for SERT indicate high affinity and potent functional inhibition. The significantly higher Ki values for DAT and NET (over 200-fold selectivity) suggest a highly selective profile, which is desirable for minimizing side effects associated with dopamine or norepinephrine modulation.

InVitro_Workflow cluster_binding Radioligand Binding Assay cluster_uptake Synaptosome Uptake Assay b_prep hSERT/hDAT/hNET Membrane Prep b_assay Competitive Binding with [3H]Ligand b_prep->b_assay b_quant Scintillation Counting b_assay->b_quant b_analysis Calculate Ki (Affinity) b_quant->b_analysis Selectivity Profile Selectivity Profile b_analysis->Selectivity Profile u_prep Rat Brain Synaptosome Prep u_assay Inhibition of [3H]Serotonin Uptake u_prep->u_assay u_quant Scintillation Counting u_assay->u_quant u_analysis Calculate IC50 (Potency) u_quant->u_analysis Functional Potency Functional Potency u_analysis->Functional Potency

In Vitro Characterization Workflow.

Part 2: In Vivo Assessment – Measuring Target Engagement and Physiological Response

After establishing in vitro potency, the next critical phase is to determine if Compound X engages its target in a living organism and elicits a relevant physiological or behavioral response. This requires moving from isolated proteins and terminals to a whole-animal model.

Experiment 1: In Vivo Microdialysis

Causality: In vivo microdialysis is a powerful technique that allows for the direct measurement of extracellular neurotransmitter levels in specific brain regions of freely moving animals.[12][13] By administering Compound X and sampling the interstitial fluid from a key brain area like the medial prefrontal cortex (mPFC), we can directly confirm that its inhibition of SERT in vitro translates to an increase in synaptic serotonin levels in vivo.[14][15]

Protocol: Microdialysis in Rat Medial Prefrontal Cortex (mPFC) [12][16]

  • Surgical Implantation: Anesthetize adult male Sprague-Dawley rats and place them in a stereotaxic frame. Surgically implant a guide cannula targeting the mPFC. Secure the cannula with dental cement and allow the animal to recover for at least 48-72 hours.

  • Probe Insertion & Baseline: On the day of the experiment, place the rat in a microdialysis bowl. Gently insert a microdialysis probe through the guide cannula. Perfuse the probe with artificial cerebrospinal fluid (aCSF) at a constant flow rate (e.g., 1-2 µL/min). Collect dialysate samples every 20 minutes. Establish a stable baseline of extracellular serotonin (5-HT) over at least three consecutive samples.

  • Drug Administration: Administer Compound X via intraperitoneal (i.p.) injection at various doses (e.g., 1, 3, 10 mg/kg).

  • Sample Collection: Continue collecting dialysate samples every 20 minutes for at least 3 hours post-injection.

  • Analysis: Analyze the 5-HT concentration in the dialysate samples using high-performance liquid chromatography with electrochemical detection (HPLC-ED).

  • Data Analysis: Express the post-injection 5-HT levels as a percentage change from the stable baseline. Determine the dose-dependent effect of Compound X on extracellular 5-HT.

Experiment 2: Forced Swim Test (FST)

Causality: The Forced Swim Test is a widely used behavioral assay to screen for compounds with antidepressant-like activity.[17][18][19] The test is based on the observation that when placed in an inescapable cylinder of water, rodents will eventually adopt an immobile posture.[20][21] Treatment with clinically effective antidepressants reduces this immobility time, suggesting an active, escape-oriented behavior.[22][23][24][25][26] This provides a behavioral endpoint that can be correlated with the neurochemical changes observed in microdialysis.

Protocol: Mouse Forced Swim Test [17][26]

  • Apparatus: Use a transparent glass cylinder (20 cm diameter, 30 cm height) filled with 15 cm of water (24-25°C).

  • Drug Administration: Administer Compound X (or vehicle control) to mice 30-60 minutes prior to the test. A positive control group treated with a known antidepressant (e.g., Sertraline, 20 mg/kg, i.p.) should be included.

  • Test Procedure: Individually place each mouse into the water-filled cylinder for a 6-minute session. The session is video-recorded.

  • Behavioral Scoring: A trained observer, blind to the treatment groups, scores the duration of immobility during the final 4 minutes of the 6-minute test. Immobility is defined as the absence of all movement except for small motions necessary to keep the head above water.

  • Data Analysis: Compare the mean immobility time across all treatment groups using a one-way ANOVA followed by post-hoc tests. A significant reduction in immobility time compared to the vehicle group indicates an antidepressant-like effect.

In Vivo Data Summary

Hypothetical data illustrates a clear dose-dependent effect of Compound X on both neurochemical and behavioral measures.

Assay Type Dose (mg/kg, i.p.) Endpoint Result (% Change or Time)
Microdialysis1Peak Extracellular 5-HT in mPFC+160% over baseline
Microdialysis3Peak Extracellular 5-HT in mPFC+280% over baseline
Microdialysis10Peak Extracellular 5-HT in mPFC+450% over baseline
Forced Swim Test1Immobility Time (seconds)115 s
Forced Swim Test3Immobility Time (seconds)85 s*
Forced Swim Test10Immobility Time (seconds)60 s**
Forced Swim TestVehicle ControlImmobility Time (seconds)120 s

*p<0.05, **p<0.01 vs. Vehicle Control

InVivo_Workflow cluster_neurochem Neurochemical Target Engagement cluster_behavior Behavioral Efficacy nc_surgery Stereotaxic Surgery (mPFC Cannulation) nc_dialysis Microdialysis & Compound X Dosing nc_surgery->nc_dialysis nc_hplc HPLC-ED Analysis nc_dialysis->nc_hplc nc_analysis Quantify Extracellular Serotonin Increase nc_hplc->nc_analysis b_dosing Compound X Dosing b_fst Forced Swim Test b_dosing->b_fst b_scoring Score Immobility Time b_fst->b_scoring b_analysis Statistical Analysis b_scoring->b_analysis

In Vivo Assessment Workflow.

Part 3: Bridging the Gap – The In Vitro-In Vivo Correlation (IVIVC)

The ultimate goal is to establish a predictive mathematical model linking the in vitro properties of Compound X to its in vivo response.[27][28] This correlation is the linchpin of a successful drug development program, allowing in vitro assays to serve as a surrogate for in vivo bioavailability and efficacy, thereby streamlining optimization and reducing reliance on animal studies.[3][29]

Establishing the Correlation

A Level A IVIVC, the most rigorous type, aims to establish a point-to-point relationship between in vitro and in vivo data.[27] For CNS drugs, this often involves correlating in vitro potency (e.g., IC50 from the uptake assay) with an in vivo measure of target engagement or efficacy (e.g., the dose required to produce a 50% maximal effect, or ED50, in microdialysis or FST).

Analysis Steps:

  • Determine In Vivo ED50: From the dose-response data generated in the microdialysis and FST experiments, calculate the ED50 for Compound X for both endpoints. For example, the ED50 for increasing extracellular 5-HT might be 2.5 mg/kg, while the ED50 for reducing immobility in the FST might be 4.0 mg/kg.

  • Pharmacokinetic (PK) Analysis: A crucial component is understanding the drug's concentration over time in both plasma and, more importantly, the brain. This involves administering Compound X to a separate cohort of animals and collecting blood and brain tissue at multiple time points to determine key PK parameters like Cmax (peak concentration), Tmax (time to peak concentration), and brain-to-plasma ratio.

  • PK/PD Modeling: The most sophisticated IVIVC for CNS drugs integrates pharmacokinetics with pharmacodynamics (PK/PD modeling).[1][30][31][32][33] This approach models the relationship between the unbound concentration of the drug at the target site in the brain and the observed pharmacological effect over time. A strong PK/PD model can predict the time course of effect from plasma concentration data, which is invaluable for translating preclinical findings to human clinical trials.[1]

IVIVC_Logic cluster_data Data Inputs cluster_model Correlation & Modeling cluster_output Predictive Outcomes invitro In Vitro Potency (Ki, IC50) correlation IVIVC Analysis invitro->correlation invivo_neuro In Vivo Neurochemistry (5-HT Increase, ED50) invivo_neuro->correlation invivo_behav In Vivo Behavior (FST, ED50) invivo_behav->correlation pk Pharmacokinetics (Brain & Plasma Conc.) pkpd PK/PD Modeling pk->pkpd correlation->pkpd prediction Predict In Vivo Efficacy from In Vitro Data pkpd->prediction translation Guide Human Dose Prediction prediction->translation

IVIVC and PK/PD Modeling Framework.
Conclusion: The Power of a Predictive Framework

By systematically characterizing Compound X from the molecular level to a behavioral outcome, we can build a robust IVIVC. A strong correlation between the in vitro functional potency (IC50) and the in vivo neurochemical and behavioral effects (ED50) provides high confidence that the in vitro assays are predictive of in vivo activity. This self-validating system is indispensable. It allows for the rapid screening and optimization of new chemical entities based on high-throughput in vitro data, significantly accelerating the path to identifying a viable clinical candidate and increasing the probability of success in the complex and challenging field of CNS drug development.

References

  • Bundling arrows: improving translational CNS drug development by integrated PK/PD-metabolomics. Expert Opinion on Drug Discovery. [Link]

  • Novel CNS drug discovery and development approach: model-based integration to predict neuro-pharmacokinetics and pharmacodynamics. Expert Opinion on Drug Discovery. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. Journal of Pharmacological and Toxicological Methods. [Link]

  • The Mouse Forced Swim Test. Journal of Visualized Experiments. [Link]

  • Experimental Models of In Vitro Blood–Brain Barrier for CNS Drug Delivery: An Evolutionary Perspective. MDPI. [Link]

  • A Physiologically Based Modeling Strategy during Preclinical CNS Drug Development. ACS Publications. [Link]

  • Forced Swim Test v.3. University of Pennsylvania. [Link]

  • Current Modeling Approaches for Drug Delivery to the Central Nervous System. ArXiv. [Link]

  • Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing. Journal of Herbmed Pharmacology. [Link]

  • PK/PD Modeling of CNS Drug Candidates. ResearchGate. [Link]

  • Drug Penetration into the Central Nervous System: Pharmacokinetic Concepts and In Vitro Model Systems. MDPI. [Link]

  • Use of Unbound Exposure Data to Establish In Vitro–In Vivo Correlations for CNS Drug Candidates. ResearchGate. [Link]

  • Factsheet on the forced swim test. Royal Society of Biology. [Link]

  • Using the rat forced swim test to assess antidepressant-like activity in rodents. ResearchGate. [Link]

  • Animal Research Review Panel Guideline 30 The Porsolt Forced Swim Test in Rats and Mice. NSW Department of Primary Industries. [Link]

  • Determining Serotonin and Dopamine Uptake Rates in Synaptosomes Using High-Speed Chronoamperometry. NCBI Bookshelf. [Link]

  • In Vitro-In Vivo Correlation of Blood–Brain Barrier Permeability of Drugs: A Feasibility Study Towards Development of Prediction Methods for Brain Drug Concentration in Humans. ResearchGate. [Link]

  • In vitro and in vivo techniques in CNS drug discovery. European Pharmaceutical Review. [Link]

  • Development of serotonin transporter reuptake inhibition assays using JAR cells. AGRIS. [Link]

  • In vivo–In Vitro correlation (IVIVC) in drug development: bridging preclinical and clinical outcomes for regulatory approvals. IntechOpen. [Link]

  • In Vitro–In Vivo Correlation (IVIVC): A Strategic Tool in Drug Development. Walsh Medical Media. [Link]

  • Psychological stress increases serotonin release in the rat amygdala and prefrontal cortex assessed by in vivo microdialysis. PubMed. [Link]

  • In Vivo Evaluation of the Antidepressant Activity of a Novel Polyherbal Formulation. ResearchGate. [Link]

  • CMC Perspectives of In Vitro / In Vivo Correlation (IVIVC) in Drug Development. dcatvci.org. [Link]

  • In vitro-In vivo Correlation: Perspectives on Model Development. PubMed Central. [Link]

  • In vitro uptake assays in synaptosomes. Bio-protocol. [Link]

  • Setup and Evaluation of the TRACT Assay Principle for the In Vitro Functional Characterization of Modulators of the Serotonin Transporter and the Serotonin 2A Receptor. ACS Publications. [Link]

  • Pharmacological In vivo Test to Evaluate the Antidepressant Activity of Polyherbal Formulation. Nepal Journals Online. [Link]

  • In Vitro–In Vivo Correlation: Importance of Dissolution in IVIVC. ResearchGate. [Link]

  • Comparison of the effects of antidepressants on norepinephrine and serotonin concentrations in the rat frontal cortex: an in-vivo microdialysis study. PubMed. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience. [Link]

  • A study of in-vivo antidepressant, antidiarrheal and ex-vivo thrombolytic activities of methanol extract of Mikania micrantha leaves. Future Science. [Link]

  • Antidepressant-like activity of oroxylin A in mice models of depression: A behavioral and neurobiological characterization. Frontiers in Pharmacology. [Link]

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Validation

A-Senior-Application-Scientist's-Guide-to-Confirming-the-Structure-of-N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine-using-2D-NMR

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds such as N-benzyl-1-(4-fluorophenyl)-N-m...

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and synthetic chemistry, the unambiguous confirmation of a molecule's structure is a foundational pillar of scientific rigor. For novel compounds such as N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, seemingly minor ambiguities in atomic connectivity can lead to vastly different pharmacological or chemical properties. While one-dimensional (1D) Nuclear Magnetic Resonance (NMR) spectroscopy provides a fundamental overview of the chemical environment of nuclei, it often falls short in resolving the complexities of larger molecules where signal overlap is common.[1] This guide provides a comprehensive, data-driven comparison of how two-dimensional (2D) NMR techniques—specifically COSY, HSQC, and HMBC—work in concert to definitively elucidate the molecular architecture of our target compound.

The Analytical Challenge: Proposed Structure and Predicted 1D NMR

The target molecule, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, presents a distinct set of structural questions. Its proposed structure, shown below, contains several key fragments: a 4-fluorophenyl group, a benzyl group, a methanamine core, and an N-methyl substituent. The primary analytical challenge is to confirm that these fragments are connected in the proposed manner and not in any other isomeric form.

Figure 1: Proposed Structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine Chemical structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Based on standard chemical shift tables and empirical data for similar functional groups, we can predict the approximate ¹H and ¹³C NMR chemical shifts.[2][3][4] These predictions form the basis of our hypothesis, which will then be rigorously tested using 2D NMR.

Table 1: Predicted ¹H and ¹³C Chemical Shifts

Atom LabelPredicted ¹H Shift (ppm)Predicted ¹³C Shift (ppm)
1-~140 (ipso-C)
2, 6~7.2-7.4 (doublet)~130 (CH)
3, 5~7.0-7.1 (doublet)~115 (CH, C-F coupling)
4-~162 (C-F, ipso-C)
7~3.6-3.8 (quartet)~65-70 (CH)
8~1.3-1.5 (doublet)~15-20 (CH₃)
9~2.2-2.4 (singlet)~40-45 (N-CH₃)
10~3.5-3.7 (singlet)~55-60 (N-CH₂)
11-~138 (ipso-C)
12, 16~7.2-7.4~129 (CH)
13, 15~7.2-7.4~128 (CH)
14~7.2-7.4~127 (CH)

Note: Aromatic proton signals for the benzyl group (12-16) are expected to be complex and overlapping.

While these 1D predictions are a useful starting point, they lack the definitive connectivity information required for absolute confirmation.

The 2D NMR Toolkit for Structural Elucidation

To move from a proposed structure to a confirmed one, we employ a suite of 2D NMR experiments. Each experiment provides a different piece of the structural puzzle.

COSY (Correlation Spectroscopy): Mapping ¹H-¹H Couplings

The COSY experiment is the workhorse for identifying protons that are coupled to each other, typically through two or three bonds.[5][6] The resulting 2D spectrum displays the 1D proton spectrum on both axes, with off-diagonal "cross-peaks" indicating a coupling interaction between the two protons at those respective chemical shifts.[7]

For our target molecule, the key expected COSY correlations are:

  • A cross-peak between the methanamine proton (H7) and the methyl protons (H8). This would confirm the ethyl-amine fragment attached to the fluorophenyl ring.

  • Correlations between the aromatic protons on the 4-fluorophenyl ring (H2/H6 and H3/H5). This helps to confirm the substitution pattern.

  • Correlations within the benzyl ring's aromatic protons (H12-H16).

COSY_Workflow cluster_0 COSY Experiment cluster_1 Interpretation Start Acquire ¹H Spectrum Pulse1 90° RF Pulse (p1) Start->Pulse1 Evolve Evolution Time (t1) Pulse1->Evolve Pulse2 90° RF Pulse (p2) Evolve->Pulse2 Detect Detection (t2) Pulse2->Detect FT 2D Fourier Transform Detect->FT Spectrum COSY Spectrum (¹H vs ¹H) FT->Spectrum Analysis Identify Cross-Peaks Spectrum->Analysis Correlation Map ²J, ³J H-H Couplings Analysis->Correlation Fragments Define Spin Systems (e.g., -CH-CH₃) Correlation->Fragments

Caption: Workflow for a COSY experiment and data interpretation.

HSQC (Heteronuclear Single Quantum Coherence): Linking Protons to Carbons

The HSQC experiment identifies which protons are directly attached to which carbon atoms.[8][9] This is an incredibly powerful tool for assigning carbon signals, as it correlates the ¹H and ¹³C spectra via one-bond (¹J) couplings.[10][11] The resulting 2D map will show a peak at the intersection of a proton's chemical shift on one axis and its directly bonded carbon's chemical shift on the other.

Table 2: Expected Key HSQC Correlations (¹H-¹³C)

Proton (¹H Shift)Directly Bonded Carbon (¹³C Shift)
H7 (~3.6-3.8 ppm)C7 (~65-70 ppm)
H8 (~1.3-1.5 ppm)C8 (~15-20 ppm)
H9 (~2.2-2.4 ppm)C9 (~40-45 ppm)
H10 (~3.5-3.7 ppm)C10 (~55-60 ppm)
H2, H6 (~7.2-7.4 ppm)C2, C6 (~130 ppm)
H3, H5 (~7.0-7.1 ppm)C3, C5 (~115 ppm)
H12-H16 (~7.2-7.4 ppm)C12-C16 (~127-129 ppm)

An edited HSQC can further distinguish between CH/CH₃ (positive phase) and CH₂ (negative phase) signals, providing the same information as a DEPT-135 experiment but with higher sensitivity.[12]

HMBC (Heteronuclear Multiple Bond Correlation): Assembling the Molecular Skeleton

The HMBC experiment is arguably the most critical for confirming the overall connectivity of the molecule. It detects correlations between protons and carbons that are separated by two, three, and sometimes four bonds (long-range couplings).[12][13][14] This allows us to connect the individual spin systems and fragments identified by COSY and HSQC. One-bond correlations are suppressed in this experiment.[12]

Key HMBC correlations that would unambiguously confirm the structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine include:

  • From N-CH₃ protons (H9) to:

    • The N-CH₂ carbon (C10)

    • The methanamine carbon (C7)

  • From N-CH₂ protons (H10) to:

    • The N-CH₃ carbon (C9)

    • The methanamine carbon (C7)

    • The benzyl ipso-carbon (C11)

  • From methanamine proton (H7) to:

    • The N-CH₂ carbon (C10)

    • The N-CH₃ carbon (C9)

    • The fluorophenyl ipso-carbon (C1)

    • The fluorophenyl ortho-carbons (C2, C6)

Sources

Comparative

A Comparative Analysis of the Biological Activity of Fluorinated vs. Non-Fluorinated Benzylamine Derivatives

A Technical Guide for Researchers and Drug Development Professionals In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug...

Author: BenchChem Technical Support Team. Date: January 2026

A Technical Guide for Researchers and Drug Development Professionals

In the landscape of modern medicinal chemistry, the strategic incorporation of fluorine into bioactive scaffolds is a powerful tool for optimizing drug candidates. This guide provides an in-depth comparison of the biological activities of fluorinated and non-fluorinated benzylamine derivatives, a class of compounds with broad therapeutic potential. By examining experimental data and elucidating the underlying physicochemical principles, we aim to equip researchers with the insights needed to leverage fluorination in their drug discovery programs.

The introduction of fluorine can profoundly alter a molecule's lipophilicity, metabolic stability, and binding affinity to biological targets.[1] The high electronegativity of fluorine and the strength of the carbon-fluorine bond can lead to enhanced potency, improved pharmacokinetic profiles, and novel mechanisms of action. This guide will explore these effects through a comparative lens, focusing on key areas of biological activity including enzyme inhibition, antimicrobial effects, and receptor binding.

Comparative Analysis of Biological Activity

The following sections present a quantitative comparison of the biological activities of fluorinated and non-fluorinated benzylamine derivatives across different therapeutic targets.

Enzyme Inhibition: A Focus on Monoamine Oxidase B (MAO-B)

Benzylamine derivatives are well-known inhibitors of monoamine oxidase B (MAO-B), an enzyme implicated in the progression of neurodegenerative diseases like Parkinson's disease.[2] Fluorination of the benzylamine scaffold has been shown to significantly impact inhibitory potency.

Table 1: Comparison of IC50 Values for MAO-B Inhibition

CompoundStructureFluorination StatusIC50 (µM)Reference
BB-4h 2-((5-chlorobenzothiazol-2-yl)thio)-N-(4-fluorophenyl)-N-(3-nitrobenzyl)acetamideFluorinated2.95 ± 0.09[3]
Compound 4i Benzylamine-sulfonamide derivativeFluorinated0.041 ± 0.001[3][4][5]
Compound 4t Benzylamine-sulfonamide derivativeFluorinated0.065 ± 0.002[3][4][5]
Selegiline Reference MAO-B inhibitorNon-fluorinated benzylamine core0.037 ± 0.001[3]

The data clearly indicates that fluorinated benzylamine-sulfonamide derivatives (compounds 4i and 4t) exhibit potent MAO-B inhibitory activity, with IC50 values in the nanomolar range, comparable to the reference drug selegiline.[3] The inclusion of a fluorine atom in the phenyl ring of BB-4h also contributes to its significant MAO-B inhibition.[3]

Antimicrobial Activity: A Tale of Two Scaffolds

The antimicrobial properties of benzylamine derivatives can also be modulated by fluorination. A study on 4-[4-(benzylamino)butoxy]-9H-carbazole derivatives demonstrated that the position of fluorine substitution can either enhance or diminish antibacterial activity.

Table 2: Antimicrobial Activity of Fluorinated vs. Non-Fluorinated Carbazole Derivatives against S. aureus

CompoundFluorine PositionMIC (µg/mL)% Inhibition of S. aureus growth (at 16 µg/mL)Reference
Parent Compound Non-fluorinated3022% (at 20 µg/mL)[6]
Compound 6 2-fluoro64Reduced antibacterial properties[6]
Compound 8 4-fluoro3265%[6]

In this series, substitution with fluorine at the 4-position of the benzylamino moiety (compound 8) resulted in a significant increase in antibacterial activity against S. aureus compared to the non-fluorinated parent compound.[6] Conversely, fluorination at the 2-position (compound 6) led to a decrease in potency.[6] This highlights the critical role of substitution patterns in modulating biological activity.

Receptor Binding Affinity: Modulating Selectivity

Fluorination can also influence the binding affinity and selectivity of benzylamine derivatives for various receptors. In a series of N-benzyl phenethylamines targeting 5-HT2A/2C receptors, the introduction of a trifluoromethyl (-CF3) group, a common fluorinated moiety, played a key role in modulating selectivity.

Table 3: Binding Affinity and Selectivity of Fluorinated N-Benzyl Phenethylamines

CompoundKey Structural Feature5-HT2A Ki (nM)5-HT2C Ki (nM)Selectivity (5-HT2C/5-HT2A)Reference
5d CF3-group and methylenedioxy moiety on N-benzylPotent-18-fold[7]
6b CN-group on N-benzylHigh affinityDiminished affinity100-fold[7]
6d CN-group and methylenedioxy moiety on N-benzylEroded affinityEroded affinityLow[7]

Compound 5d, which contains a CF3-group, demonstrates good selectivity for the 5-HT2A receptor.[7] Interestingly, replacing the CF3-group with a cyano (-CN) group in a similar scaffold (compound 6b) dramatically increased selectivity to 100-fold, while the same substitution in a different analog (6d) led to a loss of both affinity and selectivity.[7] This illustrates the complex interplay between fluorination and other structural modifications in determining receptor binding profiles.

Experimental Protocols

To ensure the reproducibility and validity of the presented data, this section provides detailed methodologies for key experiments used to assess the biological activity of benzylamine derivatives.

Protocol 1: In Vitro Monoamine Oxidase (MAO) Inhibition Assay

This protocol outlines a fluorometric method to determine the inhibitory activity of test compounds against MAO-A and MAO-B.[4]

Materials:

  • Recombinant human MAO-A and MAO-B enzymes

  • Kynuramine (MAO-A substrate)

  • Benzylamine (MAO-B substrate)[2]

  • 4-Hydroxyquinoline (fluorescent product)

  • Test compounds (fluorinated and non-fluorinated benzylamine derivatives)

  • Reference inhibitors (e.g., clorgyline for MAO-A, selegiline for MAO-B)

  • Potassium phosphate buffer (pH 7.4)

  • 96-well black microplates

  • Fluorescence microplate reader

Procedure:

  • Enzyme and Compound Preparation: Prepare serial dilutions of the test compounds and reference inhibitors in potassium phosphate buffer.

  • Reaction Mixture: In each well of the microplate, add the appropriate MAO enzyme (MAO-A or MAO-B) and the test compound or reference inhibitor.

  • Pre-incubation: Incubate the plates at 37°C for 15 minutes to allow for inhibitor-enzyme interaction.

  • Initiation of Reaction: Add the substrate (kynuramine for MAO-A, benzylamine for MAO-B) to each well to start the enzymatic reaction.

  • Incubation: Incubate the plates at 37°C for 30 minutes.

  • Termination of Reaction: Stop the reaction by adding a suitable stop solution (e.g., 2N NaOH).

  • Fluorescence Measurement: Measure the fluorescence intensity of the product (4-hydroxyquinoline) using a microplate reader with an excitation wavelength of 310 nm and an emission wavelength of 400 nm.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of inhibition against the compound concentration and fitting the data to a dose-response curve.

Causality Behind Experimental Choices:

  • The use of recombinant human MAO enzymes ensures the relevance of the findings to human physiology.

  • A fluorometric assay provides high sensitivity and is well-suited for high-throughput screening.

  • Pre-incubation of the enzyme with the inhibitor allows for the establishment of binding equilibrium before the addition of the substrate.

Protocol 2: Antimicrobial Susceptibility Testing (Minimum Inhibitory Concentration - MIC)

This protocol describes the broth microdilution method for determining the MIC of the test compounds against bacterial and fungal strains, following Clinical and Laboratory Standards Institute (CLSI) guidelines.[6]

Materials:

  • Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli)

  • Fungal strains (e.g., Candida albicans)

  • Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)

  • Test compounds

  • Reference antibiotics (e.g., cefuroxime)[8]

  • 96-well microplates

  • Spectrophotometer or microplate reader

Procedure:

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds and reference antibiotics in the appropriate broth in the wells of a 96-well microplate.

  • Inoculum Preparation: Prepare a standardized inoculum of the microbial strain to be tested.

  • Inoculation: Add the microbial inoculum to each well of the microplate.

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.

  • Controls: Include a positive control (microorganism with no compound) and a negative control (broth only) in each assay.

Self-Validating System:

  • The inclusion of a reference antibiotic with a known MIC for the tested strains validates the assay's accuracy.

  • Standardized inoculum preparation ensures the reproducibility of the results.

Visualizing the Concepts

Diagrams can aid in understanding the experimental workflows and the impact of fluorination.

experimental_workflow cluster_synthesis Compound Synthesis cluster_bioassay Biological Activity Screening cluster_data Data Analysis cluster_comparison Comparative Analysis start Starting Materials (Fluorinated/Non-fluorinated Benzaldehydes) reductive_amination Reductive Amination start->reductive_amination purification Purification & Characterization reductive_amination->purification mao_assay MAO Inhibition Assay purification->mao_assay Test Compounds antimicrobial_assay Antimicrobial Susceptibility Testing (MIC) purification->antimicrobial_assay receptor_binding Receptor Binding Assay purification->receptor_binding ic50 IC50 Determination mao_assay->ic50 mic MIC Determination antimicrobial_assay->mic ki Ki Determination receptor_binding->ki comparison Fluorinated vs. Non-fluorinated Activity Comparison ic50->comparison mic->comparison ki->comparison

Caption: Workflow for comparing fluorinated and non-fluorinated benzylamines.

fluorination_effects benzylamine Benzylamine Scaffold fluorination Fluorination benzylamine->fluorination lipophilicity Increased Lipophilicity fluorination->lipophilicity Physicochemical Changes metabolic_stability Enhanced Metabolic Stability fluorination->metabolic_stability binding_affinity Altered Binding Affinity fluorination->binding_affinity biological_activity Modified Biological Activity lipophilicity->biological_activity metabolic_stability->biological_activity binding_affinity->biological_activity

Caption: Impact of fluorination on the properties of benzylamine derivatives.

Conclusion

The strategic incorporation of fluorine into the benzylamine scaffold is a highly effective strategy for modulating biological activity. As demonstrated by the comparative data on enzyme inhibition, antimicrobial effects, and receptor binding, fluorination can lead to significant enhancements in potency and selectivity. However, the position of the fluorine atom is critical, and its effects are often context-dependent, influenced by the overall molecular structure. The experimental protocols and conceptual diagrams provided in this guide offer a framework for the systematic evaluation of fluorinated and non-fluorinated benzylamine derivatives, empowering researchers to make informed decisions in the design of next-generation therapeutics.

References

  • The Pivotal Role of Fluorinated Benzylamines in Modern Organic Synthesis: A Technical Guide - Benchchem.
  • Application Notes and Protocols: Biological Activity Screening of N-benzylidenephenethylamine Derivatives - Benchchem.
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - ResearchGate.
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - PubMed.
  • Full article: Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine-sulfonamide derivatives as selective MAO-B inhibitors - Taylor & Francis Online.
  • Antimicrobial Activity and Toxicity of Newly Synthesized 4-[4-(benzylamino)butoxy]-9H-carbazole Derivatives - PMC - NIH.
  • US6452056B1 - Process for the preparation of fluorobenzyl derivatives - Google Patents.
  • Preparation Of Fluorine Containing Benzylamine Derivatives And Intermediates Thereof - Quick Company.
  • Pharmacological and pharmacokinetic characterization of 2-piperazine-alpha-isopropyl benzylamine derivatives as melanocortin-4 receptor antagonists - PubMed.
  • Synthesis and Structure–Activity Relationships of N-Benzyl Phenethylamines as 5-HT2A/2C Agonists - PMC - PubMed Central.
  • Synthesis, in vitro enzyme activity and molecular docking studies of new benzylamine- sulfonamide derivatives as selective MAO-B inhibitors - AVESİS.
  • Synthesis, Binding Affinity, and Functional In Vitro Activity of 3-Benzylaminomorphinan and 3-Benzylaminomorphine Ligands at Opioid Receptors - PubMed Central.
  • Synthesis of fluorinated benzyloxalamide derivatives 8a-j. Reagents and... - ResearchGate.
  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs - PMC.
  • The Biological Activity of Phenylpropylamine Derivatives: A Technical Guide - Benchchem.
  • The Role of Fluorine Substituents in the Regioselectivity of Intramolecular C–H Bond Functionalization of Benzylamines at Palladium(II) | Request PDF - ResearchGate.
  • Discovery and Design of First Benzylamine-Based Ligands Binding to an Unlocked Conformation of the Complement Factor D - NIH.
  • Antibacterial Activity of Fluorobenzoylthiosemicarbazides and Their Cyclic Analogues with 1,2,4-Triazole Scaffold.
  • The Role of Fluorinated Benzylamines in Modern Drug Discovery.
  • The Potent Edge: A Technical Guide to the Biological Activity of Fluorinated Benzylphenols - Benchchem.
  • Application Notes and Protocols: N- methyl-3-(phenoxymethyl)benzylamine as a Versatile Building Block for Novel Bioactive Compounds - Benchchem.
  • Antibacterial Activity and Mechanism of Action of New Benzylamine-Containing Coumarin Derivatives - ResearchGate.
  • Benzyl fluoride synthesis by fluorination or substitution - Organic Chemistry Portal.
  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems - RSC Publishing.
  • SAR studies of fluorine-substituted benzylamines and substituted 2-phenylethylamines as substrates and inactivators of monoamine oxidase B - PubMed.

Sources

Validation

A Senior Application Scientist's Guide to Assessing Batch-to-Batch Variability of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

An objective guide to the analytical methodologies for ensuring the batch-to-batch consistency of synthetic cathinones, with a focus on N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and its analogues. A Note on the Sub...

Author: BenchChem Technical Support Team. Date: January 2026

An objective guide to the analytical methodologies for ensuring the batch-to-batch consistency of synthetic cathinones, with a focus on N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and its analogues.

A Note on the Subject Compound: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is not extensively documented in peer-reviewed literature. Therefore, this guide establishes a comprehensive analytical framework applicable to this molecule by drawing parallels with structurally similar and well-characterized compounds, such as synthetic cathinones (e.g., Mephedrone). The principles and methodologies discussed are rooted in established pharmaceutical quality control standards and are directly transferable.

The Critical Imperative of Batch-to-Batch Consistency

In the landscape of drug development and chemical research, the reproducibility of experimental outcomes is paramount. The unmonitored variability between different synthesis batches of an active pharmaceutical ingredient (API) or research compound can introduce significant confounding variables, leading to inconsistent efficacy, unexpected toxicity, and ultimately, the failure of research programs. The core objective of a batch-to-batch variability assessment is to ensure that each new lot of a compound is chemically and physically indistinguishable from the reference standard, within predefined and acceptable limits.

This guide provides a comparative overview of essential analytical techniques to characterize and control the batch-to-batch variability of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and its analogues. We will delve into the "why" behind method selection and present actionable protocols for implementation in a research or quality control setting.

A Comparative Analysis of Analytical Methodologies

The selection of an analytical technique is dictated by the specific attribute being measured. A multi-pronged approach is necessary for a comprehensive assessment of a compound's purity, identity, and physical properties.

Analytical Technique Primary Application Strengths Limitations
High-Performance Liquid Chromatography (HPLC) Purity assessment, quantification of impuritiesHigh resolution, excellent quantitation, robust and reproducible.May require chromophoric impurities for UV detection, can be blind to co-eluting species.
Liquid Chromatography-Mass Spectrometry (LC-MS) Impurity identification and profilingHigh sensitivity, provides molecular weight information for structural elucidation of unknown impurities.Quantification can be more complex than HPLC-UV, matrix effects can cause ion suppression.
Nuclear Magnetic Resonance (NMR) Spectroscopy Structural confirmation, identification of impuritiesProvides definitive structural information, can detect non-chromophoric impurities.Lower sensitivity compared to MS, complex spectra can be challenging to interpret.
Fourier-Transform Infrared (FTIR) Spectroscopy Identity confirmation, functional group analysisFast, non-destructive, provides a unique molecular "fingerprint".Not suitable for complex mixtures, limited quantitative ability.
Differential Scanning Calorimetry (DSC) Thermal properties, polymorphic formProvides information on melting point, purity, and polymorphism.Requires a crystalline solid, can be influenced by sample preparation.
X-Ray Diffraction (XRD) Crystalline structure and polymorphismDefinitive method for identifying different crystalline forms (polymorphs).Requires a crystalline solid, can be time-consuming.
The Synergy of Orthogonal Methods

Relying on a single analytical technique is insufficient. For instance, HPLC-UV might show a single, sharp peak, suggesting high purity. However, an LC-MS analysis of the same sample could reveal the presence of a co-eluting, isobaric impurity (an impurity with the same molecular weight) that would have otherwise gone undetected. Similarly, two batches might be chemically identical according to HPLC and NMR, but DSC or XRD could reveal they exist in different polymorphic forms, which can have profound impacts on solubility and bioavailability. This principle of using multiple, independent (orthogonal) methods is a cornerstone of robust quality control.

Experimental Protocols: A Step-by-Step Guide

Workflow for Comprehensive Batch Assessment

The following diagram illustrates a logical workflow for the assessment of a new batch of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine.

Batch_Assessment_Workflow cluster_0 Initial Screening cluster_1 Purity & Impurity Profiling cluster_2 Physical Characterization cluster_3 Decision NewBatch New Batch Received FTIR FTIR Spectroscopy NewBatch->FTIR Identity Check NMR 1H NMR Spectroscopy FTIR->NMR Structural Confirmation HPLC HPLC-UV for Purity (%) NMR->HPLC LCMS LC-MS for Impurity ID HPLC->LCMS If impurities > 0.1% DSC DSC for Thermal Profile LCMS->DSC XRD XRD for Polymorphism DSC->XRD Compare Compare to Reference Standard XRD->Compare Decision Accept / Reject Batch Compare->Decision

Caption: A comprehensive workflow for the analysis of a new compound batch.

Protocol for Purity Assessment by HPLC-UV

This protocol is designed to separate the main compound from potential process-related impurities and degradation products.

  • Instrumentation and Columns:

    • An HPLC system with a UV detector (e.g., Agilent 1260 Infinity II, Waters Alliance).

    • A C18 reversed-phase column (e.g., ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

    • All solvents should be HPLC grade. The mobile phase should be filtered and degassed.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30 °C.

    • Injection Volume: 5 µL.

    • Detection Wavelength: 254 nm (or a wavelength determined by a UV scan of the compound).

    • Gradient Elution:

      • 0-2 min: 5% B

      • 2-15 min: 5% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 5% B

      • 18.1-22 min: 5% B (re-equilibration)

  • Sample Preparation:

    • Accurately weigh and dissolve the compound in a suitable solvent (e.g., 50:50 Acetonitrile:Water) to a final concentration of 1 mg/mL.

    • Filter the sample through a 0.22 µm syringe filter before injection.

  • Data Analysis:

    • Calculate the purity of the main peak as a percentage of the total peak area.

    • Any peak greater than 0.1% should be further investigated for identification by LC-MS.

Protocol for Impurity Identification by LC-MS

This protocol is designed to obtain the mass-to-charge ratio (m/z) of impurities, which is the first step in their structural elucidation.

  • Instrumentation:

    • An LC-MS system, preferably with a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap).

  • Chromatographic Conditions:

    • Use the same HPLC method as described in section 3.2 to ensure retention time correlation.

  • Mass Spectrometer Settings:

    • Ionization Mode: Electrospray Ionization (ESI), positive mode is typically suitable for amines.

    • Mass Range: Scan a wide range, e.g., 50-1000 m/z.

    • Data Acquisition: Perform MS1 scans to detect all ions. If an impurity is of sufficient abundance, a targeted MS/MS experiment can be performed to obtain fragmentation data, which is crucial for structural identification.

  • Data Analysis:

    • Extract the mass spectrum for each impurity peak observed in the chromatogram.

    • The accurate mass measurement from a high-resolution MS can be used to predict the elemental composition of the impurity.

    • This information, combined with knowledge of the synthetic route, allows for the proposal of likely impurity structures.

Data Interpretation and Acceptance Criteria

The following table presents a hypothetical comparison of three batches of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine against a qualified reference standard.

Parameter Reference Standard Batch A Batch B Batch C Acceptance Criteria
Purity (HPLC, % Area) 99.8%99.7%98.5%99.6%≥ 99.5%
Largest Unknown Impurity (%) 0.08%0.12%0.75%0.15%≤ 0.10%
Total Impurities (%) 0.15%0.25%1.2%0.3%≤ 0.3%
Melting Point (DSC, °C) 155.2 °C155.0 °C150.1 °C154.8 °C155 ± 2 °C
Polymorphic Form (XRD) Form IForm IForm I + IIForm ISingle, consistent form
Decision -Accept Reject Reject -

In this example, Batch B would be rejected due to low purity, a high level of an unknown impurity, and a melting point outside the specified range. Batch C would be rejected due to the presence of a second polymorph (Form II), even though its chemical purity is high. This underscores the importance of a multi-faceted analytical approach.

Conclusion

Assessing and controlling batch-to-batch variability is not merely a procedural formality; it is a fundamental scientific necessity. For a compound like N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, a systematic approach utilizing orthogonal analytical techniques is the only reliable way to ensure consistency. By combining chromatographic separations (HPLC, LC-MS) for purity and impurity profiling with spectroscopic (NMR, FTIR) and physical characterization (DSC, XRD) methods, researchers can build a comprehensive quality profile for each batch. This rigorous, evidence-based approach is the bedrock of reproducible science and successful drug development.

References

  • International Council for Harmonisation (ICH). Q3A Impurities in New Drug Substances.[Link]

  • U.S. Food and Drug Administration (FDA). Guidance for Industry: Analytical Procedures and Methods Validation for Drugs and Biologics.[Link]

  • European Medicines Agency (EMA). ICH Q6A Specifications: Test Procedures and Acceptance Criteria for New Drug Substances and New Drug Products: Chemical Substances.[Link]

  • Introduction to Modern Liquid Chromatography, 3rd Edition. L. R. Snyder, J. J. Kirkland, J. W. Dolan. Wiley, 2010. [Link]

  • Spectrometric Identification of Organic Compounds, 8th Edition. R. M. Silverstein, F. X. Webster, D. J. Kiemle, D. L. Bryce. Wiley, 2014. [Link]

Comparative

"independent verification of the reported biological effects of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine"

An Independent Investigator's Guide to the Pharmacological Characterization of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and Its Analogs Executive Summary The novel molecule, N-benzyl-1-(4-fluorophenyl)-N-methylmet...

Author: BenchChem Technical Support Team. Date: January 2026

An Independent Investigator's Guide to the Pharmacological Characterization of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine and Its Analogs

Executive Summary

The novel molecule, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, presents a chemical scaffold suggestive of potential activity at monoamine transporters. However, a thorough review of publicly available scientific literature reveals a conspicuous absence of reported biological effects or pharmacological data. This guide serves as a comprehensive framework for the independent verification and characterization of this compound. We provide a structured, multi-tiered experimental approach, from initial in vitro screening to preliminary in vivo behavioral assessment.

This document is intended for researchers, medicinal chemists, and drug development professionals. It is designed not as a rigid protocol, but as a strategic guide to generating robust, reproducible, and comparative data. We will outline the necessary experiments to elucidate the compound's primary mechanism of action, its selectivity profile, and its potential functional effects, using well-characterized reference compounds for comparative analysis.

Introduction: The Scientific Rationale for Investigation

The chemical structure of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine, featuring a fluorinated phenyl ring and a benzylic substitution on the nitrogen atom, bears resemblance to known classes of monoamine reuptake inhibitors. These compounds are critical tools in neuroscience research and form the basis for many therapeutic agents used in the treatment of depression, anxiety, and attention-deficit/hyperactivity disorder (ADHD).

The primary targets for such molecules are the transporters for dopamine (DAT), serotonin (SERT), and norepinephrine (NET). The affinity and functional activity at these three transporters define the compound's pharmacological profile and predict its potential therapeutic applications and side-effect liabilities. Therefore, the initial and most critical step in characterizing this novel molecule is to determine its binding affinity and functional potency at these key central nervous system targets.

This guide will compare the hypothetical profile of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine (hereafter referred to as Test Compound ) against three well-established reference compounds:

  • Cocaine: A non-selective monoamine reuptake inhibitor.

  • Fluoxetine: A selective serotonin reuptake inhibitor (SSRI).

  • GBR-12909: A selective dopamine reuptake inhibitor (DRI).

Tier 1: In Vitro Pharmacological Profiling

The foundational step is to determine if and how the Test Compound interacts with the primary monoamine transporters. This is achieved through two complementary in vitro assays: radioligand binding assays and neurotransmitter uptake assays.

Experimental Workflow: In Vitro Screening

The following diagram illustrates the logical flow of the initial in vitro characterization.

cluster_0 Tier 1: In Vitro Characterization A Test Compound Synthesis & QC (Purity >98%) B Radioligand Binding Assays (Determine Affinity, Ki) A->B Primary Screening C Neurotransmitter Uptake Assays (Determine Potency, IC50) A->C Primary Screening D Data Analysis: Affinity vs. Potency Comparison B->D C->D E Selectivity Profile Determination (DAT vs. SERT vs. NET) D->E Comparative Analysis

Caption: Workflow for in vitro pharmacological characterization.

Protocol: Radioligand Binding Assays

These assays measure the affinity of the Test Compound for DAT, SERT, and NET by quantifying its ability to displace a known high-affinity radioligand from the transporter.

Objective: To determine the equilibrium dissociation constant (Kᵢ) of the Test Compound at each transporter.

Materials:

  • Cell membranes prepared from HEK293 cells stably expressing human DAT, SERT, or NET.

  • Radioligands: [³H]WIN 35,428 (for DAT), [³H]Citalopram (for SERT), [³H]Nisoxetine (for NET).

  • Non-specific binding definers: 10 µM Cocaine (for DAT), 10 µM Fluoxetine (for SERT), 10 µM Desipramine (for NET).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • 96-well microplates and a cell harvester.

  • Scintillation counter.

Procedure:

  • Prepare serial dilutions of the Test Compound and reference compounds (Cocaine, Fluoxetine, GBR-12909) in assay buffer.

  • In a 96-well plate, combine the cell membranes, the appropriate radioligand (at a concentration near its Kₑ), and varying concentrations of the Test Compound or reference compound.

  • For non-specific binding control wells, add the non-specific binding definer instead of the test compound. For total binding wells, add assay buffer.

  • Incubate the plates at room temperature for 60-120 minutes to reach equilibrium.

  • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold assay buffer to remove unbound radioligand.

  • Measure the radioactivity retained on the filters using a scintillation counter.

  • Calculate specific binding by subtracting non-specific binding from total binding.

  • Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value.

  • Convert the IC₅₀ to a Kᵢ value using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.

Protocol: Synaptosomal Neurotransmitter Uptake Assays

These functional assays measure the potency of the Test Compound to inhibit the uptake of neurotransmitters into synaptosomes, which are isolated nerve terminals containing functional transporters.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of the Test Compound for dopamine, serotonin, and norepinephrine uptake.

Materials:

  • Synaptosomes prepared from rat striatum (for dopamine), hippocampus (for serotonin), and frontal cortex (for norepinephrine).

  • Radioactive neurotransmitters: [³H]Dopamine, [³H]Serotonin (5-HT), [³H]Norepinephrine.

  • Assay buffer (e.g., Krebs-Ringer-HEPES buffer).

  • Inhibitors for non-specific uptake (e.g., for [³H]Dopamine uptake, use a NET inhibitor like desipramine to block uptake into noradrenergic terminals).

Procedure:

  • Prepare serial dilutions of the Test Compound and reference compounds.

  • Pre-incubate synaptosomes with the Test Compound or reference compound for 10-15 minutes at 37°C.

  • Initiate the uptake reaction by adding the respective [³H]neurotransmitter.

  • Allow the uptake to proceed for a short period (e.g., 5-10 minutes) at 37°C.

  • Terminate the reaction by rapid filtration through glass fiber filters, followed by washing with ice-cold buffer.

  • Measure the radioactivity of the filters using a scintillation counter.

  • Plot the percentage of inhibition of uptake against the logarithm of the drug concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Data Interpretation and Comparative Analysis

The data from these assays will allow for a direct comparison of the Test Compound's profile with the reference drugs.

Table 1: Hypothetical In Vitro Data Summary

CompoundDAT Kᵢ (nM)SERT Kᵢ (nM)NET Kᵢ (nM)DAT IC₅₀ (nM)SERT IC₅₀ (nM)NET IC₅₀ (nM)
Test Compound ExperimentalExperimentalExperimentalExperimentalExperimentalExperimental
Cocaine 250300400300350500
Fluoxetine 30001400400010500
GBR-12909 5500080010>100001000

A potent compound will have low Kᵢ and IC₅₀ values. The ratio of these values between the transporters determines its selectivity. For example, a high SERT Kᵢ / DAT Kᵢ ratio would indicate selectivity for the dopamine transporter.

Tier 2: In Vivo Behavioral Pharmacology

Should the in vitro data reveal potent and selective activity, the next logical step is to investigate the compound's effects in living organisms. The choice of behavioral assays should be guided by the in vitro profile. For a compound showing potent DAT inhibition, assays for locomotor activity and reinforcing effects are appropriate.

Experimental Workflow: In Vivo Assessment

cluster_1 Tier 2: In Vivo Behavioral Assessment F Select In Vivo Model (e.g., Male Sprague-Dawley Rats) G Dose-Response Study: Locomotor Activity F->G Initial Functional Screen H Reinforcing Properties: Intravenous Self-Administration G->H If Stimulant Effects Observed I Data Analysis: Comparison to Cocaine & GBR-12909 G->I H->I J Preliminary Therapeutic Index & Abuse Liability Assessment I->J

Caption: Workflow for in vivo behavioral assessment.

Protocol: Locomotor Activity Assay

This assay measures the stimulant or sedative effects of a compound by tracking the movement of an animal in a novel environment.

Objective: To determine if the Test Compound produces hyperlocomotion (a characteristic of DAT inhibitors) and to establish a dose-response curve.

Procedure:

  • Habituate rodents (e.g., rats or mice) to the testing room for at least 60 minutes.

  • Administer various doses of the Test Compound (e.g., 1, 3, 10, 30 mg/kg, intraperitoneally) or vehicle control. A reference compound like cocaine (e.g., 10 mg/kg) should be used as a positive control.

  • Immediately place the animals into individual open-field arenas equipped with infrared beams to track movement.

  • Record locomotor activity (e.g., distance traveled, rearing frequency) for 60-120 minutes.

  • Analyze the data by comparing the activity of the drug-treated groups to the vehicle control group.

Protocol: Intravenous Self-Administration (IVSA)

IVSA is the gold standard for assessing the reinforcing properties and abuse liability of a drug.

Objective: To determine if animals will learn to perform a task (e.g., press a lever) to receive infusions of the Test Compound.

Procedure:

  • Surgically implant rats with intravenous catheters. Allow for a recovery period.

  • Train the rats to press a lever for food rewards in an operant chamber.

  • Once lever pressing is acquired, replace the food reward with intravenous infusions of cocaine (e.g., 0.5 mg/kg/infusion) to establish stable self-administration behavior.

  • Substitute cocaine with saline to ensure the behavior extinguishes (lever pressing decreases).

  • Substitute saline with various doses of the Test Compound.

  • An acquisition of self-administration for the Test Compound, indicated by a significantly higher number of infusions compared to saline, suggests reinforcing effects and potential abuse liability.

Tier 3: Off-Target Liability and Final Assessment

A comprehensive understanding of a novel compound requires an assessment of its potential for off-target effects. It is recommended to screen the Test Compound against a broad panel of receptors, ion channels, and enzymes (e.g., a Eurofins SafetyScreen panel). This will identify potential side effects and help to build a more complete safety profile.

The culmination of these independent verification studies will provide a robust, data-driven profile of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. The comparative analysis against well-characterized drugs like cocaine, fluoxetine, and GBR-12909 will place its pharmacological profile within the broader context of monoamine transporter ligands, enabling an informed decision on its potential for further development as a research tool or therapeutic candidate.

References

  • Kristensen, A. S., et al. (2011). SLC6 neurotransmitter transporters: structure, function, and regulation. Pharmacological Reviews, 63(3), 585-640. [Link]

  • Cheng, Y., & Prusoff, W. H. (1973). Relationship between the inhibition constant (K1) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction. Biochemical Pharmacology, 22(23), 3099-3108. [Link]

  • Prut, L., & Belzung, C. (2003). The open field test: a review of the methodology. Behavioural Brain Research, 141(2), 245-255. [Link]

  • Self, D. W., & Stein, L. (1992). The D1 agonists SKF 82958 and SKF 81297 are self-administered by rats. Brain Research, 582(2), 349-352. [Link]

  • Torres, G. E., Gainetdinov, R. R., & Caron, M. G. (2003). Plasma membrane monoamine transporters: structure, regulation and function. Nature Reviews Neuroscience, 4(1), 13-25. [Link]

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship In the pursuit of scientific advancement, our responsibilities extend far beyond the successful execution of an experiment. The life cyc...

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Bench—A Commitment to Safety and Environmental Stewardship

In the pursuit of scientific advancement, our responsibilities extend far beyond the successful execution of an experiment. The life cycle of every chemical we use, from procurement to disposal, demands meticulous planning and unwavering adherence to safety protocols. This guide provides a comprehensive, experience-driven framework for the proper disposal of N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine. As a fluorinated aromatic amine, this compound necessitates a disposal protocol grounded in a thorough understanding of its potential reactivity, toxicity, and regulatory context. Our objective is to empower you, our fellow researchers, to manage this chemical waste not just in compliance with regulations, but with a profound commitment to the safety of our laboratories and the preservation of our environment.

Part 1: Hazard Assessment and Chemical Profile

Before any disposal procedure can be initiated, a rigorous hazard assessment is paramount. While a specific Safety Data Sheet (SDS) for N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine is not publicly available, we can infer its likely hazard profile by examining its structural components: a benzylamine core and a fluorinated phenyl group.

  • Amine Group: Amine compounds can be corrosive and may cause skin and eye burns.[1][2] They can also be toxic if swallowed, inhaled, or absorbed through the skin.[1]

  • Fluorinated Aromatic Ring: The introduction of fluorine can significantly alter a molecule's properties, potentially increasing its environmental persistence and metabolic toxicity.[3]

  • General Reactivity: As with many organic compounds, it should be considered potentially combustible and should not be mixed with incompatible waste streams, such as strong oxidizing agents.[3][4]

Given these characteristics, N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine must be treated as hazardous waste . Under no circumstances should it be disposed of down the drain or in general trash.[5]

Table 1: Inferred Hazard Profile and Disposal Implications

Property Inferred Characteristic Significance for Disposal Protocol
Physical State Likely a liquid or solid at room temperature.Dictates the choice of a compatible liquid or solid waste container.
Toxicity Assume harmful if swallowed, inhaled, or in contact with skin.[1]Mandates the use of comprehensive Personal Protective Equipment (PPE).
Reactivity Potentially reactive with strong oxidizers.Requires segregation from incompatible chemical waste streams.[4][6][7]
Environmental Fluorinated compounds can be environmentally persistent.[3]Prohibits drain disposal; requires disposal via a licensed hazardous waste contractor.

Part 2: Step-by-Step Disposal Protocol

This protocol is designed to be a self-validating system, ensuring that each step logically follows from the last, minimizing risk and ensuring regulatory compliance with standards set by bodies like the Occupational Safety & Health Administration (OSHA) and the Environmental Protection Agency (EPA).[6][8][9]

Step 1: Don Appropriate Personal Protective Equipment (PPE)

Before handling the waste container, ensure you are wearing the appropriate PPE. The causality is simple: to prevent exposure via inhalation, ingestion, or skin contact.

  • Eye Protection: Chemical splash goggles are mandatory.

  • Hand Protection: Wear chemical-resistant gloves (e.g., nitrile rubber).[2]

  • Body Protection: A lab coat is essential.

  • Work Area: All handling of this waste should occur within a certified chemical fume hood to minimize inhalation risk.[8]

Step 2: Waste Characterization and Segregation

Proper segregation is the cornerstone of safe chemical waste management. Mixing incompatible chemicals can lead to dangerous reactions.[6][9]

  • Designate a Waste Stream: N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine waste should be collected in a dedicated container for non-halogenated organic solvent waste .[4] Do not mix it with halogenated solvents, strong acids, bases, or oxidizers.[4][7]

  • Aqueous vs. Organic: If the waste is an aqueous solution containing this compound, it should be collected as aqueous hazardous waste, separate from the pure organic solvent stream.

WasteSegregation Start Waste Generated: N-benzyl-1-(4-fluorophenyl) -N-methylmethanamine IsPure Is the waste primarily the pure compound or in a non-halogenated organic solvent? Start->IsPure IsAqueous Is the waste an aqueous solution? IsPure->IsAqueous No NonHalogenated Collect in: 'Non-Halogenated Organic Waste' Container IsPure->NonHalogenated Yes AqueousWaste Collect in: 'Aqueous Hazardous Waste' Container IsAqueous->AqueousWaste Yes Incompatible Is the waste mixed with strong acids, bases, or oxidizers? IsAqueous->Incompatible No ConsultEHS STOP! Consult Institutional EHS for Guidance. Do Not Mix. Incompatible->ConsultEHS Yes Incompatible->ConsultEHS Unsure

Caption: Waste segregation decision-making process.

Step 3: Container Selection and Labeling

The waste container serves as the primary containment vessel; its integrity and labeling are non-negotiable.

  • Container Selection: Use a chemically compatible container in good condition, typically the original manufacturer's bottle or a designated hazardous waste container provided by your institution's Environmental Health and Safety (EHS) department.[7][10] Ensure it has a secure, tight-fitting screw cap.[10]

  • Labeling: The container must be clearly and accurately labeled.[6][11] Federal and state regulations mandate this for proper tracking and disposal.[10] The label must include:

    • The words "HAZARDOUS WASTE" [10]

    • The full chemical name: "N-benzyl-1-(4-fluorophenyl)-N-methylmethanamine"

    • The approximate concentration and composition of the waste.

    • The accumulation start date (the date the first drop of waste was added).

Step 4: Accumulation and Storage

Waste must be stored safely in the laboratory in a designated Satellite Accumulation Area (SAA) until it is ready for pickup.[10][12]

  • Keep Containers Closed: Except when adding waste, the container must be tightly capped at all times to prevent the release of vapors.[7][10] This is a common point of failure in laboratory inspections.

  • Secondary Containment: Store the waste container in a secondary containment bin to prevent spills from spreading in case of a leak.

  • Storage Location: Keep the container in a well-ventilated area, away from heat, sparks, or open flames.[6] Store it with other compatible waste types.

Step 5: Arranging for Final Disposal

The final step is to transfer the waste to your institution's EHS department or their designated hazardous waste contractor.

  • Request Pickup: Follow your institution's specific procedure for requesting a hazardous waste pickup.[10] This is often done through an online system.

  • Do Not Accumulate Excessively: Do not let large quantities of waste accumulate. Schedule regular pickups to keep laboratory volumes to a minimum.[7]

  • Final Disposal Methods: The licensed contractor will transport the waste to a permitted Treatment, Storage, and Disposal Facility (TSDF). Common disposal methods for this type of waste include incineration at high temperatures, which turns the waste into less harmful ash.[6][9]

DisposalWorkflow cluster_lab In the Laboratory cluster_ehs Institutional EHS Process cluster_tsdf Final Disposition A Step 1: Don PPE (Goggles, Gloves, Lab Coat) in a Fume Hood B Step 2: Segregate Waste (Non-Halogenated Organic) A->B C Step 3: Use Labeled, Compatible Container B->C D Step 4: Store Securely in Satellite Accumulation Area C->D E Step 5: Request Hazardous Waste Pickup D->E F EHS Collects Waste from Laboratory E->F G Waste Manifested and Transported by Licensed Contractor F->G H Disposal at Permitted Facility (e.g., Incineration) G->H

Caption: End-to-end workflow for chemical waste disposal.

Part 3: Spill and Emergency Procedures

In the event of a spill, your immediate response is critical.

  • Alert Personnel: Immediately alert others in the vicinity.

  • Assess the Spill: If the spill is large, or if you feel unwell, evacuate the area and contact your institution's emergency response team.

  • Manage Small Spills: For minor spills within a fume hood, and only if you are trained to do so, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the spill.[3]

  • Collect Spill Debris: Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.[10]

  • Decontaminate: Clean the spill area as appropriate.

  • Report: Report the incident to your supervisor and EHS department.

By internalizing this guide, you are not only ensuring compliance but are actively participating in a culture of safety that is the bedrock of innovative and responsible research.

References

  • OSHA Compliance For Laboratories. (n.d.). US Bio-Clean. Retrieved January 17, 2026, from [Link]

  • Laboratory Safety Guidance. (n.d.). Occupational Safety and Health Administration. Retrieved January 17, 2026, from [Link]

  • Are You In Compliance With Proper Lab Waste Disposal Regulations? (n.d.). Medical Waste Services. Retrieved January 17, 2026, from [Link]

  • Hazard Communication Standard Corrections Update OSHA's Chemical Safety Rules. (2026, January 13). Lab Manager. Retrieved January 17, 2026, from [Link]

  • Safe Storage of Hazardous Materials: Best Practices for a Safer Lab. (2024, December 26). YouTube. Retrieved January 17, 2026, from [Link]

  • EPA PLANS TO EASE WASTE DISPOSAL REQUIREMENTS FOR LABORATORIES. (2004, May 24). Chemical & Engineering News. Retrieved January 17, 2026, from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved January 17, 2026, from [Link]

  • Hazardous Waste. (n.d.). US EPA. Retrieved January 17, 2026, from [Link]

  • Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue College of Engineering. Retrieved January 17, 2026, from [Link]

  • Safety Data Sheet - Merck Millipore. (n.d.). Merck Millipore. Retrieved January 17, 2026, from [Link]

  • Hazardous Materials Disposal Guide. (2019, June 12). Nipissing University. Retrieved January 17, 2026, from [Link]

  • C&EN Uncovered: Solvent Waste Levels, EPA Regulations, and Disposal. (2024, August 30). YouTube. Retrieved January 17, 2026, from [Link]

  • Appendix A Disposal Procedures by Chemical. (2022, June 6). University of Wisconsin-Madison. Retrieved January 17, 2026, from [Link]

  • Waste, Chemical, and Cleanup Enforcement. (2025, April 15). US EPA. Retrieved January 17, 2026, from [Link]

Sources

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